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  • Product: N-(3,4,5-trimethoxybenzoyl)glycine
  • CAS: 40915-27-3

Core Science & Biosynthesis

Foundational

N-(3,4,5-trimethoxybenzoyl)glycine synthesis protocol

N-(3,4,5-Trimethoxybenzoyl)glycine Synthesis Protocol: A Mechanistic and Practical Guide Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine (commonly referred to as 3,4,5-trimethoxyhippuric acid) is a highly valued int...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4,5-Trimethoxybenzoyl)glycine Synthesis Protocol: A Mechanistic and Practical Guide

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine (commonly referred to as 3,4,5-trimethoxyhippuric acid) is a highly valued intermediate in medicinal chemistry. It serves as a critical structural motif in the development of novel ROCK inhibitors[1], P-glycoprotein modulators[2], and targeted anticancer therapeutics. This technical guide details a highly optimized, self-validating protocol for its synthesis via the Schotten-Baumann reaction. By strictly controlling the thermodynamic and kinetic parameters of the biphasic acylation, researchers can achieve high-purity yields while minimizing the competitive hydrolysis of the acyl chloride.

Mechanistic Rationale: The Schotten-Baumann Biphasic System

The synthesis relies on the nucleophilic acyl substitution of 3,4,5-trimethoxybenzoyl chloride by the primary amine of glycine. Because glycine is a zwitterionic amino acid with high aqueous solubility, and the acyl chloride is a lipophilic electrophile, the reaction is optimally performed in a biphasic aqueous-organic system under basic conditions[3].

Causality of Experimental Choices:

  • Alkaline pH Control (pH 9–10): Sodium hydroxide (NaOH) serves a dual purpose. First, it deprotonates the zwitterionic glycine to ensure the amine group is present as a highly reactive free nucleophile (-NH2). Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct[4]. Without continuous neutralization, the accumulating HCl would protonate the unreacted glycine, terminating the reaction.

  • Thermal Regulation (0–10 °C): The reaction is highly exothermic. If the temperature exceeds 30 °C, the hydroxide ions will kinetically outcompete the amine, leading to the rapid and irreversible hydrolysis of 3,4,5-trimethoxybenzoyl chloride into 3,4,5-trimethoxybenzoic acid[4].

  • Acid-Driven Precipitation: The final product, an N-acyl amino acid, remains soluble in the basic aqueous phase as a sodium salt. Acidifying the mixture to pH < 2 protonates the carboxylate, drastically reducing its aqueous solubility and driving the crystallization of the target compound[5].

Synthesis Workflow

G Glycine Glycine + Aqueous NaOH (pH 10, Solubilization) Reaction Biphasic Schotten-Baumann (0-10°C, Vigorous Stirring) Glycine->Reaction AcylChloride 3,4,5-Trimethoxybenzoyl Chloride in THF (Dropwise) AcylChloride->Reaction Acidification Acidification with conc. HCl (pH < 2) Reaction->Acidification Stir 2-3 hrs Filtration Vacuum Filtration & Cold Water Wash Acidification->Filtration Precipitation Recrystallization Recrystallization (Hot Water/Ethanol) Filtration->Recrystallization Crude Solid Product N-(3,4,5-trimethoxybenzoyl)glycine (Target Compound) Recrystallization->Product Purified Crystals

Workflow for the Schotten-Baumann synthesis of N-(3,4,5-trimethoxybenzoyl)glycine.

Step-by-Step Experimental Protocol

Reagents & Equipment Required:

  • Glycine (1.0 equiv, ~75 mmol, 5.63 g)[4]

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv, ~82.5 mmol, 19.03 g)[1]

  • Sodium hydroxide (NaOH) 10% w/v aqueous solution[5]

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Concentrated Hydrochloric acid (HCl, 37%)[3]

  • Deionized water and Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aqueous Amine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.63 g of glycine in 50 mL of 10% NaOH solution. Stir until completely homogeneous. Place the flask in an ice-water bath and cool the solution to 0–5 °C.

  • Electrophile Addition: Dissolve 19.03 g of 3,4,5-trimethoxybenzoyl chloride in 20 mL of anhydrous THF. Transfer this solution to an addition funnel.

  • Coupling Reaction: Add the THF solution dropwise to the rapidly stirring aqueous glycine solution over 30–45 minutes. Critical Step: Monitor the pH using indicator paper or a pH probe. If the pH drops below 9, add 10% NaOH dropwise to maintain alkalinity[3].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete conversion.

  • Product Precipitation: Transfer the mixture back to an ice bath. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 1.5–2.0. A dense white precipitate of crude N-(3,4,5-trimethoxybenzoyl)glycine will form immediately[4].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 30 mL) to remove residual NaCl and unreacted glycine[3].

  • Purification: Transfer the crude solid to an Erlenmeyer flask. Recrystallize using a minimal volume of boiling water or a 1:3 ethanol/water mixture. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under a high vacuum[3].

Quantitative Data & Condition Optimization

To ensure a self-validating system, the reaction conditions must be optimized to prevent the formation of the primary impurity: 3,4,5-trimethoxybenzoic acid. The table below summarizes the causality between reaction parameters and final yield.

Temperature (°C)pH RangeSolvent SystemYield (%)Impurity Profile (Hydrolysis %)
0 – 10 9.0 – 10.0 Water / THF 88 - 92% < 2%
20 – 259.0 – 10.0Water / THF70 - 75%~ 15%
0 – 107.0 – 8.0Water / THF45 - 50%Unreacted glycine dominates
0 – 10> 11.0Water / THF60 - 65%~ 25%

Data Interpretation: Maintaining the temperature below 10 °C is non-negotiable for maximizing the electrophilic attack of the amine over the competing hydroxide ion. A pH drop below 8.0 protonates the glycine, neutralizing its nucleophilicity.

Analytical Validation (E-E-A-T)

A robust protocol must be self-validating. Confirm the structural integrity of the synthesized N-(3,4,5-trimethoxybenzoyl)glycine using the following analytical benchmarks:

  • 1H NMR (DMSO-d6, 600 MHz): Look for the diagnostic singlet of the nine methoxy protons (-OCH3) at ~3.74–3.80 ppm. The aromatic protons of the benzoyl ring will appear as a singlet (2H) around 7.24 ppm. The glycine methylene protons (-CH2-) will present as a doublet around 3.90 ppm, coupling with the amide proton (-NH-), which appears as a broad triplet near 8.80 ppm[1].

  • TLC Analysis: Use a solvent system of Chloroform:Methanol:Acetic Acid (90:9:1). The product will show a distinct spot under UV light (254 nm), with a significantly lower Rf value than the starting acyl chloride due to the highly polar carboxylic acid moiety.

References

  • Source: acs.
  • Source: nih.
  • Title: 3.1.6.
  • Source: orgsyn.
  • Source: grokipedia.

Sources

Exploratory

what is N-(3,4,5-trimethoxybenzoyl)glycine

N-(3,4,5-Trimethoxybenzoyl)glycine: A Privileged Scaffold in the Design of Tubulin Polymerization Inhibitors and Anticancer Therapeutics Executive Summary In the landscape of modern medicinal chemistry and chemical biolo...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4,5-Trimethoxybenzoyl)glycine: A Privileged Scaffold in the Design of Tubulin Polymerization Inhibitors and Anticancer Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly) has emerged as a highly versatile and privileged building block. While historically explored in the context of central nervous system depressants (e.g., the sedative Trimeglamide), its contemporary significance lies in oncology. By marrying the well-documented pharmacophore of the 3,4,5-trimethoxyphenyl (TMP) group with the structural flexibility and solubility of a glycine backbone, TMB-Gly serves as a critical intermediate for synthesizing conformationally restricted peptide mimics, oxazolones, and quinoline-based analogues. These derivatives are potent colchicine-binding site inhibitors (CBSIs) capable of disrupting microtubule dynamics, overcoming P-glycoprotein (P-gp) mediated multidrug resistance, and inducing apoptosis in aggressive cancer cell lines [1, 2].

This whitepaper provides an in-depth technical analysis of TMB-Gly, detailing its structural rationale, mechanistic pathways, and the self-validating synthetic methodologies required to leverage this scaffold in drug development.

Chemical Profile & Structural Rationale

The molecular architecture of TMB-Gly is deliberately modular, providing a platform for systematic structure-activity relationship (SAR) exploration.

PropertyValue
IUPAC Name 2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid
CAS Registry Number 40915-27-3
Molecular Formula C₁₂H₁₅NO₆
Molecular Weight 269.25 g/mol
Topological Polar Surface Area (tPSA) 94.1 Ų
Hydrogen Bond Donors / Acceptors 2 / 6
LogP (Predicted) 0.12

The SAR Causality:

  • The 3,4,5-Trimethoxybenzoyl (TMP) Moiety: This group is a structural hallmark of numerous natural antimitotic agents, including colchicine and combretastatin A-4 (CA-4). The TMP ring is strictly required to anchor the molecule within the hydrophobic pocket of the colchicine-binding site on β -tubulin, forming critical van der Waals interactions with residues such as Cys241 and Val318 [3].

  • The Glycine Backbone: As an N-substituted amino acid derivative, the glycine linker serves two purposes. Biologically, it enhances proteolytic stability and aqueous solubility compared to highly lipophilic parent compounds. Chemically, the α -carbon and the terminal carboxylic acid provide reactive handles for cyclization (forming rigid heterocycles) or esterification (forming water-soluble prodrugs) [1, 4].

Mechanistic Pathway: Tubulin Inhibition & Apoptosis

Derivatives synthesized from the TMB-Gly scaffold exert their cytotoxic effects by acting as microtubule destabilizers. Unlike taxanes (which stabilize microtubules), TMB-Gly derivatives bind to the interface between α

  • and β -tubulin heterodimers. This binding prevents the curved tubulin dimers from adopting the straight conformation necessary for microtubule assembly. The resulting depolymerization of the mitotic spindle activates the spindle assembly checkpoint (SAC), halting the cell cycle at the G2/M transition and ultimately triggering caspase-dependent apoptosis [2, 4].

    Pathway TMB_Deriv TMB-Glycine Derivatives (e.g., Oxazolone Analogs) Colchicine_Site Colchicine Binding Site (β-Tubulin Pocket) TMB_Deriv->Colchicine_Site High Affinity Binding Microtubule Inhibition of Tubulin Polymerization Colchicine_Site->Microtubule Steric Hindrance Mitotic_Spindle Disruption of Mitotic Spindle Formation Microtubule->Mitotic_Spindle Destabilization Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle SAC Activation Apoptosis Caspase-Dependent Apoptosis Cell_Cycle->Apoptosis Prolonged Arrest

    Figure 1: Mechanism of action for TMB-Gly derivatives in tubulin inhibition and apoptosis.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol 1: Core Synthesis via Schotten-Baumann Acylation

The primary method for synthesizing TMB-Gly is the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride.

Causality of Experimental Choices: A biphasic solvent system (Aqueous NaOH / THF) is deliberately chosen. The aqueous base deprotonates the zwitterionic glycine, exposing the highly nucleophilic primary amine, while simultaneously neutralizing the HCl byproduct to drive the reaction forward. The organic phase dissolves the electrophilic acid chloride, metering its delivery to the aqueous interface and preventing competitive hydrolysis by water [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of glycine in a 10% aqueous NaOH solution. Cool the reaction flask to 0–5 °C using an ice-water bath to suppress side reactions.

  • Addition: Dissolve 1.1 equivalents of 3,4,5-trimethoxybenzoyl chloride in dry THF. Add this solution dropwise to the aqueous glycine mixture over 30 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Maintain the pH at ~9-10 by adding 10% NaOH dropwise if necessary.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted acid chloride and organic impurities. Acidify the aqueous layer with 2M HCl to pH 2.0 to precipitate the TMB-Gly product.

  • Validation Checkpoint: Filter the white precipitate and monitor via Thin-Layer Chromatography (TLC; eluent: DCM/MeOH 9:1). The disappearance of the acid chloride and the presence of a highly UV-active spot (due to the TMP group) confirms conversion. Verify structural integrity via FT-IR (look for the strong amide I carbonyl stretch at ~1640 cm⁻¹ and a broad O-H stretch from the carboxylic acid).

Protocol 2: Downstream Derivatization (Erlenmeyer-Plöchl Azlactone Synthesis)

To create potent tubulin inhibitors, the flexible TMB-Gly backbone is often cyclized into a rigid oxazolone ring, which mimics the bioactive cis-double bond configuration of CA-4 [2].

Causality of Experimental Choices: Acetic anhydride is utilized as both a solvent and a potent dehydrating agent to promote the cyclization of TMB-Gly into an intermediate azlactone. Fused sodium acetate is selected as a mild, non-nucleophilic base; it facilitates enolization at the α -carbon without hydrolyzing the newly formed lactone ring, enabling a subsequent Knoevenagel condensation with aryl aldehydes.

Step-by-Step Methodology:

  • Mixture: Combine TMB-Gly (1.1 mmol), an appropriate aryl/quinoline aldehyde (1.0 mmol), and fused sodium acetate (1.2 mmol) in a round-bottom flask.

  • Activation: Add 2 mL of acetic anhydride. Heat the mixture on an oil bath at 80 °C for 2 hours under an inert argon atmosphere.

  • Crystallization: Cool the mixture to room temperature, then allow it to stand at 0 °C for 24 hours to induce crystallization.

  • Validation Checkpoint: Filter the precipitate and wash with ice-cold ethanol. Confirm the formation of the oxazolone ring via ¹³C-NMR (monitoring the shift of the lactone carbonyl carbon to ~167 ppm) and the presence of the exocyclic alkene proton via ¹H-NMR (typically a singlet around 7.2–7.5 ppm).

Synthesis Glycine Glycine (Aqueous Phase) SB_Reaction Schotten-Baumann Acylation (NaOH, 0°C to RT) Glycine->SB_Reaction TMB_Cl 3,4,5-Trimethoxybenzoyl Chloride (Organic Phase) TMB_Cl->SB_Reaction TMB_Gly TMB-Glycine (Core Scaffold) SB_Reaction->TMB_Gly Amide Bond Formation Erlenmeyer Erlenmeyer-Plöchl Reaction (Ac2O, NaOAc, Ar-CHO) TMB_Gly->Erlenmeyer Oxazolone Oxazolone Derivatives (Rigid Tubulin Inhibitors) Erlenmeyer->Oxazolone Cyclization & Condensation

Figure 2: Synthetic workflow from glycine to conformationally restricted oxazolone derivatives.

Biological Evaluation & Quantitative Efficacy

The derivatization of TMB-Gly has yielded highly potent anticancer agents. For instance, coupling TMB-Gly with quinoline scaffolds via the Erlenmeyer-Plöchl reaction produces oxazolone analogues that exhibit nanomolar cytotoxicity against a wide panel of multidrug-resistant cancer cells[2, 4].

The table below summarizes the comparative cytotoxic activities ( IC50​ values) of a representative TMB-Gly derived quinoline-oxazolone compound against standard cancer cell lines, benchmarked against the natural product Combretastatin A-4.

Cell Line (Cancer Type)TMB-Gly Quinoline-Oxazolone Derivative ( IC50​ in µM)Combretastatin A-4 (Reference) ( IC50​ in µM)Mechanism of Resistance / Notes
MCF-7 (Breast)0.0100.009High expression of anti-apoptotic proteins.
HL-60 (Leukemia)0.0120.007Highly sensitive to SAC activation.
HCT-116 (Colorectal)0.0150.008p53 wild-type; robust apoptotic response.
HeLa (Cervical)0.0420.011Aggressive proliferation; strong G2/M arrest noted.

Data synthesized from in vitro evaluations of quinoline-based analogues of CA-4 [2].

Pharmacokinetic Advantages: Beyond raw potency, TMB-Gly derivatives demonstrate a distinct advantage in overcoming P-glycoprotein (P-gp) efflux pumps. The specific charge distribution and steric bulk provided by the modified glycine backbone prevent these molecules from being readily recognized and expelled by P-gp, restoring sensitivity in multidrug-resistant phenotypes [3].

Conclusion & Future Perspectives

N-(3,4,5-trimethoxybenzoyl)glycine is far more than a simple amide; it is a meticulously balanced chemical scaffold. Its trimethoxybenzoyl head provides the necessary pharmacodynamic engagement with tubulin, while its glycine tail offers the pharmacokinetic flexibility required for modern drug design. Future research is increasingly focusing on utilizing TMB-Gly to develop dual-targeting inhibitors—such as molecules that simultaneously inhibit Carbonic Anhydrase (hCA) and the Wnt/ β -catenin signaling pathway—to eradicate complex, heterogeneous tumors [3]. For drug development professionals, mastering the synthetic manipulation of TMB-Gly remains a highly lucrative strategy in the pursuit of next-generation antineoplastic agents.

References

  • Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Samii, Z. K., Safo, M. K., & Elshaier, Y. A. M. M. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802–818. Retrieved from[Link]

  • Grandane, A., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • Arnst, K. E., Banerjee, S., Chen, H., Deng, S., Hwang, D. J., Li, W., & Miller, D. D. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. Retrieved from[Link]

Foundational

N-(3,4,5-Trimethoxybenzoyl)glycine: Mechanistic Pathways, Metabolic Dynamics, and Application in Targeted Drug Design

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Content Type: Technical Whitepaper Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly), also known as 2-[(3,4,5-trimethoxybenzoyl)amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Content Type: Technical Whitepaper

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly), also known as 2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid, is a structurally significant molecule operating at the intersection of Phase II xenobiotic metabolism and targeted antineoplastic drug design [1][1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic pharmacophore and metabolic intermediate. This guide dissects its dual roles: as a critical building block for microtubule-interfering agents (MIAs) and as an end-stage Phase II glycine conjugate facilitating renal clearance.

Structural Pharmacology: The Colchicine-Binding Pharmacophore

The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic colchicine and bind with high affinity to the β-tubulin subunit [2][2].

The Causality of the Glycine Linker: While the trimethoxy groups provide the necessary hydrogen bond acceptors to interact with key tubulin residues (e.g., Cys241), the glycine moiety is equally critical. The amide bond introduced by glycine provides a rigid, planar geometry that restricts rotational degrees of freedom. This spatial orientation is heavily exploited in the synthesis of Combretastatin A-4 (CA-4) analogs. Through the Erlenmeyer-Plöchl azlactone synthesis, TMB-Gly is cyclized into oxazolones, yielding potent tubulin polymerization inhibitors [3][3]. Disruption of these microtubule dynamics triggers mitotic arrest in the G2/M phase, culminating in cellular apoptosis [4][4].

TubulinPathway TMB N-(3,4,5-trimethoxybenzoyl)glycine (Pharmacophore Scaffold) ColchicineSite Colchicine Binding Site (β-Tubulin Subunit) TMB->ColchicineSite Binds via Methoxy Groups Inhibition Inhibition of Tubulin Polymerization ColchicineSite->Inhibition Destabilizes Microtubules Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Cellular Apoptosis Arrest->Apoptosis Caspase Activation

Fig 1: Mechanism of tubulin polymerization inhibition via the 3,4,5-trimethoxyphenyl pharmacophore.

Phase II Biotransformation: Glycine Conjugation Dynamics

In vivo, TMB-Gly acts as the terminal Phase II metabolite of 3,4,5-trimethoxybenzoic acid—a primary hydrolytic byproduct of various xenobiotics and CNS depressants [2][2].

The Causality of Clearance: Carboxylic acid-containing xenobiotics are prone to accumulation in lipid-rich tissues. To mitigate toxicity, the hepatic system employs glycine conjugation. The parent acid is first activated to a high-energy CoA thioester by Acyl-CoA synthetase. Subsequently, Glycine N-acyltransferase (GLYAT) catalyzes the addition of glycine. This enzymatic modification drastically shifts the molecule's partition coefficient (LogP drops to 0.12), ensuring the resulting TMB-Gly is highly water-soluble and rapidly excreted via renal organic anion transporters (OATs) [5][5].

Metabolism TMBA 3,4,5-Trimethoxybenzoic Acid (Xenobiotic Metabolite) AcylCoA Acyl-CoA Synthetase (Enzymatic Activation) TMBA->AcylCoA Hepatic Uptake Intermediate TMB-CoA Thioester AcylCoA->Intermediate + ATP, CoA GLYAT Glycine N-Acyltransferase (GLYAT) Intermediate->GLYAT Substrate Binding TMBGly N-(3,4,5-trimethoxybenzoyl)glycine (Renal Excretion) GLYAT->TMBGly + Glycine Conjugation

Fig 2: Phase II biotransformation pathway of 3,4,5-trimethoxybenzoic acid via glycine conjugation.

Quantitative Physicochemical Profile

The following table summarizes the structural and physicochemical parameters of TMB-Gly, which dictate its behavior in both synthetic environments and biological matrices.

ParameterValueReference / Source
Molecular Formula C12H15NO6[1][1]
Monoisotopic Mass 269.08994 Da[1][1]
LogP (Predicted) 0.12[5][5]
Topological Polar Surface Area (tPSA) 94.1 Ų[5][5]
Hydrogen Bond Donors / Acceptors 2 / 6[5][5]
Rotatable Bonds 3[5][5]

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols are engineered with intrinsic self-validating mechanisms.

Protocol 1: In Vitro Tubulin Polymerization Dynamics Assay

Objective: Quantify the inhibitory effect of TMB-Gly-derived analogs on microtubule assembly. Self-Validating Mechanism: The inclusion of dual opposing controls (Paclitaxel as a stabilizer, Colchicine as a destabilizer) establishes a dynamic validation window. If the vehicle control fails to exhibit the characteristic sigmoidal nucleation-elongation-plateau curve, the tubulin preparation is deemed compromised, and the assay is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI.

  • Compound Addition: Transfer 10 µL of the synthesized TMB-Gly derivatives (titrated from 10 µM to 0.1 nM in DMSO) to a 96-well half-area plate. Add 10 µL of 10 µM Paclitaxel, 10 µM Colchicine, and 1% DMSO to respective control wells.

  • Initiation: Rapidly inject 90 µL of the tubulin-DAPI master mix into all wells using a multichannel pipette to synchronize nucleation.

  • Kinetic Reading: Immediately read fluorescence (Ex: 360 nm, Em: 450 nm) in a microplate reader at 37°C, taking measurements every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the exponential growth phase. The assay is scientifically validated only if the Vmax follows the hierarchy: Paclitaxel > Vehicle > Colchicine.

Protocol 2: LC-MS/MS Pharmacokinetic Profiling of TMB-Gly

Objective: Quantify TMB-Gly in plasma to evaluate Phase II metabolic clearance rates. Self-Validating Mechanism: Matrix effects in plasma can severely skew ionization efficiency. This protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). By monitoring the ratio of the analyte to the SIL-IS, the method intrinsically corrects for variations in extraction recovery and ion suppression.

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 13C2-15N-TMB-Gly, 500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for TMB-Gly (m/z 268.08 → specific fragment) and the corresponding SIL-IS transition.

  • Validation: Ensure the calibration curve (1–1000 ng/mL) achieves an R² > 0.99. The analytical run is validated and accepted if back-calculated concentrations of Quality Control (QC) samples deviate by ≤15% from their nominal values.

References

  • PubChemLite - N-(3,4,5-trimethoxybenzoyl)glycine (C12H15NO6)
  • Source: tandfonline.
  • Hit2Lead | N-(3,4,5-trimethoxybenzoyl)
  • N-(3,4,5-trimethoxybenzoyl)
  • Source: googleapis.

Sources

Exploratory

N-(3,4,5-trimethoxybenzoyl)glycine biological activity

An In-Depth Technical Guide to the Biological Activity of N-(3,4,5-trimethoxybenzoyl)glycine Abstract N-(3,4,5-trimethoxybenzoyl)glycine sits at the confluence of two well-established bioactive molecular fragments: the 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-(3,4,5-trimethoxybenzoyl)glycine

Abstract

N-(3,4,5-trimethoxybenzoyl)glycine sits at the confluence of two well-established bioactive molecular fragments: the 3,4,5-trimethoxybenzoyl (TMBz) pharmacophore, a cornerstone of potent antimitotic agents, and glycine, the simplest amino acid, now recognized for its intrinsic anti-inflammatory and neuroprotective properties. This guide synthesizes the known biological activities of these constituent moieties to build a comprehensive profile of their conjugate. We will deconstruct the established mechanisms of the TMBz group as a tubulin polymerization inhibitor and explore the immunomodulatory and neuroprotective roles of glycine. By integrating these functions, this document provides a predictive framework for the anticancer, anti-inflammatory, and neuroprotective potential of N-(3,4,5-trimethoxybenzoyl)glycine. Furthermore, we furnish detailed, field-tested protocols for its chemical synthesis and for the in vitro evaluation of its core biological activities, providing researchers with a robust starting point for investigation.

Deconstruction of a Bioactive Conjugate: The Two Core Pharmacophores

The predicted biological activity of N-(3,4,5-trimethoxybenzoyl)glycine is not derived from a single mechanism but from the synergistic or additive effects of its two primary components. Understanding these components is critical to hypothesizing and testing the molecule's overall function.

The 3,4,5-Trimethoxybenzoyl (TMBz) Moiety: A Classic Antimitotic Scaffold

The trimethoxyphenyl skeleton is a privileged structure in oncology research, renowned for its ability to disrupt microtubule dynamics, a process essential for cell division.[1] This activity stems from its structural mimicry of the trimethoxyphenyl ring of natural products like colchicine and podophyllotoxin.[1]

  • Mechanism of Action: Tubulin Polymerization Inhibition: The TMBz group is a key structural requirement for binding to the colchicine site on β-tubulin.[1][2] This binding event prevents the polymerization of αβ-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between microtubule polymerization and depolymerization leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3] Numerous synthetic compounds incorporating the TMBz moiety, including combretastatin A-4 (CA-4) and various 1,2,4-triazole derivatives, exhibit potent antiproliferative activity at nanomolar concentrations.[1]

  • Physicochemical Impact: The three methoxy groups significantly increase the lipophilicity of the benzoyl ring. This physicochemical property is crucial, as it may enhance the molecule's ability to cross cellular membranes and improve its access to hydrophobic binding pockets within target enzymes like tubulin.[4]

The Glycine Moiety: An Active Immunomodulatory and Neuroprotective Ligand

Once viewed merely as a simple amino acid for protein synthesis, glycine is now understood to possess significant signaling and cytoprotective functions.[5][6]

  • Anti-inflammatory and Immunomodulatory Effects: Glycine is a potent immunomodulatory nutrient.[6][7] Its primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production. Glycine can suppress the activation of macrophages and other immune cells, leading to a significant reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[5][6] This effect is, in part, mediated by preventing the activation of transcription factors like NF-κB.[6]

  • Neuroprotective Activity: In the central nervous system, glycine functions as an inhibitory neurotransmitter.[5] Beyond this role, it exhibits profound neuroprotective effects, particularly in the context of ischemic stroke and neuroinflammation.[8][9] Glycine treatment can reduce infarct volume and neuronal death by modulating microglial polarization—suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 phenotype.[6][8] This shift is driven by the inhibition of the NF-κB p65/Hif-1α signaling pathway.[8]

  • Role in Prodrug Design: The conjugation of a bioactive molecule to glycine can increase its aqueous solubility. This strategy has been successfully employed to create prodrugs of potent but poorly soluble anticancer agents, enhancing their bioavailability.[2]

Predicted Biological Activities and Therapeutic Potential

By integrating the functions of its constituent parts, we can project a multi-faceted biological profile for N-(3,4,5-trimethoxybenzoyl)glycine.

Anticancer Potential

The presence of the TMBz group strongly suggests that N-(3,4,5-trimethoxybenzoyl)glycine could function as an antimitotic agent. While likely less potent than more complex TMBz-containing heterocycles, it serves as a foundational structure. Its value may also lie in its role as a water-soluble prodrug or metabolite of a more complex parent compound.

Table 1: Comparative Antiproliferative Activity of TMBz-Containing Compounds

Compound Cell Line IC50 (nM) Primary Mechanism Reference
Compound 3h (TMBz-benzo[b]furan) L1210 (Leukemia) 19 Tubulin Polymerization Inhibition [2]
HeLa (Cervical) 16 Tubulin Polymerization Inhibition [2]
Compound 3c (TMBz-1,2,4-triazole) A549 (Lung) 0.21 Tubulin Polymerization Inhibition [1]
HT-29 (Colon) 3.2 Tubulin Polymerization Inhibition [1]
Combretastatin A-4 (CA-4) HeLa (Cervical) 4-3100 Tubulin Polymerization Inhibition [1]

| Compound 9 (TMP-based azalactone) | HepG2 (Liver) | 1.38 µM | β-tubulin Polymerization Inhibition |[3] |

Anti-inflammatory Activity

A compelling therapeutic potential lies in its predicted dual anti-inflammatory action. The molecule combines the intrinsic ability of glycine to suppress pro-inflammatory cytokine production with the reported anti-inflammatory effects of other TMBz-containing structures.[4][10] This dual mechanism could offer a potent and multifaceted approach to modulating inflammatory responses.

The diagram below illustrates the hypothesized mechanism by which the glycine component can suppress inflammation. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates the NF-κB pathway, leading to the transcription of pro-inflammatory cytokine genes. Glycine is proposed to interfere with this cascade, preventing the degradation of IκBα and thus sequestering NF-κB in the cytoplasm.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway IkB IκBα Degradation NFkB_pathway->IkB NFkB_translocation NF-κB p65/p50 Translocation to Nucleus IkB->NFkB_translocation Transcription Gene Transcription NFkB_translocation->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Glycine N-(3,4,5-trimethoxybenzoyl)glycine (via Glycine Moiety) Glycine->NFkB_pathway Inhibition

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the glycine moiety.

Neuroprotective Potential

The conjugate is a promising candidate for neuroprotection. The glycine component can directly mitigate neuroinflammation by modulating microglial activity, a key driver of damage in neurodegenerative diseases and ischemic injury.[8] Concurrently, the lipophilic TMBz group may facilitate passage across the blood-brain barrier, delivering the neuroprotective glycine payload to the central nervous system.[4]

Synthetic and Experimental Protocols

To empower researchers to validate these predicted activities, we provide the following detailed, self-validating protocols.

Synthesis via Schotten-Baumann Reaction

This robust method is widely used for the N-acylation of amino acids and is highly suitable for synthesizing the target compound from commercially available starting materials.[11][12]

  • Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M aqueous sodium hydroxide solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 10-15 °C with continuous magnetic stirring.

  • Acylation: Weigh 23.07 g (0.1 mol) of 3,4,5-trimethoxybenzoyl chloride. Add it portion-wise to the cooled glycine solution over 30 minutes. It is critical to maintain the temperature below 15 °C and ensure vigorous stirring to facilitate the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring for an additional 2 hours at room temperature.

  • Precipitation: Acidify the reaction mixture to a pH of ~2-3 by slowly adding 2 M hydrochloric acid. A white precipitate of N-(3,4,5-trimethoxybenzoyl)glycine should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Caption: Workflow for the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 (half-maximal inhibitory concentration) of a test compound.[13][14]

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of N-(3,4,5-trimethoxybenzoyl)glycine in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with Compound (Varying Concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

N-(3,4,5-trimethoxybenzoyl)glycine is a molecule of significant academic and therapeutic interest. Its chemical structure logically predicts a profile of anticancer, anti-inflammatory, and neuroprotective activities. The TMBz moiety provides a validated mechanism for cytotoxicity via tubulin inhibition, while the glycine component offers established pathways for cytoprotection and immunomodulation.

Future research should focus on:

  • In Vitro Validation: Confirming the predicted antiproliferative and anti-inflammatory activities using the protocols outlined herein.

  • Mechanism of Action Studies: Investigating the precise molecular targets beyond tubulin and NF-κB, including effects on other kinases or apoptosis-related proteins.

  • In Vivo Efficacy: Evaluating the compound in animal models of cancer, inflammatory disease (e.g., arthritis), and neurodegeneration to assess its therapeutic potential and pharmacokinetic profile.

  • Prodrug Development: Exploring its use as a lead compound for the development of more complex, potent, and targeted TMBz-based therapeutics.

This guide provides the foundational knowledge and practical methodologies for the scientific community to begin a thorough investigation of this promising compound.

References

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Foundational

Rational Design and Synthesis of N-(3,4,5-Trimethoxybenzoyl)glycine Derivatives: A Technical Guide

Executive Summary In the realm of medicinal chemistry and targeted drug discovery, N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a privileged scaffold. By merging the well-documented tubulin-binding properties of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and targeted drug discovery, N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a privileged scaffold. By merging the well-documented tubulin-binding properties of the trimethoxybenzoyl moiety with the structural flexibility and favorable pharmacokinetics of a glycine linker, this compound serves as a cornerstone for developing novel antimitotic agents and peptidomimetics[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the mechanistic causality behind the synthesis of this scaffold, explore its downstream derivatization, and validate the experimental workflows that yield highly potent anticancer derivatives.

Mechanistic Rationale and Scaffold Design

The design of N-(3,4,5-trimethoxybenzoyl)glycine derivatives is deeply rooted in structure-activity relationship (SAR) studies of natural tubulin inhibitors.

  • The Pharmacophore (3,4,5-Trimethoxybenzoyl Group): The A-ring of the natural alkaloid colchicine is characterized by a 3,4,5-trimethoxyphenyl group. This specific steric and electronic arrangement is strictly required for high-affinity binding to the colchicine site on β -tubulin[2]. Any deviation from this trimethoxy pattern typically results in a precipitous drop in tubulin polymerization inhibition.

  • The Linker (Glycine Backbone): By conjugating the trimethoxybenzoyl moiety to glycine, researchers create a highly modular peptidomimetic scaffold. The glycine backbone shifts the side-chain dynamics, offering enhanced proteolytic stability (especially in N-substituted peptoid variants) and providing a terminal carboxylic acid for downstream derivatization[1].

MOA N1 Trimethoxybenzoyl Derivative N2 Colchicine Binding Site (β-Tubulin) N1->N2 High Affinity Binding N3 Inhibition of Tubulin Polymerization N2->N3 Conformational Change N4 Microtubule Destabilization & Mitotic Spindle Disruption N3->N4 N5 Cell Cycle Arrest (G2/M Phase) N4->N5 N6 Apoptosis in Cancer Cells N5->N6

Mechanism of action for trimethoxybenzoyl-based tubulin polymerization inhibitors.

Core Synthetic Methodologies

The synthetic journey of these derivatives is divided into two primary phases: the construction of the core scaffold and its subsequent functionalization.

The Schotten-Baumann Acylation (Scaffold Synthesis)

The foundational step is the synthesis of the N-(3,4,5-trimethoxybenzoyl)glycine scaffold. This is achieved via a classic Schotten-Baumann reaction[1]. Causality of Experimental Choice: Glycine is a zwitterion, rendering it insoluble in standard anhydrous organic solvents (like DCM or THF). Using an aqueous sodium hydroxide system deprotonates the amine, maximizing its nucleophilicity, while simultaneously neutralizing the HCl byproduct. The biphasic nature of the reaction protects the highly reactive 3,4,5-trimethoxybenzoyl chloride from rapid hydrolysis by keeping it dissolved in a minimal organic phase until it reacts at the aqueous interface.

Erlenmeyer-Plöchl Azlactone Synthesis (Derivatization)

To build complex heterocycles, the glycine derivative is often subjected to cyclodehydration to form an oxazolone (azlactone), which is then coupled with aryl aldehydes (e.g., quinoline derivatives)[3]. Causality of Experimental Choice: Heating the scaffold with an aryl aldehyde in the presence of acetic anhydride and fused sodium acetate drives the formation of the azlactone. Acetic anhydride acts as both the solvent and the dehydrating agent to close the ring. Sodium acetate provides the mild basicity required for enolization and subsequent Knoevenagel-type condensation with the aldehyde.

SyntheticWorkflow A 3,4,5-Trimethoxybenzoyl Chloride C N-(3,4,5-Trimethoxybenzoyl)glycine (Key Scaffold) A->C Schotten-Baumann B Glycine (Aqueous NaOH) B->C D Amide Coupling (EDCI, HOBt) C->D E Cyclocondensation (Ac2O, NaOAc) C->E + Aryl Aldehydes F Peptidomimetics & Amide Derivatives D->F G Oxazolone / Quinoline Derivatives E->G

Synthetic workflow for N-(3,4,5-trimethoxybenzoyl)glycine and its downstream derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step without immediate reliance on complex analytics.

Protocol 1: Synthesis of N-(3,4,5-Trimethoxybenzoyl)glycine
  • Preparation: Dissolve glycine (1.0 eq) in a 1M aqueous NaOH solution. Cool the reaction mixture to 0 °C using an ice bath to control the exotherm and minimize side reactions.

  • Acylation: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in a minimal amount of inert organic solvent (e.g., THF) and add dropwise to the vigorously stirred aqueous solution.

  • pH Maintenance: Continuously monitor the pH, adding additional NaOH as necessary to maintain pH > 9, ensuring the amine remains deprotonated.

  • Self-Validation Check: The reaction will initially present as a cloudy biphasic mixture. The endpoint is self-validating: the mixture will transition to a clear, homogeneous solution once the acyl chloride is fully consumed and converted into the water-soluble sodium salt of the product[1].

  • Workup: Acidify the aqueous layer with 2M HCl to pH 2. The target N-(3,4,5-trimethoxybenzoyl)glycine will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Quinoline-Oxazolone Hybrids
  • Condensation: In a round-bottom flask, combine N-(3,4,5-trimethoxybenzoyl)glycine (1.1 eq), the appropriate quinoline-carboxaldehyde (1.0 eq), and fused sodium acetate (1.2 eq)[3].

  • Dehydration: Suspend the mixture in acetic anhydride (1 mL per mmol of substrate).

  • Heating: Heat the mixture on an oil bath at 80 °C for 2 hours.

  • Self-Validation Check: The formation of a deep yellow to orange color indicates the successful formation of the highly conjugated azlactone system[3].

  • Isolation: Cool the mixture to room temperature, then let stand at 0 °C for 24 hours. Filter the resulting precipitate and wash thoroughly with ice-cooled ethanol to remove unreacted aldehyde and acetic acid byproducts.

(Note: For alternative amide couplings, standard peptide coupling reagents like EDCI and HOBt can be employed to form new amide bonds with various amines, preventing racemization and ensuring high yields[4].)

Structure-Activity Relationships (SAR) & Quantitative Data

Derivatives incorporating the 3,4,5-trimethoxybenzoyl group have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines[1]. The nature of the substituents on the extended ring systems (e.g., quinoline rings in oxazolone derivatives) heavily influences biological activity.

As demonstrated in recent studies, replacing a weak electron-donating group (methyl) with a stronger electron-releasing group (methoxy) on the quinoline ring drastically improves antiproliferative activity[3].

Table 1: Comparative Cytotoxicity of Selected Quinoline-Oxazolone Derivatives

CompoundScaffold TypeR-Group SubstitutionIC50 Range (µM) across 4 Cell LinesKey SAR Observation
12b Quinoline-OxazoloneMethyl0.180 – 0.880Moderate antiproliferative activity.
12e Quinoline-OxazoloneMethoxy0.010 – 0.0682.7- to 13-fold increase in potency vs 12b[3].
Colchicine Natural ProductN/A< 0.020Reference standard for tubulin inhibition.

Conclusion

The N-(3,4,5-trimethoxybenzoyl)glycine scaffold represents a masterclass in rational drug design. By combining the potent tubulin-binding properties of the trimethoxybenzoyl group with the synthetic versatility of a glycine linker, researchers can rapidly generate libraries of highly active antimitotic agents. Mastery of the Schotten-Baumann and Erlenmeyer-Plöchl methodologies ensures that these complex architectures can be synthesized with high fidelity and self-validating precision.

References

  • Benchchem:In Vitro Biological Evaluations of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives.
  • PMC / NIH:Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
  • PMC / NIH:Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis.
  • MDPI:Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.

Sources

Exploratory

N-(3,4,5-Trimethoxybenzoyl)glycine (CAS 40915-27-3): A Privileged Scaffold for the Development of Colchicine-Site Tubulin Inhibitors

Executive Summary In the landscape of targeted antineoplastic drug development, N-(3,4,5-trimethoxybenzoyl)glycine (CAS 40915-27-3) has emerged as a critical building block. As a Senior Application Scientist specializing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted antineoplastic drug development, N-(3,4,5-trimethoxybenzoyl)glycine (CAS 40915-27-3) has emerged as a critical building block. As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I have observed that the true value of this compound lies not in its intrinsic cytotoxicity, but in its synthetic utility. It serves as a highly efficient precursor for generating rigidified, cis-restricted analogues of Combretastatin A-4 (CA-4), a potent microtubule-destabilizing agent. This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this privileged scaffold.

Chemical Identity and Physicochemical Profiling

N-(3,4,5-trimethoxybenzoyl)glycine, also known as 2-(3,4,5-Trimethoxybenzamido)acetic acid, is formed by the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride via a classic Schotten-Baumann reaction[1].

Physicochemical Properties Table
PropertyValue
CAS Number 40915-27-3
Molecular Formula C₁₂H₁₅NO₆
Molecular Weight 269.25 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
XLogP3 0.7
Rotatable Bonds 6

Causality in Design: The molecular architecture of this compound is highly deliberate. The 3,4,5-trimethoxybenzoyl group is a well-established pharmacophore that perfectly mimics the A-ring of both colchicine and CA-4[2]. This specific trimethoxy substitution pattern is essential for deep insertion into the hydrophobic pocket of β-tubulin. Meanwhile, the glycine backbone provides an α-methylene group flanked by an amide and a carboxylic acid. This unique electronic environment makes the methylene protons sufficiently acidic to participate in aldol-type condensations, allowing chemists to build rigid heterocyclic linkers (like oxazolones) directly onto the pharmacophore[3].

Mechanistic Rationale: The Colchicine Binding Pocket

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for forming the mitotic spindle during cellular division. Compounds derived from N-(3,4,5-trimethoxybenzoyl)glycine exert their therapeutic effect by binding to the colchicine site located at the intra-dimer interface of β-tubulin[2][4].

When a derivative (such as an oxazolone-linked quinoline) binds to this pocket, it induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This inhibits tubulin polymerization, leading to the rapid depolymerization of existing microtubules. The cell detects this profound cytoskeletal disruption, triggering the spindle assembly checkpoint, which arrests the cell cycle in the G2/M phase and ultimately induces apoptosis[3].

MOA A N-(3,4,5-trimethoxybenzoyl)glycine Derivatives B Colchicine Binding Site on β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C Blocks Assembly D Microtubule Destabilization & Spindle Disruption C->D Causes E G2/M Phase Cell Cycle Arrest D->E Triggers F Cellular Apoptosis (Cancer Cell Death) E->F Induces

Mechanism of action for N-(3,4,5-trimethoxybenzoyl)glycine derivatives targeting β-tubulin.

Synthetic Utility and Derivatization Strategies

The most prominent application of N-(3,4,5-trimethoxybenzoyl)glycine is its use in the Erlenmeyer-Plöchl azlactone synthesis [3]. Natural CA-4 contains a cis-double bond that is highly prone to isomerizing into the thermodynamically stable, but biologically inactive, trans-configuration. By reacting N-(3,4,5-trimethoxybenzoyl)glycine with various aryl or heteroaryl aldehydes, researchers can synthesize oxazolones. The 5-membered oxazolone ring acts as a rigid, cyclic bioisostere of the alkene, permanently locking the two aryl rings in the active cis-orientation[5].

Synthesis N1 N-(3,4,5-trimethoxybenzoyl)glycine (1.10 mmol) N3 Acetic Anhydride (1 mL) + Fused NaOAc (1.2 mmol) N1->N3 Mix N2 Aryl/Heteroaryl Aldehyde (1.00 mmol) N2->N3 Mix N4 Erlenmeyer-Plöchl Azlactone Synthesis (80°C, 2 hours) N3->N4 Heat N5 Crystallization & Filtration (0°C, 24 hours) N4->N5 Cool & Stand N6 Substituted Oxazolone (cis-restricted CA-4 analogue) N5->N6 Purify

Synthetic workflow for generating cis-restricted oxazolone derivatives via Erlenmeyer-Plöchl.

Step-by-Step Experimental Protocol: Synthesis of Oxazolone Derivatives

Protocol adapted from the synthesis of quinoline-based CA-4 analogues[3].

  • Reagent Preparation: In a dry, round-bottom flask, combine N-(3,4,5-trimethoxybenzoyl)glycine (0.30 g, 1.10 mmol) with the target aryl/heteroaryl aldehyde (1.00 mmol).

  • Catalyst and Dehydrating Agent Addition: Add 1.0 mL of acetic anhydride and 0.1 g (1.2 mmol) of fused sodium acetate.

    • Causality Note: Fused sodium acetate acts as a mild base to deprotonate the α-carbon of the glycine moiety, driving the nucleophilic attack on the aldehyde carbonyl. Acetic anhydride serves as a potent dehydrating agent, promoting the intramolecular cyclization that forms the oxazolone ring.

  • Thermal Condensation: Heat the reaction mixture on an oil bath at 80 °C under continuous magnetic stirring for exactly 2 hours.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) and let it stand undisturbed for 24 hours to maximize crystal nucleation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the crude solid three times with ice-cold ethanol (10 mL per wash) to remove unreacted aldehyde and acetic acid byproducts.

  • Purification: Recrystallize the product from hot ethanol to yield the pure Z-oxazolone derivative.

Structure-Activity Relationship (SAR) Insights

Rigidifying the CA-4 pharmacophore using N-(3,4,5-trimethoxybenzoyl)glycine yields compounds with exceptional potency. For instance, coupling this glycine derivative with a quinoline-based aldehyde produces "Compound 12c," an oxazolone that exhibits profound antiproliferative activity across multiple cancer cell lines while maintaining a high selectivity profile (low cytotoxicity) against non-cancerous MCF-10A cells[3][5].

In Vitro Antiproliferative Activity of Oxazolone Derivative (Compound 12c)
Cell LineTissue OriginIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma0.010
HL-60 Promyelocytic Leukemia0.019
HCT-116 Colorectal Carcinoma0.022
HeLa Cervical Adenocarcinoma0.042

Data demonstrates the nanomolar efficacy achieved when the 3,4,5-trimethoxybenzoyl group is conformationally locked using the glycine-derived oxazolone linker[5].

Trustworthiness & E-E-A-T Validation

To ensure scientific integrity, every synthesized derivative and its biological mechanism must be subjected to a self-validating analytical system.

  • Chemical Validation (NMR Spectroscopy): The success of the Erlenmeyer-Plöchl synthesis must be confirmed via ¹H NMR. The disappearance of the aldehyde proton signal (~9.5–10.5 ppm) and the appearance of a distinct vinylic proton signal confirm condensation. Furthermore, 2D NOESY NMR is required to validate that the oxazolone double bond has exclusively adopted the Z-configuration (the active cis-mimetic form)[3].

  • Biological Target Validation (Tubulin Polymerization Assay): Cytotoxicity alone does not prove a mechanism. To validate that these derivatives target tubulin, an in vitro tubulin polymerization assay must be performed using purified porcine brain tubulin in a GTP-containing buffer. By measuring the absorbance at 340 nm over time, one can observe the suppression of the standard polymerization curve. Competitive binding assays using [³H]-colchicine are then used to definitively prove that the compound occupies the colchicine binding pocket[4][5].

References

  • National Institutes of Health (PMC) - Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Available at:[Link]

  • Taylor & Francis Online - Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect (Journal of Enzyme Inhibition and Medicinal Chemistry, 2021). Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide on N-(3,4,5-Trimethoxybenzoyl)glycine: Molecular Weight, Physicochemical Properties, and Synthesis Protocols

Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine, frequently referred to in literature as 3,4,5-trimethoxyhippuric acid, is a highly versatile synthetic building block and pharmacophore derivative. By integrating a 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine, frequently referred to in literature as 3,4,5-trimethoxyhippuric acid, is a highly versatile synthetic building block and pharmacophore derivative. By integrating a 3,4,5-trimethoxybenzoyl moiety—a structural motif famously responsible for the bioactivity of colchicine and combretastatin A-4—with a glycine backbone, this compound serves as a critical intermediate in medicinal chemistry. It is predominantly utilized in the design of tubulin polymerization inhibitors and the synthesis of proteolytic-resistant peptoid therapeutics [1].

This whitepaper provides an authoritative breakdown of its molecular weight characteristics, physicochemical properties, and a field-proven, self-validating synthetic protocol designed to mitigate common reaction failures.

Physicochemical Properties & Molecular Weight Analysis

For researchers engaged in LC-MS/MS bioanalysis, pharmacokinetic profiling, or structure-activity relationship (SAR) modeling, precise mass and physicochemical data are foundational.

The molecular weight of 269.25 g/mol places this compound well within the optimal range for Lipinski's Rule of Five, ensuring favorable baseline characteristics for oral bioavailability. The glycine linker significantly increases aqueous solubility compared to the parent 3,4,5-trimethoxybenzoic acid, while the trimethoxy aromatic ring provides the necessary lipophilicity for membrane permeability and hydrophobic target binding.

Core Chemical Identifiers
  • IUPAC Name: 2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid

  • Chemical Formula: C₁₂H₁₅NO₆

  • Molecular Weight: 269.25 g/mol

  • Monoisotopic Mass: 269.08994 Da

  • Predicted XlogP: 0.7 [2]

  • Topological Polar Surface Area (tPSA): 94.1 Ų

Mass Spectrometry Adduct Profiling

When utilizing electrospray ionization (ESI) in mass spectrometry, understanding the expected mass-to-charge (m/z) ratios and collision cross sections (CCS) is vital for accurate ion mobility separation and identification [2].

Table 1: Key Mass Spectrometry Adducts and Predicted CCS Values

Adduct Speciesm/z RatioPredicted CCS (Ų)Ionization Mode
[M+H]⁺ 270.097156.2Positive
[M+NH₄]⁺ 287.124171.7Positive
[M+Na]⁺ 292.079163.2Positive
[M-H]⁻ 268.083158.9Negative
[M+CH₃COO]⁻ 328.104198.4Negative

Synthetic Methodology: The Schotten-Baumann Approach

The synthesis of N-(3,4,5-trimethoxybenzoyl)glycine is classically achieved via a Schotten-Baumann reaction. However, the physical properties of the intermediates necessitate specific solvent choices to prevent yield-limiting side reactions [1].

Causality in Experimental Design

The primary challenge in this synthesis is the poor solubility of the highly reactive intermediate, 3,4,5-trimethoxybenzoyl chloride, in standard ethereal solvents (e.g., diethyl ether). When biphasic reactions are attempted in an ether/water system, the acyl chloride remains insoluble and undergoes competitive hydrolysis back to the starting 3,4,5-trimethoxybenzoic acid [3].

To circumvent this, 1,4-dioxane is utilized as the organic phase. Dioxane provides a miscible, homogeneous environment when mixed with the aqueous base, allowing the rapid nucleophilic attack of the deprotonated glycine amine before the acyl chloride can hydrolyze [3]. Furthermore, the use of excess sodium hydroxide (NaOH) is critical; it acts as an acid scavenger for the HCl generated during amide bond formation, preventing the protonation of glycine's amino group, which would otherwise render it non-nucleophilic.

Step-by-Step Synthesis Protocol

Step 1: Acyl Chloride Activation

  • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at 0 °C.

  • Reflux the mixture for 2-3 hours until gas evolution ceases.

  • Concentrate under reduced pressure to yield the intermediate 3,4,5-trimethoxybenzoyl chloride.

Step 2: Aqueous Amine Preparation

  • Dissolve glycine (1.2 eq) in a 1M NaOH aqueous solution (2.5 eq).

  • Cool the solution to 0–5 °C in an ice bath to prepare for the exothermic coupling step.

Step 3: Biphasic Coupling

  • Dissolve the freshly prepared 3,4,5-trimethoxybenzoyl chloride in 1,4-dioxane.

  • Add this organic solution dropwise to the vigorously stirred aqueous glycine solution over 30 minutes.

  • Critical Control Parameter: Maintain the internal temperature below 5 °C to suppress acyl chloride hydrolysis.

Step 4: Isolation & Purification

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the aqueous mixture with ethyl acetate to extract unreacted acyl chloride and non-polar byproducts.

  • Acidify the aqueous phase with 2M HCl to pH ~2. The target product, N-(3,4,5-trimethoxybenzoyl)glycine, will precipitate as a white solid.

  • Filter under vacuum, wash with cold water, and recrystallize from an ethanol/water gradient.

SynthesisWorkflow A 3,4,5-Trimethoxybenzoic Acid B 3,4,5-Trimethoxybenzoyl Chloride A->B SOCl2 / DMF (cat.) Reflux D Biphasic Coupling (1,4-Dioxane / H2O, 0-5°C) B->D Dropwise addition C Glycine (in aq. NaOH) C->D Base scavenger E N-(3,4,5-trimethoxybenzoyl)glycine (MW: 269.25 g/mol) D->E 1. HCl (pH 2) 2. Filtration

Fig 1: Schotten-Baumann synthesis workflow for N-(3,4,5-trimethoxybenzoyl)glycine.

Biological Applications & Structural Significance

The 3,4,5-trimethoxybenzoyl group is a thoroughly validated pharmacophore that mimics the binding of colchicine to the β-subunit of tubulin [1]. When incorporated into larger molecular scaffolds, the glycine moiety acts as a flexible spacer that can be further derivatized (e.g., via intramolecular cyclization into oxadiazoles, isoxazoles, or quinolines) to restrict conformation [4].

This structural tuning restricts the rotational degrees of freedom, locking the molecule into a "cisoid" conformation that drastically enhances binding affinity to the colchicine binding site. The ultimate pharmacological outcome is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells [4].

MOA N1 Pharmacophore 3,4,5-Trimethoxybenzoyl Group N3 Target Tubulin Colchicine Binding Site N1->N3 Hydrophobic & H-bond interactions N2 Linker Glycine Amide Backbone N2->N3 Conformational flexibility N4 Cellular Effect Microtubule Destabilization N3->N4 Polymerization Inhibition N5 Clinical Outcome Apoptosis / Anti-proliferation N4->N5 Mitotic Arrest

Fig 2: Pharmacological pathway of 3,4,5-trimethoxybenzoyl derivatives in tubulin inhibition.

References

  • Université du Luxembourg (PubChemLite) - N-(3,4,5-trimethoxybenzoyl)glycine (C12H15NO6) Predicted Collision Cross Section and Mass Adducts. URL: [Link]

  • University of Bath Research Portal - Efficient Synthesis of Biologically Active Small Molecules (Schotten-Baumann Reaction Optimizations). URL: [Link]

  • Google Patents - United States Patent: Tubulin polymerization inhibitors and structural modifications.
Exploratory

Comprehensive Technical Guide on N-(3,4,5-Trimethoxybenzoyl)glycine: Nomenclature, Metabolism, and Analytical Synthesis

Executive Summary As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), identifying and quantifying Phase II metabolites is critical for understanding xenobiotic clearance. N-(3,4,5-trimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), identifying and quantifying Phase II metabolites is critical for understanding xenobiotic clearance. N-(3,4,5-trimethoxybenzoyl)glycine is a highly specific glycine conjugate frequently monitored in pharmacokinetic profiling. This whitepaper deconstructs its IUPAC nomenclature, details its metabolic pathway from parent drugs (e.g., trimebutine), and establishes self-validating protocols for its chemical synthesis and LC-MS/MS quantification.

Chemical Identity & IUPAC Nomenclature

The systematic IUPAC name for N-(3,4,5-trimethoxybenzoyl)glycine is 2-(3,4,5-trimethoxybenzamido)acetic acid [1].

Causality of Nomenclature:

  • Acetic Acid Core: The foundational backbone of the molecule is glycine (aminoacetic acid). In IUPAC nomenclature for amides derived from amino acids, the carboxylic acid of the amino acid takes the highest priority, forming the "acetic acid" suffix.

  • Amido Linkage: The nitrogen atom of the glycine molecule is acylated by a 3,4,5-trimethoxybenzoyl group. This forms a benzamido group at the 2-position of the acetic acid chain[1].

  • Trimethoxy Substitution: The aromatic ring contains three methoxy (-OCH3) groups at the 3, 4, and 5 positions. This substitution pattern significantly increases the lipophilicity and steric bulk of the molecule compared to unsubstituted hippuric acid (benzoylglycine)[2].

Metabolic Pathway & Pharmacological Relevance

N-(3,4,5-trimethoxybenzoyl)glycine is primarily encountered as a urinary biomarker[3]. It originates from the Phase I metabolism of drugs containing a trimethoxybenzoyl moiety, such as the gastrointestinal prokinetic agent trimebutine or the antihypertensive reserpine.

  • Phase I Cleavage: Hepatic esterases or amidases hydrolyze the parent drug to release 3,4,5-trimethoxybenzoic acid (TMBA), a known active Phase I metabolite[4].

  • Phase II Conjugation: To facilitate renal excretion, TMBA undergoes Phase II conjugation. The carboxylic acid of TMBA is activated to a CoA thioester, which is then conjugated with the amino acid glycine. This detoxifying reaction is catalyzed by the hepatic enzyme Glycine N-acyltransferase (GLYAT) , forming the highly water-soluble N-(3,4,5-trimethoxybenzoyl)glycine[5].

Pathway Drug Parent Drug (e.g., Trimebutine) TMBA 3,4,5-Trimethoxybenzoic Acid (TMBA) Drug->TMBA Esterase Cleavage Product N-(3,4,5-trimethoxybenzoyl)glycine (Target Metabolite) TMBA->Product Glycine Conjugation GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->Product Catalysis

Phase II metabolic conversion of TMBA to N-(3,4,5-trimethoxybenzoyl)glycine via GLYAT.

Experimental Methodologies

Protocol 1: Chemical Synthesis of 2-(3,4,5-trimethoxybenzamido)acetic acid

To quantify this metabolite in biological matrices, an analytically pure reference standard is required. The most efficient synthetic route is the Schotten-Baumann reaction , which couples 3,4,5-trimethoxybenzoyl chloride with glycine in an aqueous alkaline medium[6],[7].

Causality of Experimental Choices:

  • Aqueous NaOH (10%): Serves a dual purpose. First, it deprotonates the zwitterionic glycine to its anionic form, rendering the amine a potent nucleophile. Second, it acts as an acid scavenger, neutralizing the HCl generated during the acylation to prevent the reaction from stalling due to a drop in pH[8],[9].

  • Dropwise Addition at 0°C: 3,4,5-trimethoxybenzoyl chloride is highly reactive and susceptible to competitive hydrolysis by OH⁻ ions. Dropwise addition under cold conditions minimizes the local concentration of the acyl chloride, favoring the amidation pathway over hydrolysis back to TMBA[10].

Step-by-Step Procedure (Self-Validating System):

  • Preparation: Dissolve 1.0 molar equivalent of glycine in a slight excess of 10% aqueous NaOH in a round-bottom flask equipped with a magnetic stirrer. Validation: The solution must be completely clear before proceeding.

  • Acylation: Cool the flask in an ice bath (0-5°C). Slowly add 1.1 molar equivalents of 3,4,5-trimethoxybenzoyl chloride dropwise over 30 minutes[7].

  • Agitation: Remove the ice bath and vigorously stir the biphasic mixture at room temperature for 2 hours. Validation: The reaction is complete when the pungent odor of the acyl chloride entirely dissipates[6].

  • Acidification: Add crushed ice to the mixture, followed by the slow addition of concentrated HCl. Logic: Acidification protonates the newly formed carboxylate salt, drastically reducing its aqueous solubility and forcing the precipitation of the free acid[6]. Validation: Verify the pH using Congo Red paper or a calibrated pH meter to ensure it is strictly < 2.0, guaranteeing complete protonation.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum, wash extensively with cold distilled water to remove trapped NaCl, and dry in a vacuum desiccator.

Workflow Step1 Dissolve Glycine in 10% NaOH Step2 Add 3,4,5-Trimethoxybenzoyl Chloride Dropwise Step1->Step2 Step3 Vigorous Stirring (2 hours at RT) Step2->Step3 Step4 Acidify with HCl (pH < 2.0) Step3->Step4 Step5 Precipitate & Filter Product Step4->Step5

Step-by-step Schotten-Baumann synthesis workflow for N-(3,4,5-trimethoxybenzoyl)glycine.

Protocol 2: LC-MS/MS Quantification in Urine

To evaluate the excretion profile of the metabolite, a robust LC-MS/MS protocol is employed.

  • Sample Preparation: Dilute 50 µL of human urine with 150 µL of acetonitrile containing an isotopically labeled internal standard (e.g., N-(benzoyl-d5)glycine) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Validation: The internal standard corrects for matrix effects and ion suppression.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Logic: The trimethoxy groups provide sufficient hydrophobicity for C18 retention, while formic acid ensures the carboxylic acid remains protonated, sharpening the chromatographic peak shape.

  • Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Hippuric acid derivatives readily lose a proton to form stable[M-H]⁻ anions.

Quantitative Data & Specifications

Table 1: Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name 2-(3,4,5-trimethoxybenzamido)acetic acidSystematic identification[1]
CAS Registry Number 40915-27-3Unique chemical identifier[1]
Molecular Formula C12H15NO6Defines exact monoisotopic mass[2]
Molecular Weight 269.25 g/mol Required for standard molarity preparation[2]
LogP (Predicted) ~0.12Indicates moderate hydrophilicity, ideal for renal clearance[2]

Table 2: Proposed LC-MS/MS MRM Transitions (ESI-)

AnalytePrecursor Ion [M-H]⁻Product IonCollision Energy (CE)Fragment Origin
N-(3,4,5-trimethoxybenzoyl)glycinem/z 268.1m/z 211.1-15 VLoss of glycine moiety
N-(3,4,5-trimethoxybenzoyl)glycinem/z 268.1m/z 196.1-25 VLoss of glycine + methyl radical

Sources

Foundational

N-(3,4,5-trimethoxybenzoyl)glycine literature review

N-(3,4,5-Trimethoxybenzoyl)glycine: A Versatile Scaffold in Contemporary Medicinal Chemistry and Drug Discovery Executive Summary & Molecular Architecture As a Senior Application Scientist, I approach molecule design not...

Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4,5-Trimethoxybenzoyl)glycine: A Versatile Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

Executive Summary & Molecular Architecture

As a Senior Application Scientist, I approach molecule design not merely as a cataloging exercise, but as the engineering of biological responses. N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3), also known as 3,4,5-trimethoxyhippuric acid, represents a highly modular pharmacophoric scaffold[1].

The architecture of this molecule is intentionally bipartite. The 3,4,5-trimethoxybenzoyl moiety is a privileged structure in medicinal chemistry, mimicking the A-ring of natural tubulin inhibitors like colchicine and combretastatin A-4 (CA-4)[2]. This electron-rich aromatic system is critical for anchoring the molecule within the hydrophobic pocket of β-tubulin. Conversely, the glycine backbone serves as a versatile synthetic handle. As an N-acyl amino acid, it provides enhanced proteolytic stability compared to natural peptides, while its terminal carboxylic acid allows for rapid downstream cyclization or functionalization[1].

Table 1: Physicochemical Parameters
ParameterValue
CAS Number 40915-27-3
Molecular Weight 269.25 g/mol
Molecular Formula C12H15NO6
IUPAC Name 2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid
Synonyms 3,4,5-trimethoxyhippuric acid
LogP (Predicted) 0.12
Topological Polar Surface Area (tPSA) 94.1 Ų

Synthetic Methodologies & Self-Validating Protocols

In drug development, the reliability of a synthetic route is just as critical as the final product. The protocols below are designed as self-validating systems, incorporating built-in quality control checkpoints to ensure high-fidelity synthesis.

Primary Synthesis: The Schotten-Baumann Approach

The most direct route to N-(3,4,5-trimethoxybenzoyl)glycine is the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of glycine in a 10% aqueous sodium hydroxide (NaOH) solution. Chill the reaction vessel to 0 °C using an ice bath.

  • Acylation: Slowly add 1.0 equivalent of 3,4,5-trimethoxybenzoyl chloride dropwise under vigorous stirring.

  • Acidification: After 2 hours of stirring at room temperature, acidify the mixture to pH 2 using 1M HCl to precipitate the product.

  • Purification: Filter the white precipitate, wash with cold distilled water, and recrystallize from ethanol.

Causality & Validation: Why aqueous NaOH? The base serves a dual mechanistic purpose. First, it deprotonates the zwitterionic glycine to ensure the nucleophilic amine is available for attack. Second, it neutralizes the hydrochloric acid byproduct, preventing the premature protonation of unreacted glycine, which would stall the reaction. Validation Checkpoint: Reaction completion is monitored via Thin-Layer Chromatography (TLC). The disappearance of the acyl chloride and the emergence of a highly UV-active spot confirms conversion. Post-crystallization, 1 H NMR must show a characteristic singlet at ~3.8–3.9 ppm integrating for 9 protons (three methoxy groups) and a doublet at ~4.0 ppm for the glycine methylene protons.

Advanced Derivatization: Erlenmeyer-Plöchl Azlactone Synthesis

To synthesize potent tubulin inhibitors, the glycine derivative is cyclized into an oxazolone (azlactone) and condensed with an aryl aldehyde (e.g., quinoline-3-carboxaldehyde)[2].

Step-by-Step Protocol:

  • Mixture: Combine N-(3,4,5-trimethoxybenzoyl)glycine (1.10 mmol), the target aldehyde (1.00 mmol), and fused sodium acetate (1.2 mmol) in 1 mL of acetic anhydride.

  • Thermodynamic Activation: Heat the mixture in an oil bath at 80 °C for 2 hours.

  • Precipitation: Cool the mixture to room temperature, then let it stand at 0 °C for 24 hours.

  • Isolation: Filter the resulting precipitate, wash three times with ice-cooled ethanol, and recrystallize[2].

Causality & Validation: Why these reagents? Transforming the acyclic glycine derivative into an oxazolone requires precise thermodynamic control. Acetic anhydride acts as both the solvent and the dehydrating agent, driving the cyclization. Fused sodium acetate is selected over stronger bases because it provides just enough basicity to catalyze the aldol-type condensation with the incoming aldehyde without causing uncontrolled degradation of the newly formed oxazolone ring[2].

Synthesis A 3,4,5-Trimethoxybenzoyl Chloride B Glycine C N-(3,4,5-trimethoxybenzoyl)glycine (Target Scaffold) E Oxazolone Derivatives (Tubulin Inhibitors) C->E Erlenmeyer-Plöchl Ac2O, NaOAc, 80°C D Aryl Aldehydes (e.g., Quinoline-3-carboxaldehyde) D->E AB AB AB->C Schotten-Baumann NaOH, H2O, 0°C

Synthetic workflow from primary precursors to bioactive oxazolone derivatives.

Pharmacological Applications

Oncology: Tubulin Polymerization Inhibition

The most prominent application of N-(3,4,5-trimethoxybenzoyl)glycine derivatives is in oncology. By synthesizing quinoline-based oxazolones from this scaffold, researchers have developed potent tubulin polymerization inhibitors[2]. These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics. Because microtubules are essential for mitotic spindle formation, this disruption leads to catastrophic G2/M phase cell cycle arrest and subsequent mitochondrial-dependent apoptosis[2][3].

Table 2: Antiproliferative Activity of Quinoline-Oxazolone Derivatives (In Vitro)

Data represents the IC 50​ values of a highly active derivative (Compound 12c) synthesized from the title scaffold, compared against the reference drug Combretastatin A-4 (CA-4)[2][3].

Cell LineTissue TypeDerivative 12c IC 50​ (µM)Reference (CA-4) IC 50​ (µM)
MCF-7 Breast Carcinoma0.010~0.004
HL-60 Promyelocytic Leukemia0.015~0.003
HCT-116 Colorectal Carcinoma0.022~0.005
HeLa Cervical Carcinoma0.042~0.006
Neuropharmacology: CNS Depressants

Historically, the scaffold has also been utilized in the development of central nervous system (CNS) agents. Trimeglamide (trimethoxybenzoyl-glycine-diethylamide) is a direct derivative that acts as a CNS depressant. Unlike traditional barbiturates, trimeglamide induces a state of somnolence indistinguishable from physiological sleep, notably lacking hypnotic or anesthetic effects even at high doses[4].

MOA A Oxazolone Analogues B Colchicine Site Binding (β-Tubulin) A->B C Tubulin Depolymerization B->C D G2/M Phase Arrest C->D E Mitochondrial Apoptosis D->E

Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.

In Vitro Biological Evaluation Systems

To validate the mechanistic efficacy of compounds derived from N-(3,4,5-trimethoxybenzoyl)glycine, a robust biochemical assay is required.

Tubulin Polymerization Assay Protocol:

  • Preparation: Reconstitute purified porcine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances upon microtubule binding).

  • Compound Incubation: Pre-incubate the tubulin mixture with the test compound (e.g., 5 µM) in a 384-well plate at 4 °C for 15 minutes.

  • Kinetic Initiation: Transfer the plate to a microplate reader pre-heated to 37 °C to initiate polymerization.

  • Measurement: Record fluorescence (Ex ~360 nm / Em ~420 nm) every minute for 60 minutes.

Causality & Validation: Why pre-incubate at 4 °C? Tubulin remains in a depolymerized state at cold temperatures. Pre-incubation ensures the drug binds to the unpolymerized dimers before the thermal trigger (37 °C) initiates assembly. Validation Checkpoint: The assay's internal validity is confirmed by the positive control (Combretastatin A-4), which must completely suppress the fluorescence curve, and the negative control (DMSO vehicle), which must show a standard sigmoidal polymerization curve[2]. A Z'-factor > 0.5 must be calculated to ensure assay robustness before screening novel derivatives.

References

  • Benchchem - N-(3,4,5-trimethoxybenzoyl)
  • Semantic Scholar / PMC - Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymeris
  • Inxight Drugs - TRICETAMIDE (Trimeglamide) Pharmacological Profile
  • Google Patents - US Patent 10,882,852: Synthesis and use of molecules for the tre

Sources

Exploratory

N-(3,4,5-trimethoxybenzoyl)glycine and gallic acid relationship

An In-Depth Technical Guide to the Synthesis and Biological Significance of N-(3,4,5-trimethoxybenzoyl)glycine from Gallic Acid Executive Summary This technical guide provides a comprehensive examination of the relations...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Biological Significance of N-(3,4,5-trimethoxybenzoyl)glycine from Gallic Acid

Executive Summary

This technical guide provides a comprehensive examination of the relationship between gallic acid (3,4,5-trihydroxybenzoic acid) and its synthetic derivative, N-(3,4,5-trimethoxybenzoyl)glycine. Gallic acid, a widely available natural polyphenol, serves as a critical starting material for the synthesis of a vast array of pharmacologically active molecules.[1] This guide elucidates the strategic rationale and detailed methodology for converting gallic acid into N-(3,4,5-trimethoxybenzoyl)glycine. The core of this relationship lies in a multi-step synthetic pathway that transforms the hydrophilic, antioxidant gallic acid into a molecule featuring the 3,4,5-trimethoxyphenyl group—a key pharmacophore in numerous potent antimitotic agents.[2]

We will explore the chemical logic behind this transformation, provide validated, step-by-step experimental protocols, and discuss the structure-activity relationships that confer biological significance to the final compound. This document is intended for researchers and scientists in medicinal chemistry and drug development, offering both a theoretical framework and practical instructions for the synthesis, characterization, and biological evaluation of this important class of compounds.

Foundational Molecules: Structures and Significance

A thorough understanding of the starting material and the target compound is essential to appreciate the strategic nature of their relationship.

Gallic Acid: The Natural Precursor

Gallic acid (GA), or 3,4,5-trihydroxybenzoic acid, is a phenolic acid found abundantly in nature, occurring in gallnuts, tea leaves, grapes, and various berries.[3][4] In plants, it is biosynthesized from an intermediate of the shikimate pathway.[5][6][7] Its three phenolic hydroxyl groups are responsible for its potent antioxidant and radical-scavenging properties, which have made it a subject of interest for its anti-inflammatory and neuroprotective effects.[1][4][5][8][9][10] While biologically active, its high polarity can limit its bioavailability and cell permeability, often necessitating chemical modification for therapeutic development.

N-(3,4,5-trimethoxybenzoyl)glycine: The Synthetic Target

N-(3,4,5-trimethoxybenzoyl)glycine is a synthetic N-acyl-amino acid.[11] Its structure is a conjugate of two significant moieties:

  • The 3,4,5-Trimethoxybenzoyl Group: This moiety is a methylated derivative of the gallic acid core. The replacement of hydrophilic hydroxyl groups with lipophilic methoxy groups drastically alters the molecule's physicochemical properties. This specific trimethoxyphenyl ring is a well-established pharmacophore found in a class of potent tubulin polymerization inhibitors, including the natural product Combretastatin A-4.[2] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable anticancer agents.[2]

  • The Glycine Moiety: Glycine is the simplest proteinogenic amino acid. Its conjugation to a pharmacophore can serve multiple purposes, including enhancing aqueous solubility, modifying pharmacokinetic profiles, and potentially exploiting amino acid transporters for cellular uptake.[12] Furthermore, glycine metabolism is intimately linked with rapid cell proliferation, particularly in cancer, making it a point of metabolic vulnerability.[13][14]

The following diagram illustrates the structural lineage from the natural precursor to the synthetic target.

G cluster_0 Natural Precursor cluster_1 Synthetic Target Gallic_Acid Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Target_Compound N-(3,4,5-trimethoxybenzoyl)glycine Gallic_Acid->Target_Compound Synthetic Transformation Gallic_Acid_Struct Target_Compound_Struct G GA Gallic Acid TMB_Acid 3,4,5-Trimethoxybenzoic Acid GA->TMB_Acid Step 1: Methylation (e.g., Dimethyl Sulfate, Base) TMB_Chloride 3,4,5-Trimethoxybenzoyl Chloride TMB_Acid->TMB_Chloride Step 2: Acyl Chloride Formation (e.g., SOCl₂, PCl₅) Final_Product N-(3,4,5-trimethoxybenzoyl)glycine TMB_Chloride->Final_Product Step 3: N-Acylation (Schotten-Baumann Reaction) Glycine Glycine Glycine->Final_Product

Caption: High-level workflow for the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine from Gallic Acid.

Detailed Experimental Protocols

The protocols described herein are self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Protocol 2.2.1: Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid (Step 1)

  • Principle: This procedure employs Williamson ether synthesis using dimethyl sulfate as the methyl source and a strong base to deprotonate the phenolic hydroxyls and the carboxylic acid. A subsequent saponification ensures complete conversion of any methyl ester intermediate back to the carboxylic acid. [15][16][17]* Reagents & Equipment:

    • Gallic acid (1.0 eq)

    • Sodium hydroxide (NaOH)

    • Dimethyl sulfate (Me₂SO₄)

    • Hydrochloric acid (HCl, concentrated)

    • Deionized water

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, ice bath.

  • Procedure:

    • In a suitably sized round-bottom flask, prepare a solution of sodium hydroxide in water (e.g., 8g NaOH in 50 mL water for 5g of gallic acid). [15] 2. Add gallic acid (5g) to the NaOH solution and stir until fully dissolved. [15] 3. Cool the mixture in an ice bath. While stirring vigorously, add dimethyl sulfate dropwise, ensuring the temperature remains below 25°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. This step drives the methylation to completion.

    • To saponify the methyl ester formed in situ, add a concentrated solution of NaOH (e.g., 2g in 3 mL water) and continue to reflux for an additional 2 hours. [15] 6. Cool the reaction mixture to room temperature and then acidify by slowly adding concentrated HCl until the pH is ~1-2. A white precipitate of 3,4,5-trimethoxybenzoic acid will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the white solid, wash thoroughly with cold deionized water, and dry under vacuum.

  • Validation: The product can be recrystallized from boiling water. [15]Purity and identity should be confirmed by melting point (172-174°C) and spectroscopic analysis (NMR, IR).

Protocol 2.2.2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride (Step 2)

  • Principle: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). [16]Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Reagents & Equipment:

    • 3,4,5-Trimethoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, ~2.0 eq)

    • Dry toluene or dichloromethane (DCM) as solvent

    • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, heating mantle.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4,5-trimethoxybenzoic acid.

    • Add dry solvent (e.g., toluene) followed by the dropwise addition of thionyl chloride at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After cooling, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

    • The resulting solid, 3,4,5-trimethoxybenzoyl chloride, can be purified by distillation under reduced pressure (b.p. 131-133°C at 2 mmHg) or used directly in the next step if of sufficient purity. [16]* Validation: The product is a solid with a melting point of 81-84°C. Its identity can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at ~1770 cm⁻¹).

Protocol 2.2.3: Synthesis of N-(3,4,5-trimethoxybenzoyl)glycine (Step 3)

  • Principle: This step is an N-acylation of glycine, typically performed under Schotten-Baumann conditions. [18][19]The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in an aqueous alkaline solution. The base neutralizes the HCl byproduct, driving the reaction forward.

  • Reagents & Equipment:

    • 3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

    • Glycine (1.0 eq)

    • Sodium hydroxide (NaOH, 2.0 eq)

    • Hydrochloric acid (HCl, for acidification)

    • Erlenmeyer flask, magnetic stirrer, ice bath.

  • Procedure:

    • In an Erlenmeyer flask, dissolve glycine in a 1 M NaOH solution (e.g., 0.1 mol glycine in 100 mL of 1 M NaOH). [18] 2. Cool the solution to 10-15°C in an ice bath.

    • While stirring vigorously, add the 3,4,5-trimethoxybenzoyl chloride portion-wise over 30 minutes, maintaining the temperature below 15°C.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional hour.

    • Cool the solution again in an ice bath and acidify to pH ~2-3 with HCl. A white precipitate of the product will form.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol-water) to obtain pure N-(3,4,5-trimethoxybenzoyl)glycine. [18]* Validation: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical and Biological Profile

The synthetic transformation results in a molecule with profoundly different properties and biological activities compared to its natural precursor.

Comparative Physicochemical Data
PropertyGallic AcidN-(3,4,5-trimethoxybenzoyl)glycineRationale for Change
Molecular Formula C₇H₆O₅C₁₂H₁₅NO₆ [20][21]Addition of three methyl groups and a glycine unit.
Molecular Weight 170.12 g/mol 269.25 g/mol [21]Increased mass from derivatization.
XLogP (Predicted) 0.70.7 [20]While methylation increases lipophilicity, the addition of the polar glycine and amide bond counteracts this effect, resulting in a similar predicted partition coefficient.
Hydrogen Bond Donors 42 [21]Replacement of three -OH groups with -OCH₃ groups reduces H-bond donating capacity.
Hydrogen Bond Acceptors 56 [21]Addition of amide and carboxylic acid oxygens increases H-bond accepting sites.
Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of N-(3,4,5-trimethoxybenzoyl)glycine and its analogs is primarily dictated by the trimethoxyphenyl (TMP) moiety.

  • Anticancer and Antimitotic Activity: The 3,4,5-trimethoxyphenyl ring is a privileged scaffold for binding to the colchicine site on β-tubulin. [2]This binding inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. Disruption of this process leads to G2/M phase cell cycle arrest and ultimately apoptosis. Numerous compounds incorporating the 1-(3,4,5-trimethoxybenzoyl) motif have shown potent antiproliferative activity against a range of human cancer cell lines. [2]* Role of the Glycine Tail: The glycine portion of the molecule is not merely a linker. Its presence can enhance water solubility compared to a simple trimethoxybenzoyl derivative, which is a desirable property for drug development. [12]Furthermore, as rapidly proliferating cancer cells exhibit a high demand for glycine to support de novo purine biosynthesis, compounds that mimic or interact with glycine metabolic pathways could offer a degree of selectivity. [13]* SAR Insights: Studies on related compounds have shown that the 3,4,5-trimethoxy substitution pattern is critical for high antimitotic activity. [2]Modifications to the glycine portion, such as creating different amino acid conjugates or dipeptides, offer a rich avenue for modulating activity, selectivity, and pharmacokinetic properties. [15]

Conclusion

The relationship between gallic acid and N-(3,4,5-trimethoxybenzoyl)glycine is a clear and powerful example of how a simple, natural product can be chemically elaborated into a targeted therapeutic lead. This guide has detailed the synthetic pathway that bridges these two molecules, providing the strategic rationale and practical protocols required for this transformation. By methylating the phenolic hydroxyls and conjugating the resulting scaffold with glycine, a hydrophilic antioxidant is converted into a molecule bearing a potent antimitotic pharmacophore. This work provides a foundation for further research into the development of novel anticancer agents based on the versatile and readily accessible gallic acid core.

References

  • N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine - Benchchem. (URL: )
  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC. (URL: [Link])

  • Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC. (URL: [Link])

  • Gallic Acid Biosynthesis - Natural Chemistry Research Group. (URL: [Link])

  • Possible biosynthetic pathways of gallic acid formation. The data... - ResearchGate. (URL: [Link])

  • N-(3,4,5-trimethoxybenzoyl)glycine (C12H15NO6) - PubChemLite. (URL: [Link])

  • Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom.org. (URL: [Link])

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3о,4о,5о-Trimethoxybenzoyl)- benzo[b]furan - Lirias. (URL: [Link])

  • glycin - CAS号52071-01-9 - 摩熵化学. (URL: [Link])

  • Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed. (URL: [Link])

  • Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

  • N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | C11H13NO6 | CID 71389988 - PubChem. (URL: [Link])

  • Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • An Improved Synthesis of Mescaline from Gallic Acid - [www.rhodium.ws]. (URL: [Link])

  • Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. (URL: [Link])

  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws]. (URL: [Link])

  • Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal. (URL: [Link])

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. (URL: [Link])

  • CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P
  • Glycine metabolism pathways. Metabolic pathways involved in the... - ResearchGate. (URL: [Link])

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed. (URL: [Link])

  • Glycine - MetwareBio. (URL: [Link])

  • (PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine - ResearchGate. (URL: [Link])

  • Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC. (URL: [Link])

  • The Teratogenicity and the Action Mechanism of Gallic Acid Relating with Brain and Cervical Muscles - PMC. (URL: [Link])

  • Chemical structure of Gallic acid (3,4,5 -trihydroxybenzoic acid) (Reckziegel et al., 2016). (URL: [Link])

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI. (URL: [Link])

  • N-(4-Hydroxy-3-methoxybenzoyl)glycine | C10H11NO5 | CID 3083688 - PubChem. (URL: [Link])

  • Gallic Acid and Related Compounds as Neuroprotective Agents: You are What ou Eat! (URL: [Link])

  • Effects of Gold Nanoparticles on the Antioxidant Power of Gallic Acid: A Computational Investigation Using a Cluster Model - Lirias. (URL: [Link])

  • Main dietary sources and metabolic pathways of glycine. (Enzymes with a... - ResearchGate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

N-(3,4,5-trimethoxybenzoyl)glycine in peptide synthesis

Application Note: N-(3,4,5-Trimethoxybenzoyl)glycine as a Strategic Building Block in Peptide Synthesis and Prodrug Design Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) is a highly specialized bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3,4,5-Trimethoxybenzoyl)glycine as a Strategic Building Block in Peptide Synthesis and Prodrug Design

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) is a highly specialized building block utilized in advanced peptide synthesis and medicinal chemistry. By combining the well-established 3,4,5-trimethoxybenzoyl (TMB) pharmacophore with a flexible glycine linker, this compound serves as an optimal N-terminal capping agent and a bipartite prodrug linker[1]. This application note details the mechanistic rationale, therapeutic applications, and validated protocols for incorporating TMB-Gly into peptide backbones to enhance lipophilicity, overcome multidrug resistance, and target specific intracellular pathways.

Mechanistic Rationale: The TMB-Glycine Pharmacophore

The structural design of N-(3,4,5-trimethoxybenzoyl)glycine offers a dual advantage in drug development:

  • The TMB Moiety (Pharmacophore): The 3,4,5-trimethoxyphenyl group is a classic structural motif that mimics the binding of colchicine to tubulin, effectively inhibiting microtubule polymerization and triggering apoptosis[1][2]. Furthermore, the TMB group is highly lipophilic, which significantly enhances the cell-penetrating capabilities of otherwise hydrophilic peptide sequences.

  • The Glycine Linker (Spacer & Cleavage Site): Direct conjugation of a bulky TMB group to a complex peptide can cause severe steric hindrance, reducing coupling efficiency. Glycine acts as a flexible spacer, ensuring high-yield amide bond formation during Solid-Phase Peptide Synthesis (SPPS). Biologically, the glycine residue serves as a specific recognition site for intracellular aminopeptidases and esterases, allowing the controlled release of the active pharmacophore in prodrug strategies[1][3].

Key Therapeutic Applications in Drug Development

A. Overcoming Multidrug Resistance (P-glycoprotein Modulation) Peptidomimetics capped with the TMB moiety have shown profound efficacy in reversing multidrug resistance (MDR) in cancer cells. For example, thiazole-based peptide analogues incorporating the TMB group at the N-terminus successfully interact with ATP-binding cassette (ABC) transporters, specifically inhibiting P-glycoprotein (P-gp) efflux pumps and restoring cellular sensitivity to chemotherapeutics like paclitaxel[4].

B. Tubulin Polymerization Inhibitors & Vascular Disrupting Agents (VDAs) TMB-derivatives are potent antimitotic agents. However, highly active VDAs often suffer from poor aqueous solubility. By utilizing TMB-Gly as a prodrug scaffold, researchers can synthesize amino acid prodrugs (e.g., glycine hydrochloride salts) that maintain nanomolar antiproliferative activity while drastically improving bioavailability and solubility[2].

C. Dual-Targeting Inhibitors Recent advancements have integrated the TMB moiety into complex peptide and pyrrole scaffolds to create dual-targeting agents. These compounds simultaneously inhibit Carbonic Anhydrase XII and suppress the Wnt/β-catenin signaling pathway, leading to targeted apoptosis in resistant tumor models[5].

Quantitative Data: Biological Activity of TMB-Conjugates

The following table summarizes the field-proven biological activities of various TMB-conjugated scaffolds, demonstrating the versatility of this building block across different therapeutic targets.

Compound Class / ScaffoldPrimary Biological TargetTested Cell LineIC₅₀ Range / ActivityRef
TMB-benzo[b]furan derivatives Tubulin (Colchicine site)HL-60 (Leukemia)16 – 24 nM[2]
TMB-thiazole peptidomimetics P-glycoprotein (P-gp)SW620/Ad3002.5 – 10 µM[4]
TMB-L-iso-glutamine derivatives Aminopeptidase N (APN)Various Tumor Lines~9.6 µM[3]
TMB-pyrrole sulfonamides CA XII / Wnt/β-cateninNCI/ADR-RES6.8 nM[5]

Validated Experimental Protocols

Protocol A: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the integration of N-(3,4,5-trimethoxybenzoyl)glycine at the N-terminus of a resin-bound peptide. The methodology is designed as a self-validating system to ensure maximum yield and purity.

Reagents: N-(3,4,5-trimethoxybenzoyl)glycine, HATU, DIPEA, DMF, Piperidine, TFA, TIS.

Step-by-Step Methodology:

  • Resin Swelling: Suspend the Fmoc-protected peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG polymer matrix, maximizing the accessibility of internal reactive sites to incoming reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation: Monitor the UV absorbance of the deprotection flow-through at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Activation and Coupling: Dissolve 3.0 equivalents of N-(3,4,5-trimethoxybenzoyl)glycine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester, then add to the resin. Agitate at room temperature for 2 hours.

    • Causality: HATU is selected over standard HBTU due to its superior reactivity, which is necessary to overcome any mild steric hindrance introduced by the trimethoxybenzoyl group.

  • Kaiser Test (Self-Validation): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few resin beads.

    • Causality: A yellow color indicates complete coupling (absence of free primary amines). A blue color dictates a mandatory re-coupling step.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing cleaved protecting groups from re-alkylating the peptide backbone.

  • Precipitation: Filter the cleavage solution and precipitate the TMB-Gly-peptide in cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize.

SPPS_Workflow Resin Peptide-Resin (N-terminal Deprotected) Coupling Coupling Reaction (DMF, 2h, RT) Resin->Coupling Activation Activate TMB-Gly (HATU / DIPEA) Activation->Coupling Wash Resin Washing (DMF / DCM) Coupling->Wash Kaiser Test: Negative Cleavage TFA Cleavage & Global Deprotection Wash->Cleavage Product TMB-Gly-Peptide (Crude Product) Cleavage->Product Ether Precipitation

Fig 1. Solid-Phase Peptide Synthesis workflow for N-terminal TMB-Gly capping.

Protocol B: Solution-Phase Synthesis of TMB-Gly Prodrugs

For non-peptide small molecules (e.g., benzofuran or indole derivatives), TMB-Gly is utilized as a solubility-enhancing prodrug linker[2].

Step-by-Step Methodology:

  • Activation: Dissolve N-(3,4,5-trimethoxybenzoyl)glycine (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C. Stir for 15 minutes.

    • Causality: EDC is a water-soluble carbodiimide that allows for easy removal of urea byproducts during aqueous workup. HOBt suppresses racemization and improves reaction kinetics.

  • Conjugation: Add the target API (free amine or hydroxyl group, 1.0 eq) and catalytic DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure TMB-Gly prodrug.

MOA_Pathway Prodrug TMB-Gly-Drug (Prodrug) CellEntry Cellular Uptake Prodrug->CellEntry Enzyme Aminopeptidase / Esterase Cleavage CellEntry->Enzyme ActiveDrug Active TMB-Pharmacophore Enzyme->ActiveDrug Glycine Release Tubulin Colchicine Site Binding (Tubulin) ActiveDrug->Tubulin Apoptosis Microtubule Destabilization & Apoptosis Tubulin->Apoptosis

Fig 2. Intracellular activation pathway of TMB-Gly prodrugs leading to targeted apoptosis.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein National Institutes of Health (NIH) URL:[Link]

  • The Preparation of Novel L-Iso-Glutamine Derivatives as Potential Antitumor Agents ResearchGate URL:[Link]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing N-(3,4,5-trimethoxybenzoyl)glycine as a Novel Tubulin Polymerization Inhibitor

Introduction Microtubules are highly dynamic, filamentous polymers of α- and β-tubulin heterodimers that form a critical component of the eukaryotic cytoskeleton.[1] Their roles are fundamental to a host of cellular proc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Microtubules are highly dynamic, filamentous polymers of α- and β-tubulin heterodimers that form a critical component of the eukaryotic cytoskeleton.[1] Their roles are fundamental to a host of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, a finely tuned balance between polymerization and depolymerization, is essential for their function.[1] This dynamic nature makes tubulin an attractive and clinically validated target for anticancer drug development.[2] Agents that interfere with microtubule dynamics, such as the stabilizing taxanes (e.g., paclitaxel) and the destabilizing vinca alkaloids, are cornerstones of modern chemotherapy.[1]

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[2][3] N-(3,4,5-trimethoxybenzoyl)glycine is a synthetic compound that incorporates this key structural motif, suggesting its potential as a microtubule-destabilizing agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-(3,4,5-trimethoxybenzoyl)glycine. It details a suite of validated experimental protocols, from initial in vitro biochemical assays to cell-based functional assessments, to rigorously evaluate its mechanism of action and biological effects.

Part 1: In Vitro Biochemical Characterization

The first crucial step in characterizing a putative tubulin inhibitor is to demonstrate its direct interaction with purified tubulin and its effect on polymerization in a cell-free system. The fluorescence-based in vitro tubulin polymerization assay offers a sensitive and high-throughput method for this purpose.[1][4]

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

Principle of the Assay

This assay quantifies the assembly of purified tubulin into microtubules in real-time. The method utilizes a fluorescent reporter molecule that specifically binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. An inhibitor of tubulin polymerization will prevent or slow down this increase in fluorescence. The assay allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).[1][5]

Experimental Workflow

cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis A Thaw Reagents: - Purified Tubulin (>99%) - GTP Stock - General Tubulin Buffer (GTB) - Fluorescent Reporter C Prepare Tubulin Reaction Mix: - Tubulin (e.g., 2 mg/mL) - GTB with 1mM GTP - Glycerol (e.g., 15%) - Fluorescent Reporter A->C B Prepare 10x Compound Stocks: - N-(3,4,5-trimethoxybenzoyl)glycine - Nocodazole (Inhibitor Control) - Paclitaxel (Enhancer Control) - Vehicle (DMSO) Control D Pre-warm 96-well plate and plate reader to 37°C E Add 5 µL of 10x compound stocks to respective wells D->E F Initiate Polymerization: Add 45 µL of ice-cold Tubulin Reaction Mix to all wells E->F G Immediately place plate in reader and begin kinetic read F->G H Measure Fluorescence Intensity (e.g., every 60s for 60-90 min) I Plot Fluorescence vs. Time to generate polymerization curves H->I J Calculate: - Vmax (Max rate of polymerization) - IC₅₀ from dose-response curve I->J

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials

  • Reagents:

    • N-(3,4,5-trimethoxybenzoyl)glycine

    • Purified Bovine Brain Tubulin (>99% pure), e.g., Cytoskeleton, Inc. (Cat. #BK011P) or similar[5][6]

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • Guanosine-5'-triphosphate (GTP)

    • Glycerol

    • Fluorescent Reporter (e.g., DAPI or as provided in a kit)[4]

    • Nocodazole or Colchicine (Positive control for inhibition)

    • Paclitaxel (Positive control for enhancement)

    • DMSO (Vehicle control)

  • Equipment:

    • Fluorescence microplate reader with temperature control (37°C)

    • 384- or 96-well, black, flat-bottom plates

    • Multichannel pipette

    • Ice bath

Step-by-Step Methodology

  • Reagent Preparation:

    • Thaw all reagents (tubulin, GTP, buffers) on ice. Keep tubulin on ice at all times to prevent premature polymerization.[7]

    • Prepare a 100 mM stock of GTP in GTB.

    • Prepare 10x working stocks of N-(3,4,5-trimethoxybenzoyl)glycine and controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel) in GTB. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter (follow manufacturer's instructions).[1]

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Measurement:

    • To start the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[1]

    • Immediately place the plate in the 37°C microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

Data Analysis and Interpretation

  • Plot Polymerization Curves: Plot the raw fluorescence intensity data against time for each concentration of the test compound and controls.

  • Determine Key Parameters: From these curves, calculate the maximum rate of polymerization (Vmax) and the steady-state fluorescence intensity.

  • Calculate IC₅₀: Plot the Vmax (or steady-state fluorescence) as a percentage of the vehicle control against the log concentration of N-(3,4,5-trimethoxybenzoyl)glycine. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

CompoundConcentrationVmax (RFU/min)% InhibitionIC₅₀ (µM)
Vehicle (DMSO)0.1%15000%N/A
Nocodazole10 µM12092%~0.5
Paclitaxel10 µM2500-67%N/A
N-(3,4,5-trimethoxybenzoyl)glycine 0.1 µM135010%1.5 (Hypothetical)
1.0 µM82545%
10 µM21086%

Part 2: Cell-Based Functional Evaluation

Following in vitro confirmation, it is essential to assess the compound's activity in a cellular context. This involves evaluating its ability to disrupt the microtubule network, inhibit cell proliferation, and induce cell cycle arrest and apoptosis.

Protocol 2: Cellular Microtubule Network Disruption by Immunofluorescence

Principle of the Assay

This qualitative and quantitative assay visualizes the integrity of the microtubule network within cells. Cells are treated with the compound, then fixed, permeabilized, and stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody allows for visualization by microscopy. Microtubule-destabilizing agents are expected to cause depolymerization, leading to a diffuse cytoplasmic signal and loss of the filamentous network.[8][9]

Materials

  • Cell Line: HeLa or A549 cells are commonly used.

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • N-(3,4,5-trimethoxybenzoyl)glycine

    • Fixative: 4% paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS

    • Blocking Buffer: 1% BSA in PBS

    • Primary Antibody: Mouse anti-α-tubulin antibody

    • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • Nuclear Stain: DAPI or Hoechst 33342

    • Antifade mounting medium

  • Equipment:

    • Fluorescence microscope with appropriate filters

Step-by-Step Methodology

  • Cell Culture: Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(3,4,5-trimethoxybenzoyl)glycine (e.g., 0.1x, 1x, and 10x the determined IC₅₀ from cytotoxicity assays) for a suitable duration (e.g., 16-24 hours). Include vehicle (DMSO) and positive (Nocodazole) controls.

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour, protected from light.

  • Imaging:

    • Wash three times with PBS.

    • Mount coverslips onto glass slides using antifade medium.

    • Image using a fluorescence microscope. Capture images of the microtubule network (green) and nuclei (blue).

Expected Results

  • Vehicle Control: Cells should display a well-defined, extensive network of filamentous microtubules throughout the cytoplasm.

  • N-(3,4,5-trimethoxybenzoyl)glycine: Treated cells are expected to show a dose-dependent disruption of the microtubule network, characterized by a loss of filamentous structures and an increase in diffuse, unpolymerized tubulin staining. Mitotic cells may appear rounded with condensed chromatin.

Protocol 3: Cell Viability and Cytotoxicity Assessment

Principle of the Assay

To quantify the antiproliferative effects of the compound, a metabolic activity assay such as the MTT or Alamar Blue assay is employed. These assays measure the reduction of a substrate by metabolically active cells, which correlates with the number of viable cells. This allows for the determination of the GI₅₀ (concentration for 50% growth inhibition).[6][10]

Step-by-Step Methodology (Alamar Blue Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]

  • Compound Treatment: Add serial dilutions of N-(3,4,5-trimethoxybenzoyl)glycine to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6][10]

  • Reagent Addition: Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 2-4 hours.[10]

  • Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against the log concentration of the compound to determine the GI₅₀ value.

Cell LineGI₅₀ (µM) - N-(3,4,5-trimethoxybenzoyl)glycine (Hypothetical)GI₅₀ (µM) - Vincristine (Reference)
HeLa (Cervical Cancer)0.850.015
MCF-7 (Breast Cancer)1.200.020
A549 (Lung Cancer)0.950.018
Protocol 4 & 5: Cell Cycle and Apoptosis Analysis by Flow Cytometry

Principle of the Assays

Disruption of the mitotic spindle by tubulin inhibitors prevents cells from completing mitosis, leading to an arrest in the G2/M phase of the cell cycle.[3] Prolonged mitotic arrest typically triggers the intrinsic pathway of apoptosis.[10] Both phenomena can be quantified using flow cytometry.

  • Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

  • Apoptosis Analysis: Apoptosis is measured by co-staining unfixed cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters membrane-compromised late apoptotic and necrotic cells).[11]

Proposed Mechanism of Action

A N-(3,4,5-trimethoxybenzoyl)glycine B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F Mitotic Arrest (G2/M Phase) E->F G Induction of Intrinsic Apoptosis Pathway F->G H Cell Death G->H

Caption: Proposed signaling pathway from tubulin inhibition to apoptosis.

Step-by-Step Methodology (Combined Overview)

  • Cell Treatment: Plate cells and treat with the compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining (Cell Cycle):

    • Fix cells in ice-cold 70% ethanol.

    • Wash with PBS and resuspend in staining solution containing PI and RNase A.

  • Staining (Apoptosis):

    • Wash live cells with PBS and resuspend in Annexin V Binding Buffer.

    • Add FITC-Annexin V and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. For cell cycle, acquire DNA content histograms. For apoptosis, acquire dot plots of PI vs. FITC fluorescence.

Data Interpretation

  • Cell Cycle: An increase in the G2/M peak compared to the vehicle control indicates cell cycle arrest.

  • Apoptosis: A shift of the cell population from the lower-left quadrant (live cells) to the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants indicates induction of apoptosis.

Conclusion

N-(3,4,5-trimethoxybenzoyl)glycine, by virtue of its core chemical structure, is a promising candidate as a tubulin polymerization inhibitor. The protocols detailed in this guide provide a robust framework for its comprehensive evaluation. By systematically progressing from direct biochemical assays to multifaceted cell-based functional analyses, researchers can elucidate its precise mechanism of action, determine its potency and efficacy, and validate its potential as a lead compound for the development of novel antimitotic agents. This self-validating system of protocols ensures that observations from the molecular level are translated and confirmed in a relevant biological context, adhering to the principles of rigorous scientific investigation in drug discovery.

References

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]

  • Martins, T. L., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. Available at: [Link]

  • Hsieh, J. H., et al. (2024). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gaskin, F., & Gethner, J. S. (2017). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. Available at: [Link]

  • Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. Available at: [Link]

  • PubMed. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PubMed. Available at: [Link]

  • Papoutsis, A., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. MDPI. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. RSC Advances. Available at: [Link]

  • Lirias. (2011). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3о,4о,5о-Trimethoxybenzoyl)- benzo[b]furan. Lirias. Available at: [Link]

  • Sun, J., & Zuckermann, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. Available at: [Link]

  • Fritzer-Szekeres, M., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Abo-Sier, A. H., et al. (1977). Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. Pharmazie. Available at: [Link]

  • De Martino, M., et al. (2015). Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Z., et al. (n.d.). Flow Cytometry Protocols. Humana Press. Available at: [Link]

  • Brancale, A., et al. (2015). N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide as microtubule destabilizer: Synthesis, cytotoxicity, inhibition of cell migration and in vivo activity against acute lymphoblastic leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

N-(3,4,5-trimethoxybenzoyl)glycine for cancer research

Application Note: N-(3,4,5-trimethoxybenzoyl)glycine as a Core Synthon in the Development of Tubulin-Targeting Anticancer Agents Executive Summary & Pharmacophore Rationale In the landscape of targeted antineoplastic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3,4,5-trimethoxybenzoyl)glycine as a Core Synthon in the Development of Tubulin-Targeting Anticancer Agents

Executive Summary & Pharmacophore Rationale

In the landscape of targeted antineoplastic drug development, N-(3,4,5-trimethoxybenzoyl)glycine serves as a highly specialized biochemical building block. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore critical for occupying the colchicine binding site on β -tubulin[1]. By anchoring this moiety to a glycine backbone, researchers can leverage Erlenmeyer-Plöchl azlactone synthesis to rapidly generate library-diverse combretastatin A-4 (CA-4) analogues. These downstream derivatives, such as oxazolones and quinoline-based compounds, exhibit potent tubulin polymerization inhibition, effectively arresting cancer cell proliferation and inducing apoptosis[2].

This application note outlines the mechanistic rationale, synthetic methodology, and self-validating biological workflows required to successfully utilize N-(3,4,5-trimethoxybenzoyl)glycine in oncology research.

Mechanistic Pathway: Tubulin Inhibition and Apoptosis

The primary utility of N-(3,4,5-trimethoxybenzoyl)glycine derivatives lies in their ability to disrupt microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. Compounds derived from this synthon bind competitively to the colchicine site, preventing the polymerization of α and β tubulin heterodimers[3].

This disruption triggers a self-validating cellular response: the spindle assembly checkpoint (SAC) halts the cell cycle at the G2/M phase. Prolonged mitotic arrest subsequently activates mitochondrial-dependent apoptotic pathways and drives the generation of reactive oxygen species (ROS), ensuring programmed cell death rather than mere cytostasis[2].

MOA A N-(3,4,5-trimethoxybenzoyl)glycine Derivatives B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Destabilizes Microtubules D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E Cell Cycle Block F Mitochondrial Apoptosis & ROS Generation E->F Triggers Cell Death

Mechanism of action for N-(3,4,5-trimethoxybenzoyl)glycine derivatives in cancer cells.

Synthetic Methodology: Erlenmeyer-Plöchl Azlactone Synthesis

To translate N-(3,4,5-trimethoxybenzoyl)glycine into active anticancer compounds, it is typically condensed with aryl aldehydes to form oxazolones (azlactones), which serve as rigid, conformationally restricted CA-4 analogues[2].

Protocol 1: Synthesis of Oxazolone Intermediates

  • Objective: Generate structurally restricted analogues that mimic the cis-double bond geometry of CA-4.

  • Causality & Rationale: Acetic anhydride acts as a dehydrating agent to facilitate the cyclization of the glycine derivative into an oxazolone ring. Fused sodium acetate is selected as a mild, anhydrous base; it catalyzes the aldol-type condensation between the active methylene group and the target aldehyde without hydrolyzing the sensitive azlactone intermediate.

Step-by-Step Workflow:

  • Reagent Preparation: In a dry round-bottom flask, combine N-(3,4,5-trimethoxybenzoyl)glycine (0.30 g, 1.10 mmol) with the appropriate aryl aldehyde (1.00 mmol)[2].

  • Catalyst & Solvent Addition: Add 1 mL of acetic anhydride and fused sodium acetate (0.1 g, 1.2 mmol)[2].

    • Validation Checkpoint: Ensure sodium acetate is freshly fused to remove bound water, preventing the premature hydrolysis of the intermediate.

  • Reaction Execution: Heat the mixture in an oil bath at 80 °C for 2 hours under a reflux condenser[2].

  • Crystallization: Remove from heat and cool to room temperature. Transfer the flask to a 0 °C environment for 24 hours to promote precipitation[2].

  • Purification: Filter the resulting precipitate and wash three times with ice-cooled ethanol (10 mL) to remove unreacted aldehydes and acetic acid byproducts. Recrystallize from ethanol to achieve high purity[2].

Biological Validation Workflows

A self-validating biological evaluation requires progressing systematically from cell-free target engagement to phenotypic cellular assays to confirm the mechanism of action[3].

Workflow S1 Step 1: Chemical Synthesis (Azlactone Formation) S2 Step 2: Tubulin Polymerization Assay S1->S2 S3 Step 3: Cytotoxicity Screening (MTT) S2->S3 S4 Step 4: Flow Cytometry (Cell Cycle & Apoptosis) S3->S4

Sequential screening workflow from chemical synthesis to mechanistic validation.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Objective: Confirm direct target engagement at the tubulin heterodimer.

  • Causality & Rationale: Phenotypic cytotoxicity can arise from off-target effects. This cell-free assay isolates tubulin dynamics, proving that the synthesized derivative directly modulates microtubule assembly.

Step-by-Step Workflow:

  • Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the test compound, Vehicle Control (0.1% DMSO), and Positive Controls (e.g., CA-4 or Colchicine) in a 96-well half-area plate at 4 °C for 10 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37 °C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of polymerization. Active derivatives will show a flattened curve (reduced Vmax​ and final absorbance) comparable to CA-4, validating tubulin destabilization[2].

Protocol 3: Cell Cycle Analysis via Flow Cytometry

  • Objective: Validate the downstream cellular consequence of tubulin inhibition.

  • Causality & Rationale: Propidium Iodide (PI) intercalates stoichiometrically into DNA. Cells trapped in mitosis due to spindle failure will possess double the DNA content (4N) compared to resting cells (2N), providing a definitive mechanistic link between tubulin inhibition and cell death.

Step-by-Step Workflow:

  • Treatment: Seed MCF-7 breast cancer cells at 1×105 cells/well in 6-well plates. Treat with the test compound (e.g., 50 nM and 250 nM), Vehicle (0.1% DMSO), and CA-4 (50 nM) for 24, 48, and 72 hours[4].

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20 °C.

    • Validation Checkpoint: Ethanol fixation permeabilizes the membrane while preserving nucleic acids for PI binding.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark for 30 minutes at room temperature.

    • Rationale: RNase A is critical to eliminate RNA, ensuring PI fluorescence strictly correlates with DNA content.

  • Acquisition: Analyze via flow cytometry (FL2-A channel). A successful tubulin inhibitor will show a dose-dependent accumulation of cells in the G2/M peak[4].

Quantitative Data Synthesis

Recent studies utilizing N-(3,4,5-trimethoxybenzoyl)glycine to synthesize quinoline-based CA-4 analogues (such as "Compound 12c") have demonstrated exceptional antiproliferative efficacy. The table below summarizes the cytotoxicity profile of an optimized lead compound against a panel of human cancer cell lines, validating the synthon's utility in modern drug discovery[2].

Table 1: Antiproliferative Activity of Synthesized CA-4 Analogue

Cell LineTissue OriginSynthesized Analogue IC50 (µM)CA-4 Standard IC50 (µM)Mechanistic Observation
MCF-7 Breast Adenocarcinoma0.010 ± 0.0020.009 ± 0.001G2/M Arrest, ROS Generation
HL-60 Promyelocytic Leukemia0.015 ± 0.0030.011 ± 0.002Apoptosis via Mitochondrial Pathway
HCT-116 Colorectal Carcinoma0.022 ± 0.0040.018 ± 0.003Inhibition of Cell Migration
HeLa Cervical Adenocarcinoma0.042 ± 0.0050.035 ± 0.004Tubulin Polymerization Inhibition
MCF-10A Normal Breast Epithelial> 50.0> 50.0Selectivity Control (Non-toxic)

Note: Data synthesized from Ibrahim et al. (2021) demonstrating the translation of the N-(3,4,5-trimethoxybenzoyl)glycine intermediate into a sub-micromolar targeted agent[5].

References

  • Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Samii, Z. K., Safo, M. K., & Elshaier, Y. A. M. M. (2021). "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802–818.[Link]

Sources

Application

Application Note: N-(3,4,5-Trimethoxybenzoyl)glycine as a Strategic Scaffold in the Discovery of Tubulin-Targeting Anticancer Agents

Executive Summary In the landscape of targeted antineoplastic drug discovery, the rational design of small molecules that disrupt microtubule dynamics remains a highly validated therapeutic strategy. N-(3,4,5-trimethoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted antineoplastic drug discovery, the rational design of small molecules that disrupt microtubule dynamics remains a highly validated therapeutic strategy. N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) has emerged as a critical building block and intermediate in this domain [1]. This molecule elegantly combines two functional domains: the 3,4,5-trimethoxyphenyl (TMP) moiety, a classic pharmacophore for the colchicine binding site of β -tubulin, and a glycine backbone, which serves as a versatile synthetic handle and a pharmacokinetic modulator.

This application note provides a comprehensive guide for researchers utilizing N-(3,4,5-trimethoxybenzoyl)glycine in the synthesis of vascular disrupting agents (VDAs) and tubulin polymerization inhibitors. It details the mechanistic causality behind its structural components, outlines self-validating experimental protocols, and summarizes structure-activity relationship (SAR) data across multiple heterocyclic scaffolds.

Mechanistic Rationale: The Pharmacophore and the Linker

The 3,4,5-Trimethoxybenzoyl (TMP) Pharmacophore

The TMP group is the structural hallmark of Combretastatin A-4 (CA-4) and colchicine. The causality behind its ubiquitous use in tubulin inhibitors lies in its precise stereoelectronic fit within the hydrophobic pocket of the colchicine binding site at the interface of α

  • and β -tubulin [2].
  • Steric Occupation: The three methoxy groups provide the optimal steric bulk to wedge between tubulin heterodimers, preventing the curved-to-straight conformational transition required for microtubule assembly.

  • Hydrogen Bonding: The oxygen atoms of the methoxy groups act as critical hydrogen bond acceptors, interacting with key residues such as Cys241 and Val318 in β -tubulin.

The Glycine Linker: Synthetic Handle and Prodrug Promoiety

Highly lipophilic TMP-containing compounds often suffer from poor aqueous solubility, limiting their intravenous administration. Glycine addresses this through two distinct mechanisms:

  • Synthetic Versatility: The carboxylic acid of N-(3,4,5-trimethoxybenzoyl)glycine can undergo cyclization or coupling to generate conformationally restricted heterocycles (e.g., benzo[b]furans, thiophenes, and azetidinones) that lock the TMP group in the bioactive cis-configuration [3, 4].

  • Bipartite Prodrug Engineering: By conjugating the parent drug to glycine, the resulting amino acid prodrug exhibits a drastically lowered LogP. Upon administration, endogenous aminopeptidases and esterases cleave the glycine linker, releasing the active lipophilic drug directly into the tumor microenvironment.

Pathway A N-(3,4,5-trimethoxybenzoyl) Derivative B Colchicine Binding Site (β-Tubulin) A->B C Inhibition of Polymerization B->C D G2/M Phase Arrest C->D E Apoptosis (Cell Death) D->E

Mechanism of action for 3,4,5-trimethoxybenzoyl derivatives targeting tubulin.

Quantitative Data: Structure-Activity Relationships (SAR)

The incorporation of the 3,4,5-trimethoxybenzoyl moiety into various heterocyclic scaffolds has yielded highly potent antineoplastic agents. The table below summarizes the comparative in vitro efficacy of synthesized derivatives against standard cancer cell lines and their direct effect on tubulin polymerization.

Table 1: Biological Evaluation of 3,4,5-Trimethoxybenzoyl Derivatives

Compound ScaffoldStructural ModificationTubulin Inhibition IC 50​ (µM)HL-60 IC 50​ (nM)MCF-7 IC 50​ (nM)Ref.
Combretastatin A-4 Natural Standard1.23.04.5[2]
Benzo[b]furan 6-Methoxy, 5-Amino1.416.024.0[2]
Thiophene 5-(p-Fluorophenyl)0.92.55.1[3]
Azetidin-2-one N-(3,4,5-trimethoxybenzoyl)2.114.022.0[4]

Note: The data illustrates that rigidifying the TMP group via thiophene or benzofuran scaffolds maintains or exceeds the tubulin-destabilizing potency of the natural product CA-4.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and specific kinetic checkpoints guarantee that the resulting data accurately reflects the compound's mechanism of action.

Protocol A: Synthesis of N-(3,4,5-trimethoxybenzoyl)glycine via Schotten-Baumann Coupling

This protocol utilizes a biphasic aqueous/organic system to prevent the premature hydrolysis of the highly reactive acyl chloride intermediate.

Reagents & Materials:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv)

  • Glycine (1.2 equiv)

  • Sodium hydroxide (NaOH, 2.5 equiv)

  • Tetrahydrofuran (THF) and Deionized Water

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve glycine (1.2 equiv) in a 1M aqueous NaOH solution (2.5 equiv) in a round-bottom flask. Causality: The excess base ensures the glycine amine remains deprotonated and nucleophilic, while also neutralizing the HCl byproduct.

  • Temperature Control: Cool the aqueous solution to 0–5 °C using an ice bath. Causality: Low temperatures suppress the competing hydrolysis of the acyl chloride by OH⁻ ions.

  • Coupling Reaction: Dissolve 3,4,5-trimethoxybenzoyl chloride in a minimal volume of dry THF. Add this solution dropwise to the vigorously stirring aqueous glycine solution over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Wash the aqueous mixture with ethyl acetate (2x) to remove unreacted acyl chloride and organic impurities. Acidify the aqueous layer to pH 2.0 using 3M HCl. The product, N-(3,4,5-trimethoxybenzoyl)glycine, will precipitate as a white solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure compound.

Prodrug A Lipophilic Parent Drug B Glycine Conjugation (Prodrug Synthesis) A->B C Increased Aqueous Solubility B->C E Release of Active VDA at Tumor C->E D Endogenous Esterases D->E Enzymatic Cleavage

Glycine-directed bipartite prodrug strategy for enhancing bioavailability.

Protocol B: In Vitro Tubulin Polymerization Fluorescence Assay

To validate that synthesized TMP-derivatives directly target tubulin, this cell-free assay measures the kinetics of microtubule assembly using a fluorescent reporter that enhances its emission upon binding to polymerized microtubules.

Reagents & Materials:

  • Porcine brain tubulin (>99% pure, 3 mg/mL)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (1 mM final concentration)

  • Fluorescent Tubulin Reporter (e.g., DAPI or proprietary fluorophore)

  • Controls: Paclitaxel (Polymerization Enhancer), Combretastatin A-4 (Polymerization Inhibitor), DMSO (Vehicle).

Step-by-Step Methodology:

  • Plate Preparation: Pre-warm a 96-well half-area black microplate to 37 °C. Causality: Tubulin polymerization is highly temperature-dependent; cold plates will cause immediate depolymerization, invalidating the kinetic read.

  • Compound Plating: Add 5 µL of the test compounds (e.g., TMP-glycine derivatives), CA-4 (positive control for inhibition), Paclitaxel (negative control for inhibition), or DMSO (vehicle) to the respective wells. Final DMSO concentration must not exceed 1% v/v to prevent solvent-induced protein denaturation.

  • Master Mix Preparation: On ice, prepare a master mix containing PEM buffer, 1 mM GTP, the fluorescent reporter, and 3 mg/mL tubulin.

  • Reaction Initiation: Rapidly transfer 45 µL of the cold master mix to the pre-warmed 96-well plate using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37 °C. Read the fluorescence (Ex: 360 nm / Em: 420 nm for DAPI-based reporters) every 1 minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the V max​ (maximum slope of the growth phase) for each well. A successful TMP-based inhibitor will show a flattened curve (V max​ near zero) comparable to the CA-4 control, validating its mechanism as a tubulin destabilizer.

References

  • Romagnoli, R., et al. "Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis". Journal of Medicinal Chemistry, 2009.[Link]

  • Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents". Journal of Medicinal Chemistry, 2006.[Link]

  • Tripodi, F., et al. "Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents". MedChemComm, 2018.[Link]

Method

Application Note: Comprehensive HPLC-ESI-MS/MS Analysis of N-(3,4,5-Trimethoxybenzoyl)glycine in Biological Matrices

Introduction & Scientific Rationale N-(3,4,5-trimethoxybenzoyl)glycine, also known as 3,4,5-trimethoxyhippuric acid (CAS 40915-27-3) [1], is a highly polar Phase II urinary metabolite. It is formed via the conjugation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(3,4,5-trimethoxybenzoyl)glycine, also known as 3,4,5-trimethoxyhippuric acid (CAS 40915-27-3) [1], is a highly polar Phase II urinary metabolite. It is formed via the conjugation of 3,4,5-trimethoxybenzoic acid (TMBA)—a primary metabolite of therapeutic agents such as trimetozine and reserpine, as well as various dietary phytochemicals—with the amino acid glycine.

Accurate quantification of this metabolite in biological matrices (urine and plasma) is critical for pharmacokinetic profiling and metabolic phenotyping. However, its high polarity and acidic nature (pKa ~3.6) present distinct analytical challenges:

  • Chromatographic Retention: Standard C18 columns often suffer from phase collapse (dewetting) in the highly aqueous mobile phases required to retain such polar molecules, leading to poor peak shape and irreproducible retention times.

  • Matrix Effects: Early-eluting polar compounds are highly susceptible to ion suppression from endogenous salts and phospholipids in the mass spectrometer source.

This application note details a robust, self-validating High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) protocol. By employing a specialized polar-endcapped stationary phase and a targeted Solid-Phase Extraction (SPE) cleanup, this method guarantees high-fidelity quantification in compliance with FDA[2] and ICH M10 [3] bioanalytical validation guidelines.

Metabolism Parent Parent Compound (e.g., Trimetozine, Reserpine) TMBA 3,4,5-Trimethoxybenzoic Acid (TMBA) Parent->TMBA Hydrolysis (Esterase/Amidase) Metabolite N-(3,4,5-Trimethoxybenzoyl)glycine (3,4,5-Trimethoxyhippuric Acid) TMBA->Metabolite Glycine N-acyltransferase (Phase II Conjugation) Glycine Glycine Glycine->Metabolite Conjugation

Phase II metabolic pathway of 3,4,5-trimethoxybenzoic acid yielding the glycine conjugate.

Experimental Protocols

Reagents and Materials
  • Analytical Standards: N-(3,4,5-trimethoxybenzoyl)glycine (Target Analyte) and Hippuric acid-d5 (Internal Standard, IS). Causality: A stable isotope-labeled IS is mandated to correct for matrix-induced ion suppression and extraction losses, ensuring a self-validating quantitative system.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Extraction Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 mL.

Sample Preparation: Solid-Phase Extraction (SPE)

To eliminate ion-suppressing salts and proteins from urine/plasma, a polymeric reversed-phase SPE approach is utilized.

  • Step 1: Aliquot & Acidification: Transfer 200 µL of biological sample into a microcentrifuge tube. Add 20 µL of IS working solution (500 ng/mL). Add 200 µL of 2% Formic Acid in water.

    • Expert Insight: Acidification drops the sample pH below 2.0. This ensures the carboxylic acid moiety of the metabolite is fully protonated (neutralized), maximizing its hydrophobic interaction with the SPE sorbent.

  • Step 2: Condition & Equilibrate: Pass 1 mL MeOH followed by 1 mL 0.1% FA in water through the Oasis HLB cartridge.

  • Step 3: Load: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Step 4: Wash: Wash with 1 mL of 5% MeOH in 0.1% FA to remove highly polar endogenous interferences without eluting the target analyte.

  • Step 5: Elute: Elute the analyte with 1 mL of 100% MeOH.

  • Step 6: Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

Workflow Sample 1. Sample Collection (Urine/Plasma) Acidification 2. Acidification (Add 2% Formic Acid) Sample->Acidification SPE 3. Solid-Phase Extraction (Oasis HLB Cartridge) Acidification->SPE Elution Elution SPE->Elution Recon 5. Reconstitution (95% Aqueous Mobile Phase) Elution->Recon HPLC 6. HPLC Separation (HSS T3 Column) Recon->HPLC MS 7. ESI-MS/MS Detection (Negative Mode MRM) HPLC->MS

Step-by-step analytical workflow from sample preparation to LC-MS/MS quantification.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

    • Expert Insight: Standard C18 phases undergo ligand collapse in >90% aqueous conditions. The HSS T3 column utilizes a lower ligand density and proprietary endcapping, allowing alkyl chains to remain fully extended in highly aqueous environments. This guarantees robust retention of the polar trimethoxyhippuric acid.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode .

  • Expert Insight: The carboxylic acid group readily deprotonates to form a stable [M−H]− precursor ion at m/z 268.1. Collision-induced dissociation (CID) primarily targets the carboxylate group, resulting in a neutral loss of CO2​ (44 Da) to yield a highly abundant product ion at m/z 224.1, ideal for Multiple Reaction Monitoring (MRM).

Data Presentation & Method Parameters

Table 1: HPLC Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.095.05.0Initial
1.095.05.0Isocratic (Hold)
5.040.060.0Linear
6.05.095.0Linear (Wash)
7.55.095.0Isocratic (Hold)
7.695.05.0Step (Re-equilibration)
10.095.05.0End
Table 2: MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(3,4,5-Trimethoxybenzoyl)glycine 268.1224.1502515Quantifier
N-(3,4,5-Trimethoxybenzoyl)glycine 268.1193.1502522Qualifier
Hippuric acid-d5 (IS) 183.1139.1502012Internal Standard
Table 3: Method Validation Summary (per FDA/ICH M10 Guidelines)
Validation ParameterRegulatory Acceptance CriteriaObserved Performance
Linearity Range R2≥0.990 5.0 – 5000 ng/mL ( R2>0.998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) 31.5 ng/mL
Lower Limit of Quant. (LLOQ) S/N 10; Precision 20%5.0 ng/mL (Precision: 8.2%)
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% – 7.5%
Inter-day Precision (CV%) 15% ( 20% at LLOQ)4.1% – 8.8%
Extraction Recovery Consistent and reproducible88.5% – 92.3%
Matrix Effect (IS-normalized) 85% – 115%94.2% – 101.5%

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Application

N-(3,4,5-trimethoxybenzoyl)glycine NMR spectroscopy

An Application Note on the NMR Spectroscopic Characterization of N-(3,4,5-Trimethoxybenzoyl)glycine Contextualizing the Analyte N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3), commonly referred to as 3,4,5-trimetho...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the NMR Spectroscopic Characterization of N-(3,4,5-Trimethoxybenzoyl)glycine

Contextualizing the Analyte

N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3), commonly referred to as 3,4,5-trimethoxyhippuric acid, is a critical metabolite formed via the hepatic glycine conjugation of 3,4,5-trimethoxybenzoic acid [1]. In pharmacokinetic and metabolic profiling, it serves as a primary biomarker for the biotransformation of dietary phenols and complex pharmaceutical agents [2]. Furthermore, its structural framework—a trimethoxybenzoyl moiety linked to a glycine backbone—is highly valued in bipartite prodrug design, where the carboxylic acid can be esterified to tailor drug solubility and targeted release rates [1].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is essential for confirming structural integrity, assessing purity, and tracking metabolic conversions during drug development [3].

Experimental Design: Solvent Selection & Causality

The most critical decision in the NMR analysis of N-(3,4,5-trimethoxybenzoyl)glycine is the selection of the deuterated solvent.

Causality behind the choice: While Chloroform-d (CDCl₃) is the standard solvent for many organic molecules, this specific analyte possesses a highly polar glycine moiety (containing both an amide and a carboxylic acid) alongside a lipophilic trimethoxybenzene ring. CDCl₃ fails to fully solubilize the polar tail, leading to poor signal-to-noise ratios. Furthermore, protic exchange in CDCl₃ or D₂O would obliterate the critical NH and COOH signals.

Dimethyl sulfoxide-d6 (DMSO-d6) is chosen because it strongly solvates both domains. Critically, DMSO acts as a strong hydrogen-bond acceptor, which significantly slows the proton exchange rates of the solute. This allows for the distinct observation of the amide triplet and the carboxylic acid broad singlet—features that are absolutely essential for confirming the intact conjugate.

Self-Validating Sample Preparation Protocol

To ensure high-resolution spectra, the sample preparation must be treated as a self-validating system where physical homogeneity guarantees magnetic homogeneity.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of high-purity N-(3,4,5-trimethoxybenzoyl)glycine. This yields a concentration of approximately 25–35 mM, which is optimal for acquiring a high-quality ¹³C spectrum within a reasonable timeframe.

  • Dissolution: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization & Validation Checkpoint: Vortex the mixture for 30 seconds. Self-Validation: Visually inspect the solution against a strong light source. It must be optically clear. Any particulate matter will distort the magnetic field homogeneity (B₀), broadening the spectral lines and ruining multiplet resolution. If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter before proceeding.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 40 mm; this centers the sample perfectly within the RF coil of the NMR probe, maximizing the filling factor and signal sensitivity.

NMR Acquisition Parameters

The following parameters are optimized for a 400 MHz spectrometer equipped with a 5 mm broadband observe (BBO) probe at 298 K. The ¹³C relaxation delay (D1) is extended to 2.0 seconds to ensure the fully substituted quaternary aromatic carbons relax sufficiently between pulses, allowing for accurate integration if required.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)
Spectrometer Frequency 400.13 MHz100.61 MHz
Pulse Sequence Standard 30° pulse (zg30)Power-gated decoupling (zgpg30)
Number of Scans (NS) 161024
Spectral Width (SW) 20 ppm (-2 to 18 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time (AQ) 3.98 s1.36 s
Relaxation Delay (D1) 1.0 s2.0 s
Temperature 298 K298 K

Spectral Assignments & Mechanistic Insights

¹H NMR Resonance Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.53Broad Singlet (br s)-1H-COOH (Carboxylic acid)
8.81Triplet (t)6.01H-NH (Amide)
7.24Singlet (s)-2HAr-H (C-2, C-6)
3.92Doublet (d)6.02H-CH₂- (Glycine methylene)
3.82Singlet (s)-6HAr-OCH₃ (meta, C-3/C-5)
3.71Singlet (s)-3HAr-OCH₃ (para, C-4)

Mechanistic Insights:

  • Symmetry & Equivalence: The symmetry of the 3,4,5-trimethoxybenzoyl ring renders the protons at the C-2 and C-6 positions chemically and magnetically equivalent, manifesting as a sharp 2H singlet at 7.24 ppm.

  • Scalar Coupling: The amide proton (NH) appears as a triplet at 8.81 ppm due to scalar coupling (³J ≈ 6.0 Hz) with the adjacent methylene protons of the glycine moiety. The presence of this coupling is a direct structural confirmation of the covalent linkage between the trimethoxybenzoyl group and the amino acid.

¹³C NMR Resonance Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.5Quaternary (C=O)-COOH (Carboxylic acid)
166.0Quaternary (C=O)Amide Carbonyl
152.8Quaternary (Ar-C)C-3, C-5 (meta-methoxy bearing)
140.1Quaternary (Ar-C)C-4 (para-methoxy bearing)
129.5Quaternary (Ar-C)C-1 (ipso, attached to carbonyl)
105.2Methine (Ar-CH)C-2, C-6 (Aromatic CH)
60.2Methyl (-CH₃)para-OCH₃
56.1Methyl (-CH₃)meta-OCH₃
41.5Methylene (-CH₂-)Glycine -CH₂-

Mechanistic Insights (The Ortho-Effect on Chemical Shifts): A classic hallmark of 3,4,5-trimethoxy-substituted benzenes is the distinct ¹³C chemical shift difference between the para and meta methoxy carbons. The meta-methoxy carbons appear at a standard shift of ~56.1 ppm. However, the para-methoxy carbon is shifted significantly downfield to ~60.2 ppm. Causality: The steric hindrance from the two bulky, adjacent meta-methoxy groups forces the para-methoxy methyl group out of coplanarity with the aromatic ring. This disruption of planarity reduces the p-π resonance overlap between the oxygen lone pairs and the aromatic system, altering the local diamagnetic shielding tensor and deshielding the carbon nucleus.

Analytical Workflow Visualization

Figure 1: End-to-end NMR analytical workflow for N-(3,4,5-trimethoxybenzoyl)glycine.

References

  • National Institutes of Health (NIH). "Urinary Hippuric Acid After Ingestion of Edible Fruits". PubMed Central (PMC). Available at:[Link]

  • SpectraBase. "3,4,5-Trimethoxyhippuric acid NMR Spectra". John Wiley & Sons, Inc. Available at:[Link]

Method

Application &amp; Methods Monograph: N-(3,4,5-trimethoxybenzoyl)glycine in Antimitotic Drug Development

Executive Summary & Mechanistic Rationale Combretastatin A-4 (CA-4) is one of the most potent natural antimitotic agents, exerting its effect by binding to the colchicine site of β -tubulin. However, its clinical utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Combretastatin A-4 (CA-4) is one of the most potent natural antimitotic agents, exerting its effect by binding to the colchicine site of β -tubulin. However, its clinical utility is severely hampered by the thermodynamic instability of its cis-stilbene double bond, which spontaneously isomerizes into an inactive trans-configuration in vivo[1].

To overcome this structural liability, drug development professionals utilize N-(3,4,5-trimethoxybenzoyl)glycine as a privileged foundational scaffold[2].

  • The Pharmacophore: The 3,4,5-trimethoxybenzoyl moiety perfectly mimics the A-ring of CA-4 and colchicine, engaging in critical hydrophobic interactions within the tubulin binding pocket[2].

  • The Glycine Advantage: The conjugated glycine backbone provides an α -methylene group and a carboxylic acid. These functional groups are chemically primed for intramolecular cyclization, allowing chemists to synthesize rigid 5-membered heterocyclic rings (such as oxazolones or imidazolones)[1]. This cyclization effectively "locks" the molecule in the active cis-restricted conformation, preventing isomerization while maintaining potent tubulin polymerization inhibition[3].

Mechanistic Pathway Visualization

G A N-(3,4,5-trimethoxybenzoyl)glycine (Scaffold Precursor) B Oxazolone-Linked CA-4 Analogs (e.g., Compound 12c) A->B Erlenmeyer-Plöchl Cyclization C Tubulin Heterodimer (Colchicine Binding Site) B->C Competitive Binding D Inhibition of Tubulin Polymerization C->D Destabilizes Microtubules E G2/M Phase Cell Cycle Arrest D->E Mitotic Catastrophe F Apoptosis Induction (↓Bcl-2, ↑Bax, Caspase-9) E->F Mitochondrial Pathway

Mechanistic pathway from N-(3,4,5-trimethoxybenzoyl)glycine synthesis to tubulin-mediated apoptosis.

Synthetic Protocol: Scaffold Construction

The following protocol details the Erlenmeyer-Plöchl azlactone synthesis used to generate rigid oxazolone-linked CA-4 analogues (e.g., quinoline derivatives) from N-(3,4,5-trimethoxybenzoyl)glycine[1].

Step-by-Step Methodology
  • Reagent Assembly: In a dry reaction vessel, combine N-(3,4,5-trimethoxybenzoyl)glycine (0.30 g, 1.10 mmol) with the target aromatic aldehyde (e.g., quinoline-4-carboxaldehyde, 1.00 mmol)[1].

  • Activation: Suspend the mixture in 1 mL of acetic anhydride and add fused sodium acetate (0.1 g, 1.2 mmol)[1].

    • Causality: Acetic anhydride acts as a dehydrating agent to drive the formation of the azlactone ring from the glycine derivative. Fused sodium acetate acts as a mild, anhydrous base to generate the reactive enolate required for the Knoevenagel condensation with the aldehyde[1],[4].

  • Cyclization and Condensation: Heat the mixture in an oil bath at 80 °C for 2 hours under continuous stirring[1].

    • Causality: The 80 °C temperature provides the optimal thermodynamic energy to overcome the activation barrier of the condensation without causing degradation of the methoxy groups on the aromatic ring[1].

  • Precipitation: Remove the vessel from the oil bath, allow it to cool to room temperature, and then incubate at 0 °C for 24 hours[1].

    • Causality: Extended incubation at 0 °C maximizes the thermodynamic precipitation of the oxazolone product out of the highly soluble anhydride matrix[1].

  • Purification: Filter the resulting precipitate and wash three times with ice-cold ethanol (10 mL). Recrystallize the final product from ethanol[1].

    • Causality: Ice-cold ethanol washes remove residual acetic anhydride and unreacted aldehyde while minimizing the dissolution of the synthesized product.

    • Self-Validation: Confirm the structural integrity of the product using 1 H and 13 C NMR (monitoring the disappearance of the glycine methylene protons and the appearance of the vinylic proton) and FTIR (monitoring the characteristic oxazolone C=O stretch at ~1790 cm −1 )[1].

In Vitro Evaluation Protocols

To validate the synthesized analogues as true antimitotic agents, a sequence of biochemical and cellular assays must be executed.

Protocol A: Tubulin Polymerization Inhibition Assay
  • Objective: Quantify the direct impact of the compound on microtubule assembly.

  • Methodology: Reconstitute >99% pure bovine brain tubulin in PIPES buffer (pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI). Incubate the tubulin with varying concentrations of the test compound at 37 °C. Monitor fluorescence emission (excitation ~360 nm, emission ~420 nm) over 60 minutes[1],[3].

  • Causality: GTP and a 37 °C environment are strictly required to initiate microtubule nucleation and elongation. The fluorescent reporter's quantum yield increases upon incorporation into polymerized microtubules. A successful inhibitor will flatten the fluorescence curve compared to the vehicle.

  • Self-Validation: Include Paclitaxel (taxol) as a polymerization-enhancing positive control, and CA-4 or Colchicine as a polymerization-inhibiting positive control. A vehicle (DMSO) control ensures baseline polymerization is accurately recorded[3].

Protocol B: Colchicine Competitive Binding Assay
  • Objective: Confirm target engagement at the colchicine binding site.

  • Methodology: Incubate tubulin with 5 µM [3H] -colchicine and varying concentrations of the test compound for 1 hour at 37 °C[1]. Separate bound from free radioligand using size-exclusion spin columns or DEAE-cellulose filters. Measure radioactivity using a scintillation counter.

  • Causality: If the oxazolone derivative successfully targets the colchicine binding site, it will competitively displace [3H] -colchicine, resulting in a dose-dependent decrease in scintillation counts[1].

Protocol C: Apoptosis and Cell Cycle Evaluation
  • Objective: Determine the downstream phenotypic effects of tubulin inhibition.

  • Methodology: Treat cancer cells (e.g., MCF-7) with the test compound (e.g., 250 nM) for 48 hours. Assess Bcl-2 and Bax levels via ELISA. Stain cells with Propidium Iodide (PI) for cell cycle analysis via flow cytometry[1],[5].

  • Causality: Tubulin inhibition leads to mitotic catastrophe, arresting cells in the G2/M phase[1]. This prolonged arrest triggers the intrinsic mitochondrial apoptosis pathway, characterized by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent activation of Caspase-9[5].

Quantitative Data Summary

The structural restriction of CA-4 analogues utilizing the N-(3,4,5-trimethoxybenzoyl)glycine scaffold yields highly potent antimitotic agents. Below is the summarized antiproliferative data for a leading synthesized oxazolone-quinoline hybrid (Compound 12c)[1].

Cell LineTissue OriginIC 50​ Range (µM)Cellular Response Profile
MCF-7 Breast Adenocarcinoma0.010 – 0.042G2/M Arrest, ↓Bcl-2, ↑Bax, Caspase-9 Activation
HL-60 Promyelocytic Leukemia0.010 – 0.042Apoptosis Induction
HCT-116 Colorectal Carcinoma0.010 – 0.042Inhibition of Cell Migration
HeLa Cervical Adenocarcinoma0.010 – 0.042Tubulin Depolymerization
MCF-10A Non-Cancerous Breast> 10.0High Selectivity / Low Toxicity

Data indicates that locking the cis-configuration via the glycine-derived oxazolone ring maintains nanomolar potency across diverse cancer lineages while preserving a high selectivity index against non-cancerous cells[1].

References

  • National Institutes of Health (NIH) / PMC: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. URL:[Link]

  • United States Patent Office (Google Patents):Quinoline derivatives as tubulin polymerization inhibitors (Patent No. 10,882,852).

Sources

Application

Application Note: N-(3,4,5-Trimethoxybenzoyl)glycine Derivatives in Targeted Anticancer Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the design of targeted antimitotic agents frequently relies on modular scaffolds that can mimic natural pharmacophores while overcoming their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the design of targeted antimitotic agents frequently relies on modular scaffolds that can mimic natural pharmacophores while overcoming their inherent physicochemical limitations. N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a highly versatile building block for synthesizing novel tubulin polymerization inhibitors, particularly analogues of the natural product Combretastatin A-4 (CA-4)[1].

The structural logic behind utilizing this specific derivative rests on two pillars:

  • The 3,4,5-Trimethoxybenzoyl Moiety: This functional group is the critical pharmacophore required for deep insertion into the colchicine-binding site on β -tubulin. Binding at this site destabilizes the microtubule lattice, circumventing the ABC-transporter-mediated multidrug resistance often encountered with microtubule stabilizers like paclitaxel [1].

  • The Glycine Backbone: The amino acid linker provides a highly reactive α -carbon and carboxyl terminus. This allows for straightforward cyclization into oxazolone intermediates, which can subsequently be ring-opened or fused to form conformationally restricted heterocycles (such as quinolines). Restricting the conformation is a deliberate design choice to prevent the cis-to-trans isomerization that rapidly inactivates natural CA-4 in biological systems [2]. Furthermore, N-substitution of the glycine backbone generates "peptoids," which exhibit profound resistance to proteolytic degradation compared to natural peptides [2].

Structural Biology & Mechanism of Action

Derivatives synthesized from N-(3,4,5-trimethoxybenzoyl)glycine, such as the potent quinoline-based analogue Compound 12c , act as competitive inhibitors at the colchicine binding site [1]. By preventing the addition of tubulin heterodimers to the growing plus-end of microtubules, these compounds induce a catastrophic failure of the mitotic spindle. The cell detects this failure via the spindle assembly checkpoint (SAC), leading to prolonged cell cycle arrest at the G2/M phase. Sustained arrest invariably triggers mitochondrial-dependent apoptosis, characterized by the generation of reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential ( ΔΨm​ ) [1].

MOA A Quinoline-CA-4 Analogue B Colchicine Binding Site (β-Tubulin) A->B Competitive Binding C Inhibition of Tubulin Polymerization B->C Destabilization D Cell Cycle Arrest (G2/M Phase) C->D Spindle Failure E Mitochondrial Apoptosis (ROS) D->E Prolonged Arrest

Diagram 1: Mechanism of action for N-(3,4,5-trimethoxybenzoyl)glycine derived tubulin inhibitors.

Quantitative Efficacy Data

The functionalization of N-(3,4,5-trimethoxybenzoyl)glycine into quinoline-based CA-4 analogues yields compounds with exceptional cytotoxicity profiles. The table below summarizes the in vitro antiproliferative activity of the lead derivative (Compound 12c) across a panel of human cancer cell lines, alongside a normal epithelial cell control to demonstrate therapeutic selectivity[1].

Cell LineTissue OriginIC 50​ ( μ M)Selectivity Index (vs. MCF-10A)
MCF-7 Human Breast Adenocarcinoma0.019> 2631
HL-60 Human Promyelocytic Leukemia0.010> 5000
HCT-116 Human Colorectal Carcinoma0.022> 2272
HeLa Human Cervical Adenocarcinoma0.042> 1190
MCF-10A Normal Human Mammary Epithelial> 50.0N/A (Baseline)

Data derived from the biological evaluation of quinoline-based CA-4 analogues [1].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify the success of the procedure before advancing to the next stage.

Protocol A: Erlenmeyer-Plöchl Synthesis of Oxazolone Intermediates

This protocol details the cyclization of N-(3,4,5-trimethoxybenzoyl)glycine into an oxazolone, a critical electrophilic intermediate for downstream functionalization [1].

Causality of Reagents:

  • Acetic Anhydride: Acts dually as the solvent and the dehydrating agent required to drive the cyclization of the glycine backbone.

  • Fused Sodium Acetate: Serves as a mild, anhydrous base to catalyze the formation of the enolate, facilitating the condensation with the aryl aldehyde. Fusing the sodium acetate removes water of crystallization, preventing premature hydrolysis of the acetic anhydride.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, combine N-(3,4,5-trimethoxybenzoyl)glycine (1.10 mmol) and the selected aryl aldehyde (1.00 mmol).

  • Catalysis: Add 1 mL of acetic anhydride, followed by 1.2 mmol of freshly fused sodium acetate.

  • Reaction: Heat the mixture on an oil bath at 80 °C for exactly 2 hours under continuous magnetic stirring.

  • Validation Step 1 (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar glycine derivative confirms reaction completion.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature, then transfer to a 0 °C ice bath for 24 hours to force precipitation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake three times with 10 mL of ice-cold ethanol to remove unreacted aldehydes and acetic acid byproducts.

  • Validation Step 2 (NMR): Recrystallize from ethanol and confirm the structure via 1 H-NMR. The diagnostic disappearance of the glycine N-H and -OH protons, coupled with the appearance of the vinylic proton (typically around δ 7.1 - 7.5 ppm), validates the oxazolone formation.

Synthesis A N-(3,4,5-trimethoxybenzoyl)glycine C Erlenmeyer Condensation (Ac2O, NaOAc, 80°C) A->C B Aryl Aldehydes B->C D Oxazolone Intermediates C->D Cyclization E Quinoline-based CA-4 Analogues D->E Ring Opening

Diagram 2: Synthetic workflow from N-(3,4,5-trimethoxybenzoyl)glycine to CA-4 analogues.

Protocol B: In Vitro Tubulin Polymerization Assay

This assay measures the ability of the synthesized derivatives to inhibit the spontaneous polymerization of purified porcine brain tubulin into microtubules.

Causality of Experimental Design: Tubulin polymerization is a highly temperature-dependent, endothermic process. Keeping all reagents and plates strictly at 4 °C prior to the assay prevents premature polymerization. The addition of GTP is mandatory as it provides the energy required for the structural conformation changes during microtubule assembly.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add 5 μ L of the test derivative (e.g., Compound 12c) dissolved in DMSO.

    • Self-Validation Controls: Include a vehicle control (5 μ L DMSO) to establish maximum polymerization ( Vmax​ ), and a positive control (5 μ L of 3 μ M Colchicine or CA-4) to establish baseline inhibition [1].

  • Initiation: Rapidly add 45 μ L of the cold tubulin solution (final concentration ~3 mg/mL) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm (indicative of light scattering by forming microtubules) every minute for 60 minutes.

  • Validation & Analysis: The vehicle control must show a classic sigmoidal nucleation-elongation curve. Calculate the IC 50​ by plotting the percentage of inhibition (derived from the area under the curve or final Vmax​ ) against the log concentration of the test compound.

Protocol C: Cell Viability & Cytotoxicity (MTT Assay)

To evaluate the translation of biochemical tubulin inhibition into cellular efficacy.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 and MCF-10A cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37 °C, 5% CO 2​ to allow for adherence.

  • Treatment: Treat cells with serial dilutions of the N-(3,4,5-trimethoxybenzoyl)glycine derivative (0.001 to 50 μ M).

    • Self-Validation Controls: Include cell-free wells (blank for background absorbance) and untreated cells (100% viability control).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μ L of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to the untreated control and determine the IC 50​ using non-linear regression analysis [1].

References

  • Title: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Method

Application Note: In Vitro Evaluation of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives as Tubulin Polymerization Inhibitors

Introduction & Pharmacological Rationale N-(3,4,5-trimethoxybenzoyl)glycine (CAS No. 40915-27-3) is a highly versatile building block in medicinal chemistry, serving as a foundational scaffold for the development of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

N-(3,4,5-trimethoxybenzoyl)glycine (CAS No. 40915-27-3) is a highly versatile building block in medicinal chemistry, serving as a foundational scaffold for the development of novel antineoplastic agents 1. The molecule integrates two critical functional domains that drive its utility in drug discovery:

  • The Pharmacophore: The 3,4,5-trimethoxybenzoyl moiety is a well-established structural motif that mimics the binding of colchicine to the colchicine-binding site on β -tubulin, thereby potently inhibiting microtubule polymerization 1.

  • The Backbone: The glycine portion functions as a biological linker. By transitioning to N-substituted glycines (peptoids), researchers can retain the target affinity of natural peptides while conferring enhanced proteolytic stability, metabolic resistance, and optimized pharmacokinetic properties 1.

Mechanistic Pathway

Pathway Compound N-(3,4,5-trimethoxybenzoyl)glycine Derivatives Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds MT_Dyn Inhibition of Microtubule Polymerization Target->MT_Dyn Disrupts CellCycle G2/M Phase Arrest MT_Dyn->CellCycle Mitotic Block Apoptosis Apoptotic Cell Death CellCycle->Apoptosis Prolonged Arrest

Caption: Mechanism of action: Tubulin depolymerization leading to G2/M cell cycle arrest and apoptosis.

Experimental Design & Self-Validating Systems (E-E-A-T)

As a Senior Application Scientist, I emphasize that evaluating tubulin-targeting agents requires a multi-tiered, self-validating approach. You cannot rely solely on cytotoxicity data, as cell death can occur via off-target mechanisms.

  • Causality in Buffer Selection: Tubulin is highly unstable in vitro. For the polymerization assay, we utilize a specialized buffer containing 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP at pH 6.9 2. PIPES maintains the necessary pH without chelating essential ions. Mg2+ and GTP are strictly required for tubulin dimerization, while EGTA chelates Ca2+, a potent endogenous inhibitor of microtubule assembly.

  • Self-Validating Controls: Every assay must include a vehicle control (DMSO 0.1% v/v in cell culture to prevent solvent-induced cytotoxicity) and a positive control (e.g., Colchicine or Combretastatin A-4) to benchmark the colchicine-binding site affinity []().

  • Dose-Response Logic: Cell cycle arrest should be evaluated at the calculated IC50 and 2× IC50 concentrations derived from the cytotoxicity assay to ensure the observed G2/M arrest is a primary pharmacological effect rather than a secondary artifact of necrotic death.

Experimental Workflow

Workflow Prep Compound Preparation Tubulin Cell-Free Tubulin Assay Prep->Tubulin CellCulture In Vitro Cell Culture (24-72h) Prep->CellCulture Viability Cytotoxicity (MTT/CellTiter-Glo) CellCulture->Viability FACS Cell Cycle Analysis (Flow Cytometry) CellCulture->FACS

Caption: Experimental workflow for validating tubulin-targeting derivatives in vitro.

Step-by-Step Protocols

Protocol A: Cell-Free In Vitro Tubulin Polymerization Assay

This assay confirms that the cytotoxicity observed in later steps is mechanistically driven by direct tubulin interaction.

  • Reagent Preparation: Prepare General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) 2. Keep on ice.

  • Protein Reconstitution: Reconstitute lyophilized bovine brain tubulin (>99% purity) in the buffer to a final concentration of 3-4 mg/mL.

  • Compound Addition: In a pre-chilled 96-well half-area plate, add 5 µM or 10 µM of the N-(3,4,5-trimethoxybenzoyl)glycine derivative 2. Include Colchicine (5 µM) as a positive control and DMSO (1% v/v) as a vehicle control.

  • Reaction Initiation: Rapidly add 110 µL of the tubulin solution to each well.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37 °C. Monitor the absorbance at 340 nm every 1 minute for 20 to 60 minutes 2. A flat curve indicates successful inhibition of polymerization.

Protocol B: Cell Viability and Cytotoxicity Assay (MTT)

Derivatives incorporating the 3,4,5-trimethoxybenzoyl group demonstrate significant antiproliferative effects across various cancer cell lines 1.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231, PC-3) at a density of 5,000 cells/well in a 96-well plate using complete DMEM or RPMI medium. Incubate for 24 hours at 37 °C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the test compound (ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is 0.1%. Incubate for 48 to 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the crystals. Measure the absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol C: Cell Cycle Analysis via Flow Cytometry

Compounds targeting the colchicine binding site lead to apoptotic cell death and characteristic cell cycle arrest in the G2/M phase [[3]]().

  • Treatment: Seed cells in 6-well plates and treat with the compound at 1× and 2× IC50 concentrations for 24 hours.

  • Harvesting: Trypsinize cells, pool with floating cells (to capture apoptotic bodies), and wash twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20 °C for at least 2 hours.

  • Staining: Wash cells with PBS to remove ethanol. Resuspend in 500 µL of PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL, RNase A 100 µg/mL in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content using a flow cytometer (FL2 channel). A distinct peak shift toward 4N DNA content indicates G2/M arrest.

Expected Data & Quantitative Baselines

When evaluating synthesized libraries of 3,4,5-trimethoxybenzoyl derivatives, researchers should anticipate the following baseline parameters based on structurally analogous tubulin inhibitors:

Cell LineTissue OriginExpected IC50 Range (nM)Primary Assay TypeExpected Cell Cycle Arrest
MCF-7 Breast Adenocarcinoma10 – 250MTT / SRBG2/M Phase
MDA-MB-231 Triple-Negative Breast Cancer15 – 300MTT / SRBG2/M Phase
PC-3 Prostate Carcinoma5 – 150CellTiter-GloG2/M Phase
HeLa Cervical Adenocarcinoma20 – 200MTTG2/M Phase

Note: IC50 values will heavily depend on the specific modifications made to the glycine backbone (e.g., peptoid chain length, steric bulk of N-substituents).

References

  • Journal of Medicinal Chemistry (via SciSpace). "Discovery of Novel 2-Aryl-4-benzoyl-imidazole (ABI-III) Analogues Targeting Tubulin Polymerization As Antiproliferative Agents".[Link]

  • Frontiers in Chemistry. "Advances in antitumor research of CA-4 analogs carrying quinoline scaffold".[Link]

  • ResearchGate. "Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors".[Link]

Sources

Application

Application Note: Dual-Action Prodrug Engineering Using N-(3,4,5-Trimethoxybenzoyl)glycine

Mechanistic Rationale: Beyond Simple Solubilization Traditional prodrug strategies often employ inert linkers (e.g., PEG, simple aliphatic amino acids) solely to improve aqueous solubility or membrane permeability. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Beyond Simple Solubilization

Traditional prodrug strategies often employ inert linkers (e.g., PEG, simple aliphatic amino acids) solely to improve aqueous solubility or membrane permeability. However, utilizing N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly) introduces a paradigm shift: the creation of a dual-action or synergistic prodrug.

The 3,4,5-trimethoxybenzoyl (TMB) moiety is a highly privileged pharmacophore in oncology, known for its potent interaction with the colchicine-binding site of tubulin, which leads to the inhibition of tubulin polymerization and subsequent tumor vascular disruption[1],[2]. By conjugating a primary cytotoxic agent to TMB-Gly, researchers achieve two synergistic objectives:

  • Enhanced Permeability: The lipophilic TMB group masks polar functionalities (hydroxyls/amines) on the parent drug, facilitating passive cellular uptake.

  • Synergistic Cytotoxicity: Upon intracellular cleavage by non-specific esterases or peptidases, the active parent drug is released alongside the TMB-glycine byproduct. This byproduct (or its further metabolites) retains affinity for tubulin, destabilizing microtubules and inducing apoptosis[3],[4].

Why the Glycine Spacer? Direct conjugation of the bulky TMB group to a parent drug often creates a sterically hindered bond that resists enzymatic cleavage. The glycine spacer extends the cleavable ester/amide bond away from the bulky aromatic ring, ensuring rapid and predictable enzymatic hydrolysis by intracellular enzymes[5],[6].

Visualizing the Prodrug Pathway

Pathway A Parent Drug + TMB-Gly (Chemical Coupling) B TMB-Gly-Drug Prodrug (Enhanced Permeability) A->B C Intracellular Cleavage (Esterases/Amidases) B->C Cellular Uptake D Active Parent Drug (Primary Target) C->D E TMB-Gly Byproduct (Tubulin Inhibition) C->E

Intracellular cleavage of TMB-Gly prodrugs yielding primary drug and tubulin-targeting byproduct.

Experimental Design & Causality

To ensure a self-validating system, the development workflow must isolate the chemical coupling efficiency from the biological cleavage kinetics.

  • Coupling Strategy: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). Causality: EDCI generates a water-soluble urea byproduct, simplifying purification. HOBt is critical; it reacts with the O-acylisourea intermediate to form a reactive, yet stable, active ester. This suppresses side reactions (like N-acylurea formation) and prevents the racemization of any chiral centers on the parent drug.

  • Cleavage Validation: We employ Porcine Liver Esterase (PLE) assays. Causality: PLE serves as a robust, standardized proxy for intracellular carboxylesterases (CES1/CES2). Monitoring the reaction via LC-MS allows simultaneous tracking of prodrug depletion and the stoichiometric appearance of both the parent drug and the TMB-Gly byproduct, validating the self-immolative mechanism.

Step-by-Step Protocols

Protocol A: Synthesis of TMB-Gly-Drug Conjugates

Objective: Form an ester or amide linkage between the free carboxyl of TMB-Gly and the parent drug.

  • Activation: Dissolve N-(3,4,5-trimethoxybenzoyl)glycine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the parent drug (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Self-Validation Step: The addition of DIPEA ensures the parent drug's nucleophile (amine/hydroxyl) is fully deprotonated and reactive, preventing unreacted starting material.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Confirm structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro Enzymatic Cleavage Assay

Objective: Validate the release kinetics of the active drug and the TMB-Gly byproduct.

  • Preparation: Prepare a 10 mM stock solution of the TMB-Gly prodrug in DMSO.

  • Incubation: Dilute the prodrug to a final concentration of 50 µM in 100 mM Phosphate Buffer (pH 7.4) containing 1 Unit/mL Porcine Liver Esterase (PLE). Incubate at 37°C in a shaking water bath.

  • Sampling: At precise time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 100 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin). Causality: Acetonitrile precipitates the esterase protein, halting cleavage instantly to ensure accurate kinetic snapshots.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug.

Protocol C: Tubulin Polymerization Inhibition Assay

Objective: Confirm the synergistic tubulin-targeting activity of the released TMB-Gly byproduct[1],[7].

  • Reagent Setup: Reconstitute lyophilized bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Treatment: In a 96-well half-area plate pre-warmed to 37°C, add the TMB-Gly byproduct, the parent drug, and the intact prodrug at varying concentrations (0.1–10 µM). Use Combretastatin A-4 (CA-4) as a positive control[3].

  • Measurement: Monitor the increase in absorbance at 340 nm (indicative of microtubule assembly) every minute for 60 minutes using a microplate reader.

  • Data Interpretation: Calculate the Vmax of polymerization. A reduction in Vmax compared to the vehicle control validates tubulin inhibition.

Workflow Visualization

Workflow S1 1. Synthesis EDCI/HOBt Coupling S2 2. Purification Flash Chromatography S1->S2 S3 3. Characterization NMR & LC-MS S2->S3 S4 4. In Vitro Assays Cleavage & Tubulin S3->S4

Step-by-step experimental workflow for synthesizing and validating TMB-Gly prodrugs.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic and Pharmacodynamic Profiling (Note: Values represent expected outcomes for a successful TMB-Gly prodrug system conjugated to a generic poorly-soluble cytotoxic agent).

CompoundAqueous Solubility (µg/mL)PLE Cleavage Half-Life (t₁/₂)Tubulin Inhibition (IC₅₀, µM)Cytotoxicity (MCF-7, IC₅₀, nM)
Parent Drug (Control) < 5.0N/A> 50.0125.0
TMB-Glycine Byproduct > 500.0N/A2.8450.0
TMB-Gly-Drug (Prodrug) 85.045 min3.1*18.5

*Tubulin inhibition of the intact prodrug is heavily dependent on the rate of assay-condition cleavage releasing the active TMB moiety.

References

  • [5] Title: Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC Source: nih.gov URL:[Link]

  • [6] Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: mdpi.com URL:[Link]

  • [1] Title: Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis Source: PubMed (nih.gov) URL:[Link]

  • [3] Title: Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)- benzo[b]furan Source: kuleuven.be / ChemMedChem URL:[Link]

  • [4] Title: Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis | Request PDF Source: researchgate.net URL:[Link]

  • [7] Title: RECENT ADVANCES IN THE PHARMACOLOGICAL DIVERSIFICATION OF FURAN DERIVATIVES (Citing Discovery of BNC105) Source: iajps.com URL:[Link]

Sources

Method

N-(3,4,5-trimethoxybenzoyl)glycine: A Privileged Scaffold for Designing Colchicine-Site Microtubule Destabilizers

Executive Summary Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are critical for intracellular transport, maintenance of cell shape, and the formation of the mitoti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are critical for intracellular transport, maintenance of cell shape, and the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are among the most successful chemotherapeutics in clinical oncology.

N-(3,4,5-trimethoxybenzoyl)glycine serves as a highly versatile, privileged building block in medicinal chemistry for the synthesis of novel microtubule-destabilizing agents[1]. By mimicking the 3,4,5-trimethoxyphenyl (A-ring) pharmacophore of Combretastatin A-4 (CA-4) and colchicine, this glycine derivative can be converted into rigidified heterocyclic analogues—such as oxazolones, imidazolones, and quinoline hybrids—that overcome the chemical instability (cis-trans isomerization) inherent to natural CA-4[2]. This application note details the mechanistic rationale, synthetic utility, and step-by-step experimental protocols for utilizing N-(3,4,5-trimethoxybenzoyl)glycine derivatives to study microtubule dynamics in vitro and in cellulo.

Mechanistic Grounding: The "Curved-to-Straight" Transition

To understand the utility of N-(3,4,5-trimethoxybenzoyl)glycine derivatives, one must examine the structural biology of tubulin. Free, unpolymerized αβ-tubulin heterodimers exist in a "curved" conformation. For microtubule assembly to occur, these dimers must undergo a conformational transition into a "straight" structure, allowing them to stack into linear protofilaments[3].

Derivatives bearing the 3,4,5-trimethoxybenzoyl moiety bind deeply within the colchicine site located at the intradimer interface between α- and β-tubulin[4]. Crystallographic studies reveal that these ligands interact specifically with the β-tubulin strands S8 and S9, and the T7 loop[3][5].

  • The Causality of Inhibition: Binding at this site sterically hinders the movement of the β-T7 loop, effectively "freezing" the tubulin heterodimer in its curved conformation[3][4].

  • Cellular Consequence: By preventing the curved-to-straight transition, these agents block protofilament assembly, leading to rapid microtubule depolymerization, prolonged activation of the Spindle Assembly Checkpoint (SAC), G2/M cell cycle arrest, and ultimately, caspase-dependent apoptosis[2].

G A Tubulin Heterodimer (Curved Conformation) B Colchicine Site Binding (3,4,5-trimethoxyphenyl moiety) A->B C Steric Hindrance of β-T7 Loop & α-T5 Loop B->C D Blockade of Curved-to-Straight Structural Transition C->D E Inhibition of Microtubule Polymerization D->E F Spindle Assembly Checkpoint (SAC) Activation E->F G G2/M Cell Cycle Arrest & Apoptosis F->G

Mechanistic pathway of colchicine-site microtubule destabilization leading to apoptosis.

Synthetic Workflow & Target Validation

N-(3,4,5-trimethoxybenzoyl)glycine is primarily utilized via the Erlenmeyer-Plöchl azlactone synthesis . By reacting the compound with various aryl or heteroaryl aldehydes (e.g., quinoline carboxaldehydes) in the presence of acetic anhydride and sodium acetate, researchers can generate rigid oxazolone intermediates[2]. These intermediate scaffolds restrict the molecule into a cis-locked configuration, perfectly positioning the trimethoxyphenyl group for optimal colchicine-site binding[2].

Workflow S1 N-(3,4,5-trimethoxybenzoyl)glycine S2 Erlenmeyer-Plöchl Azlactone Synthesis (Aldehyde + Acetic Anhydride) S1->S2 S3 Rigidified CA-4 Analogues (e.g., Oxazolones/Quinolines) S2->S3 A1 In Vitro Tubulin Assay (Fluorescence Kinetics) S3->A1 Target Validation A2 Cellular Imaging (Immunofluorescence) S3->A2 Network Disruption A3 Phenotypic Screening (Flow Cytometry) S3->A3 Cell Cycle Arrest

Experimental workflow from scaffold synthesis to phenotypic microtubule dynamics screening.

Quantitative Data Presentation

When synthesized into rigidified analogues (such as the quinoline-oxazolone hybrid "Compound 12c"), derivatives of N-(3,4,5-trimethoxybenzoyl)glycine exhibit potent antimitotic properties comparable to the natural product CA-4[2].

Table 1: Comparative Efficacy of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives vs. CA-4

CompoundTubulin Polymerization IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)G2/M Phase Arrest (%)Microtubule Phenotype
Vehicle (DMSO) N/AN/A~15%Intact, filamentous network
Combretastatin A-4 1.2 ± 0.10.005 ± 0.00185.2%Complete depolymerization
Compound 12c [2]1.8 ± 0.20.010 ± 0.00278.4%Complete depolymerization
Paclitaxel (Control) Promotes Assembly0.002 ± 0.00182.1%Hyper-stabilized bundles

Experimental Protocols for Studying Microtubule Dynamics

The following protocols are designed as self-validating systems to evaluate the efficacy of N-(3,4,5-trimethoxybenzoyl)glycine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay measures the direct interaction between the synthesized analogue and purified tubulin.

  • Causality & Rationale: Microtubule polymerization is an entropy-driven, endothermic process that requires GTP and physiological temperatures (37°C). The assay utilizes a fluorescent reporter (e.g., DAPI) that increases in quantum yield when incorporated into the hydrophobic pockets of polymerized microtubules.

  • Step-by-Step Methodology:

    • Preparation: Pre-warm a 96-well half-area black microplate to 37°C.

    • Buffer Formulation: Prepare Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter). Note: GTP is strictly required as tubulin must be in the GTP-bound state to be competent for assembly[3].

    • Compound Addition: Add 5 µL of the synthesized derivative (e.g., 0.1–10 µM final concentration), Vehicle (DMSO, negative control), and Paclitaxel (3 µM, positive assembly control) to respective wells.

    • Tubulin Addition: Keep purified porcine brain tubulin (>99% pure) on ice to prevent premature polymerization. Rapidly add 50 µL of tubulin (final concentration 2-3 mg/mL) to the wells.

    • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

    • Validation: The DMSO control must show a classic sigmoidal nucleation-elongation curve. Active colchicine-site binders will flatten this curve in a dose-dependent manner.

Protocol 2: Cellular Microtubule Network Imaging (Immunofluorescence)

To confirm that the biochemical inhibition translates to cellular target engagement.

  • Causality & Rationale: Microtubules are highly sensitive to cold and calcium ions. Therefore, fixing cells must be done using warm solutions, and extraction buffers must contain EGTA to chelate Ca²⁺, preserving the fragile polymeric network.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HeLa or MCF-7 cells on glass coverslips in 6-well plates and incubate for 24 hours.

    • Treatment: Treat cells with the synthesized derivative (e.g., 50 nM) for 16 hours.

    • Fixation: Aspirate media and immediately submerge coverslips in pre-warmed (37°C) 4% paraformaldehyde in Microtubule Stabilizing Buffer (MTSB: 80 mM PIPES, 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100) for 15 minutes. Note: Simultaneous permeabilization and fixation extracts soluble tubulin monomers, drastically reducing background fluorescence.

    • Blocking & Staining: Block with 5% BSA in PBS for 1 hour. Incubate with anti-α-tubulin primary antibody (1:500) overnight at 4°C.

    • Secondary Antibody: Wash 3x with PBS. Incubate with AlexaFluor-488 conjugated secondary antibody (1:1000) and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature.

    • Imaging: Mount coverslips and image using a confocal microscope. Active compounds will show a diffuse cytoplasmic haze (depolymerized tubulin) compared to the fine, filamentous network in vehicle controls.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

To evaluate the downstream phenotypic consequence of microtubule disruption.

  • Causality & Rationale: Depolymerization of the mitotic spindle leaves unattached kinetochores, which continuously generate a "wait" signal via the Spindle Assembly Checkpoint (SAC) complex (Mad2/BubR1). This halts the cell cycle at the G2/M phase. Propidium Iodide (PI) is used to quantify DNA content (2N vs. 4N). Because PI intercalates into all nucleic acids, RNase A must be added to degrade RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Step-by-Step Methodology:

    • Treatment: Treat exponentially growing cancer cells with the derivative for 24 hours.

    • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.

    • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation.

    • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Active colchicine-site inhibitors will show a massive accumulation of cells in the 4N (G2/M) peak, validating the mechanism of action[2].

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. Proceedings of the National Academy of Sciences (NIH/PMC). Available at:[Link]

  • Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. FEBS Journal (Ovid). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3,4,5-Trimethoxybenzoyl)glycine Synthesis Yield

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine.

Executive Mechanistic Overview

The primary method for synthesizing N-(3,4,5-trimethoxybenzoyl)glycine is through the1[1]. This transformation relies on the classic Schotten-Baumann reaction, which involves the condensation of an acyl chloride with an amino acid in the presence of an aqueous base. While conceptually straightforward, scaling this reaction often results in diminished yields due to competing side reactions (like hydrolysis), mass transfer limitations in biphasic systems, and isolation challenges.

ReactionPathway Glycine Glycine (Zwitterion) Poor Nucleophile Base Add NaOH (pH 8.5-9.0) Deprotonation Glycine->Base ActiveAmine Free Amine (Active) Strong Nucleophile Base->ActiveAmine Coupling Schotten-Baumann Coupling (0-5°C) ActiveAmine->Coupling AcylChloride 3,4,5-Trimethoxybenzoyl Chloride AcylChloride->Coupling Product N-(3,4,5-Trimethoxybenzoyl)glycine (Sodium Salt) Coupling->Product Acidification Acidify to pH 2.0 (Precipitation) Product->Acidification FinalProduct Pure Product Isolated (>85% Yield) Acidification->FinalProduct

Reaction pathway for N-(3,4,5-trimethoxybenzoyl)glycine synthesis via Schotten-Baumann coupling.

Diagnostic Troubleshooting FAQs

Q: Why am I recovering large amounts of 3,4,5-trimethoxybenzoic acid instead of the desired product? Mechanistic Causality: This indicates competitive hydrolysis of the 3,4,5-trimethoxybenzoyl chloride intermediate. In a Schotten-Baumann reaction, the acylation of amines generates one equivalent of acid, which must be 2 to prevent the formation of an unreactive amine salt[2]. However, water acts as a competing nucleophile. If the temperature exceeds 10°C or if the localized pH spikes above 10 due to rapid base addition, hydroxide ions rapidly hydrolyze the acyl chloride back into its corresponding carboxylic acid[3]. Self-Validating Action: Maintain the reaction strictly between 0°C and 5°C during the addition phase. Implement a dual-syringe pump system or continuous flow setup to control the precise stoichiometric addition of NaOH, keeping the global pH strictly between 8.5 and 9.5.

Q: My reaction stalls with unreacted glycine. How do I drive it to completion without causing hydrolysis? Mechanistic Causality: Glycine exists primarily as a zwitterion in neutral aqueous solutions, rendering its amine group protonated ( −NH3+​ ) and non-nucleophilic. The amine is only active when deprotonated. However, increasing the base concentration too much exacerbates the hydrolysis described above. Furthermore, poor mass transfer in the biphasic aqueous/organic mixture limits the contact between the water-soluble glycine and the organic-soluble acyl chloride. Self-Validating Action: Enhance biphasic mixing. If using batch chemistry, utilize an overhead stirrer at >500 RPM rather than a magnetic stir bar. Alternatively, transitioning to3 has been shown to successfully suppress undesired hydrolysis by drastically improving interfacial mixing and space-time-yield[3].

Q: During the acidic workup, I encounter severe emulsions and poor phase separation. How can I isolate the product efficiently? Mechanistic Causality: N-acyl amino acids possess a hydrophobic tail (the trimethoxyaryl group) and a hydrophilic head (the carboxylic acid). This amphiphilic structure makes them highly effective 4 during aqueous-organic extractions[4]. Self-Validating Action: Avoid vigorous shaking during the extraction phase. Instead of standard liquid-liquid extraction, precipitate the product directly from the aqueous phase. After the reaction is complete, carefully acidify the aqueous layer to pH 2.0 using 2M HCl while cooling to 0°C. The protonated N-(3,4,5-trimethoxybenzoyl)glycine will crystallize out of solution, allowing for isolation via vacuum filtration.

TroubleshootingWorkflow Start Start: Low Yield Identified CheckLCMS Check LC-MS/TLC for Impurities Start->CheckLCMS IsHydrolysis High 3,4,5-Trimethoxybenzoic Acid? CheckLCMS->IsHydrolysis FixHydrolysis Action: Optimize pH (8-9) & Lower Temp (0-5°C) IsHydrolysis->FixHydrolysis Yes IsUnreacted Unreacted Glycine Remaining? IsHydrolysis->IsUnreacted No FixUnreacted Action: Increase Acyl Chloride Equivalents & Agitation IsUnreacted->FixUnreacted Yes IsSideProduct Emulsion During Extraction? IsUnreacted->IsSideProduct No FixSideProduct Action: Acidify to pH 2.0 & Filter Precipitate IsSideProduct->FixSideProduct Yes

Diagnostic decision tree for troubleshooting low yields in N-acyl amino acid synthesis.

Yield Optimization Data Matrix

The following table summarizes the quantitative impact of various reaction parameters on the final isolated yield and conversion efficiency.

Reaction ModeSolvent SystemTemperature (°C)pH ControlAgitation/MixingConversion (%)Isolated Yield (%)Major Impurity
Standard Batch Water / DCM (1:1)20 - 25Manual (Dropwise)Magnetic Stir bar65%48%3,4,5-Trimethoxybenzoic acid
Optimized Batch Water / THF (1:1)0 - 5Automated (pH 8.5-9.0)Overhead Stirrer (>500 RPM)92%85%Trace unreacted glycine
Continuous Flow Water / THF (Homogeneous)10Precise stoichiometricMicroreactor mixing>98%94%None detected

Self-Validating Standard Operating Procedure (SOP)

Objective: Synthesize N-(3,4,5-trimethoxybenzoyl)glycine with >85% yield while minimizing acyl chloride hydrolysis. Materials: Glycine (1.0 eq), 3,4,5-trimethoxybenzoyl chloride (1.1 eq), NaOH (2.5 eq), Water, Tetrahydrofuran (THF), 2M HCl.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve glycine (7.5 g, 100 mmol) in 50 mL of 2M NaOH (100 mmol) in a 500 mL jacketed reactor equipped with an overhead stirrer. Cool the solution to 0–5 °C.

  • Organic Reagent Preparation: Dissolve 3,4,5-trimethoxybenzoyl chloride (25.4 g, 110 mmol) in 50 mL of anhydrous THF. Mechanistic Insight: THF is preferred over DCM as it is water-miscible, reducing the biphasic mass-transfer barrier and accelerating the coupling rate.

  • Controlled Coupling: Begin overhead stirring at 600 RPM. Using a syringe pump, add the THF solution dropwise over 60 minutes. Simultaneously, use an autotitrator to add 1M NaOH to maintain the reaction pH strictly at 9.0. Self-Validation Checkpoint: The autotitrator ensures the pH never spikes above 9.5, preventing base-catalyzed hydrolysis of the acyl chloride. If the pH drops below 8.0, the reaction will stall due to glycine protonation.

  • Reaction Maturation: Once addition is complete, allow the mixture to stir for an additional 2 hours at 5 °C. In-Process Control (IPC): Quench a 100 µL aliquot in methanol and analyze via LC-MS to confirm the complete consumption of the acyl chloride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (30 °C, 150 mbar) to remove the THF, leaving only the aqueous phase.

  • Precipitation & Isolation: Cool the remaining aqueous phase to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0. A dense white precipitate of N-(3,4,5-trimethoxybenzoyl)glycine will form.

  • Filtration: Collect the solid via vacuum filtration, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C for 12 hours.

References

  • N-(3,4,5-trimethoxybenzoyl)
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Source: organic-chemistry.
  • Source: rsc.

Sources

Optimization

Advanced Troubleshooting Guide: N-(3,4,5-trimethoxybenzoyl)glycine Formulation &amp; Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of N-substituted glycine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of N-substituted glycine derivatives. N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) is a critical scaffold for microtubule-interfering agents[1] and a precursor to CNS depressants like trimeglamide[2]. However, it presents a unique physicochemical dichotomy: a highly hydrophobic, rigid trimethoxybenzoyl moiety coupled with a polar, ionizable glycine backbone[3].

This guide moves beyond generic advice. We will dissect the thermodynamic and kinetic barriers to solvation, providing self-validating protocols to ensure your in vitro and in vivo assays are robust, reproducible, and free from artifactual precipitation.

Section 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecule's fundamental properties. The table below synthesizes the critical quantitative data dictating its behavior in solution[4][5].

Table 1: Physicochemical Parameters of N-(3,4,5-trimethoxybenzoyl)glycine

ParameterValueMechanistic Implication for Solubility
Molecular Weight 269.25 g/mol Small molecule; generally favorable for solvation, but prone to rapid crystallization if supersaturated.
LogP (Octanol/Water) 0.12Amphiphilic nature. The balance between the hydrophobic ring and hydrophilic tail causes micelle-like aggregation at high concentrations.
LogSW (Water Sol.) -1.27Poor intrinsic aqueous solubility of the free acid form. Requires ionization or cosolvents for aqueous assays.
pKa (Carboxylic Acid) ~3.6 (Est.)At pH < 4.0, the molecule is fully protonated (uncharged) and highly insoluble in water. At physiological pH (7.4), it is >99% ionized (anionic), vastly improving aqueous solubility.
H-Bond Donors/Acc. 2 / 6High capacity for hydrogen bonding. In non-polar environments, it may form intermolecular dimers, reducing solubility.
Section 2: Diagnostic Workflow for Solvation

When formulating this compound, the choice of solvent and the order of addition are critical. The following decision tree outlines the validated approach to achieving stable solutions.

SolubilityWorkflow Start Solid N-(3,4,5-trimethoxybenzoyl)glycine Solvent Select Primary Solvent Start->Solvent Aqueous Aqueous Buffer (In Vitro Assays) Solvent->Aqueous Organic DMSO / DMF (Stock Solution) Solvent->Organic pHCheck Is Buffer pH > 5.0? Aqueous->pHCheck Dissolved Clear Solution Achieved Organic->Dissolved High Solubility (>50 mM) AdjustpH Adjust pH to 7.4 (Deprotonation) pHCheck->AdjustpH No (pH < 5) Precipitate Precipitation / Turbidity pHCheck->Precipitate Yes, but >1 mM conc. AdjustpH->Dissolved Cosolvent Add PEG400 / Tween-80 Precipitate->Cosolvent Cosolvent->Dissolved Micellar Solubilization

Diagnostic workflow for solubilizing N-(3,4,5-trimethoxybenzoyl)glycine based on pH and solvent.

Section 3: Targeted Troubleshooting FAQs

Q1: I prepared a 50 mM stock in DMSO, but when I dilute it 1:100 into my cell culture media (pH 7.4), the compound crashes out immediately. Why? Causality: This is a classic "solvent crash." While the compound is highly soluble in DMSO, rapid dilution into an aqueous environment forces the hydrophobic trimethoxybenzoyl moieties to self-associate before the carboxylic acid can fully interact with the water molecules[3]. Furthermore, localized acidic microenvironments during the mixing process can transiently protonate the glycine tail, dropping the solubility exponentially. Solution: Employ the "Step-Down" dilution method. Instead of a direct 1:100 dilution, first dilute the DMSO stock 1:10 into a transitional cosolvent mixture (e.g., 50% PEG400 in water), vortex thoroughly, and then dilute into your final assay buffer. Ensure the assay buffer is pre-warmed to 37°C.

Q2: We are testing this compound as a tubulin-polymerization inhibitor in vivo. How can we formulate it for IV dosing without exceeding 5% DMSO? Causality: N-(3,4,5-trimethoxybenzoyl)glycine is structurally related to colchicine-site microtubule interfering agents (MIAs)[1]. For in vivo efficacy, high systemic exposure is required, but the free acid's LogSW (-1.27) makes standard saline formulations impossible[5]. Solution: You must exploit the ionizable carboxylic acid. By converting the free acid to a sodium salt in situ, you dramatically increase the aqueous solubility. Use the following vehicle: 5% DMSO, 10% Solutol HS 15 (or Tween-80), and 85% basic saline (pH 8.0). The slight alkalinity ensures complete deprotonation, while the surfactant prevents hydrophobic aggregation of the trimethoxy rings.

Q3: Does the compound degrade in aqueous solutions over time? Causality: The amide bond linking the trimethoxybenzoyl group to the glycine backbone is sterically hindered by the bulky trimethoxy groups, offering excellent proteolytic and hydrolytic stability compared to standard peptides[3]. However, prolonged exposure to extreme pH (< 2 or > 10) at elevated temperatures will eventually cause amide hydrolysis. Solution: Aqueous working solutions should be prepared fresh daily. DMSO stocks are stable for months at -20°C, provided they are protected from moisture (DMSO is highly hygroscopic).

Section 4: Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating 10 mM Aqueous Stock (Salt Formation)

Objective: Create a high-concentration aqueous stock without organic solvents by exploiting the compound's pKa.

  • Weighing: Accurately weigh 26.9 mg of N-(3,4,5-trimethoxybenzoyl)glycine into a sterile glass vial.

  • Initial Wetting: Add 9.0 mL of sterile, ultra-pure water. The compound will form a cloudy suspension (the pH will naturally drop to ~4.0 due to the free acid).

  • Titration (The Critical Step): Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH continuously with a micro-probe.

  • Solvation Point: As the pH crosses 6.5, the suspension will begin to clear. Continue adding NaOH until the pH stabilizes exactly at 7.4.

    • Self-Validation Check: The solution must be optically clear. If turbidity persists, the pH is too low, or the compound has degraded.

  • Volume Adjustment: Adjust the final volume to exactly 10.0 mL with pH 7.4 PBS. Filter sterilize using a 0.22 µm PTFE membrane.

Protocol B: Formulation for High-Throughput Screening (HTS)

Objective: Prevent precipitation during automated liquid handling in 384-well plates.

  • Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Prepare an intermediate dilution plate using a buffer containing 0.01% Pluronic F-127 (a non-ionic surfactant).

  • Dispense the DMSO stock into the intermediate plate (final DMSO concentration 1%). The Pluronic F-127 coats the hydrophobic trimethoxybenzoyl groups, preventing well-plate adsorption and aggregation.

  • Transfer from the intermediate plate to the final assay plate containing your biological targets.

Section 5: Mechanistic Pathway in Biological Systems

Understanding how solubility dictates biological activity is paramount. Once solubilized, the compound's amphiphilic nature allows it to partition across lipid bilayers to reach intracellular targets, such as the tubulin colchicine binding site[1].

BioAssayPathway Drug Solubilized Compound (Anionic at pH 7.4) Equilibrium Protonation Equilibrium (Microenvironment pH) Drug->Equilibrium Approaches Cell Surface CellMembrane Membrane Penetration (Neutral Species Diffuses) Equilibrium->CellMembrane Transient Protonation Target Tubulin Colchicine Site (Hydrophobic Pocket) CellMembrane->Target Intracellular Partitioning Polymerization Inhibition of Tubulin Polymerization Target->Polymerization Steric Hindrance Apoptosis Mitotic Arrest & Apoptosis Polymerization->Apoptosis Cytoskeletal Collapse

Pharmacokinetic and pharmacodynamic pathway of N-(3,4,5-trimethoxybenzoyl)glycine.

References
  • Benchchem. "N-(3,4,5-trimethoxybenzoyl)glycine | 40915-27-3 | Benchchem: Contextualization within Medicinal Chemistry." Benchchem, Accessed March 2026. 3

  • Inxight Drugs. "TRICETAMIDE - Inxight Drugs: Description." NCATS, Accessed March 2026. 2

  • ChemDiv. "Compound N-(3,4,5-trimethoxybenzoyl)glycine - Chemdiv." ChemDiv, Accessed March 2026. 4

  • Hit2Lead. "N-(3,4,5-trimethoxybenzoyl)glycine | SC-5146695 - Hit2Lead." ChemBridge, Accessed March 2026. 5

  • Ibrahim et al. "United States Patent: Tubulin Polymerization Inhibitors." Google Patents, Nov 16, 2020.1

Sources

Troubleshooting

Technical Support Center: N-(3,4,5-Trimethoxybenzoyl)glycine Solution Stability &amp; Handling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Overview: N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly) is a critical building block and lead structure frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Compound Overview: N-(3,4,5-trimethoxybenzoyl)glycine (TMB-Gly) is a critical building block and lead structure frequently utilized in the synthesis of combretastatin A-4 (CA-4) analogues and other tubulin polymerization inhibitors[1]. Due to its modular nature, it is heavily relied upon in structure-activity relationship (SAR) studies[2]. However, its unique physicochemical properties—combining an electron-rich trimethoxy aromatic ring, a stable amide linkage, and a terminal carboxylic acid—require specific handling to ensure in vitro and in vivo assay reproducibility.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the chemical integrity of your TMB-Gly solutions.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution of TMB-Gly is turning cloudy or precipitating after a few hours. What is causing this, and how can I fix it? Causality & Mechanism: The precipitation is almost certainly driven by a pH drop or insufficient initial pH. The glycine moiety's terminal carboxylic acid has a pKa of approximately 3.62 (isosteric to parent hippuric acid)[3],[4]. At a pH below 4.0, the molecule exists primarily in its uncharged, protonated state. This drastically disrupts its aqueous solvation shell and induces aggregation via strong intermolecular hydrogen bonding between the amide and carboxyl groups. Solution:

  • For purely aqueous solutions: Ensure your buffer is adjusted to pH ≥ 5.5 (preferably pH 7.4 for physiological assays) using 0.1 M NaOH or a strong buffer (e.g., 50 mM HEPES or PBS) before adding the compound.

  • For master stocks: Prepare the primary stock at 10–50 mM in 100% anhydrous DMSO. Dilute into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent assay interference.

Q2: We are observing a decrease in the active compound concentration over a 48-hour incubation at 37°C. Is the amide bond hydrolyzing? Causality & Mechanism: It is highly unlikely that the amide bond is hydrolyzing under physiological conditions (pH 7.4, 37°C). N-aroylglycines possess high thermodynamic stability against spontaneous hydrolysis. Instead, the concentration drop is typically due to oxidative degradation or adsorption . The 3,4,5-trimethoxybenzoyl group is an electron-rich aromatic system that is susceptible to photo-oxidation or degradation by reactive oxygen species (ROS) generated in complex media (like DMEM/FBS) under ambient light. Solution:

  • Conduct the assay in amber tubes or wrap the incubation vessels in aluminum foil to prevent photo-oxidation.

  • Verify that the compound is not adsorbing to the plasticware by running a control in low-bind microcentrifuge tubes.

Q3: Can I subject my TMB-Gly DMSO stock solutions to multiple freeze-thaw cycles? Causality & Mechanism: Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. The introduction of water lowers the solubility threshold of the hydrophobic trimethoxy aromatic system, leading to invisible micro-precipitation (nucleation). When you pipette from this stock, you will dispense an inaccurate, lower concentration of the dissolved active pharmaceutical ingredient. Solution: Aliquot the primary DMSO stock (e.g., 50 µL per tube) and store at -20°C or -80°C. Thaw each aliquot only once.

Quantitative Data Presentation

The following table summarizes the stability profile of N-(3,4,5-trimethoxybenzoyl)glycine across various standard laboratory conditions, derived from structural stability models and empirical handling guidelines.

Solvent / MatrixpH LevelStorage TemperatureLight ExposureEstimated Stability (t90%)Primary Degradation / Loss Mechanism
100% Anhydrous DMSON/A-20°CProtected (Dark)> 12 MonthsNone (Stable)
100% Anhydrous DMSON/A25°C (Room Temp)Ambient Light~ 2-4 WeeksMild Photo-oxidation
Aqueous Buffer (PBS)7.44°CProtected (Dark)~ 7 DaysSlow Microbial/Oxidative degradation
Aqueous Buffer3.025°CAmbient Light< 1 HourRapid Precipitation (pKa driven)
1 M HCl or 1 M NaOH<1 or >1380°CN/A< 4 HoursAmide Bond Hydrolysis

Experimental Protocol: Preparation and LC-MS Stability Validation

To ensure trustworthy and self-validating experimental conditions, follow this methodology to prepare and verify the stability of TMB-Gly solutions.

Phase 1: Preparation of a 10 mM Master Stock

  • Equilibration: Allow the lyophilized N-(3,4,5-trimethoxybenzoyl)glycine powder to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 2.69 mg of the compound (MW = 269.25 g/mol ) into a sterile, low-bind amber microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex for 30 seconds. Sonicate in a water bath at room temperature for 2 minutes to ensure complete dissolution of any micro-crystals.

  • Aliquot & Store: Divide into 50 µL aliquots in amber tubes. Purge the headspace with Argon or Nitrogen gas, seal, and store at -20°C.

Phase 2: LC-MS Stability Assay Workflow This protocol validates the stability of the compound in your specific biological assay buffer.

  • Spiking: Thaw one 50 µL DMSO aliquot. Spike 10 µL of this stock into 990 µL of your target aqueous buffer (e.g., PBS pH 7.4) to create a 100 µM test solution (1% DMSO final).

  • Internal Standard: Add a known concentration of an internal standard (e.g., stable-isotope labeled hippuric acid) to correct for ionization fluctuations and injection volume errors.

  • Incubation & Sampling: Incubate the solution at 37°C. Withdraw 50 µL aliquots at t=0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each sample by adding 100 µL of ice-cold acetonitrile (ACN) to precipitate any buffer proteins and halt degradation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze via RP-HPLC coupled to a mass spectrometer (ESI+ mode, tracking the [M+H]+ ion at m/z 270.10)[5].

  • Validation: Plot the ratio of the TMB-Gly peak area to the internal standard peak area over time. A stable solution should maintain >95% of the t=0 ratio across the 48-hour window.

Stability & Workflow Visualizations

G TMB N-(3,4,5-trimethoxybenzoyl)glycine (Stock Solution) pH_low pH < 4.0 (Protonated Carboxylic Acid) TMB->pH_low Aqueous Buffer pH_ext Extreme pH (>12 or <2) + Heat (Acid/Base Catalysis) TMB->pH_ext Harsh Conditions Light UV/Ambient Light Exposure (ROS Generation) TMB->Light Benchtop Storage Precip Micro-precipitation (Solubility Loss) Sol1 Adjust Buffer to pH > 5.5 or use 1% DMSO co-solvent Precip->Sol1 Mitigation Strategy Hydro Amide Hydrolysis (Chemical Cleavage) Sol2 Maintain Physiological pH (7.4) Avoid Extreme Heat Hydro->Sol2 Mitigation Strategy Oxid Photo-oxidation (Ring Demethylation) Sol3 Store in Amber Vials Protect from Light Oxid->Sol3 Mitigation Strategy pH_low->Precip pKa ~ 3.62 pH_ext->Hydro Bond Cleavage Light->Oxid Oxidative Stress

Caption: Primary stability challenges of N-(3,4,5-trimethoxybenzoyl)glycine and mitigation strategies.

Workflow Step1 1. Solubilization (10 mM in DMSO) Step2 2. Spiking (1% DMSO in Buffer) Step1->Step2 Step3 3. Incubation (37°C, Time-course) Step2->Step3 Step4 4. Quenching (Cold ACN) Step3->Step4 Step5 5. LC-MS Analysis (m/z 270.10 tracking) Step4->Step5

Caption: Step-by-step experimental workflow for validating the solution stability of TMB-Gly via LC-MS.

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Source: nih.gov. URL:[Link]

  • Hippuric Acid | C9H9NO3 | CID 464. Source: nih.gov. URL: [Link]

  • a) Hippuric acid (HC9H8NO3), found in horse urine, has pKa=3.62. Source: study.com. URL:[Link]

  • N-(3,4,5-trimethoxybenzoyl)glycine (C12H15NO6). Source: uni.lu. URL: [Link]

Sources

Optimization

Technical Support Center: N-(3,4,5-trimethoxybenzoyl)glycine Crystallization

Welcome to the Advanced API & Intermediate Support Portal. As Application Scientists, we understand that isolating high-purity N-(3,4,5-trimethoxybenzoyl)glycine —a critical intermediate in the synthesis of tubulin polym...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API & Intermediate Support Portal. As Application Scientists, we understand that isolating high-purity N-(3,4,5-trimethoxybenzoyl)glycine —a critical intermediate in the synthesis of tubulin polymerization inhibitors and historical sedative agents like Trimeglamide —presents unique thermodynamic and kinetic challenges.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol detailed below is designed as a self-validating system , meaning each step contains built-in physical checkpoints to guarantee the process is functioning correctly before you proceed.

Physicochemical Profiling & Crystallization Rationale

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. The three methoxy groups create significant steric bulk and lipophilicity, while the glycine moiety provides strong, highly polar hydrogen-bond donors and acceptors. This amphiphilic dichotomy is the root cause of most isolation failures.

PropertyValueCrystallization Impact & Mechanistic Implication
Molecular Weight 269.25 g/mol Moderate diffusion kinetics; standard equilibration times apply.
H-Bond Donors 2 (Amide NH, Acid OH)Drives rapid 1-dimensional crystal growth (highly prone to needle habit).
H-Bond Acceptors 6 (C=O, Methoxy O)High propensity for solvent inclusion; strong interactions with protic solvents.
LogP (est.) ~0.12 Amphiphilic nature heavily increases the risk of Liquid-Liquid Phase Separation (oiling out).
pKa (Carboxylic) ~3.6pH must be strictly maintained below 2.5 during aqueous isolation to prevent ionization.

Troubleshooting Knowledge Base (FAQs)

Q1: My crystallization yields a thick, sticky oil instead of crystals. Why is this happening and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of your solution is generated too rapidly (e.g., crashing the temperature or dumping in anti-solvent). The system crosses the binodal curve and enters the spinodal decomposition region, causing the solute to separate as a solute-rich liquid phase rather than forming a solid crystal lattice. The Solution: You must bypass the high energy barrier of primary nucleation. Do this by implementing a seeded cooling crystallization . Identify the metastable zone (the temperature where the solution is supersaturated but not yet precipitating) and introduce 0.5 wt% of pure seed crystals. This provides an immediate surface for secondary nucleation, drawing solute out of the liquid phase before LLPS can occur.

Q2: The crystals form fine, hair-like needles that turn the entire flask into an unfilterable gel.

The Causality: The amide and carboxylic acid groups form intense intermolecular hydrogen bonds along a single axis, driving rapid 1-dimensional (1D) crystal growth. The resulting needles trap massive amounts of mother liquor via capillary action, creating a pseudo-gel. The Solution: Introduce a habit modifier and utilize Ostwald ripening (temperature cycling). Adding a small volume of acetic acid (1-2% v/v) to your solvent system competitively disrupts the 1D hydrogen bonding network, encouraging lateral crystal growth. Furthermore, cycling the temperature up and down by 5–10°C dissolves the finest needles (which have higher surface energy) and redeposits the mass onto the larger, thicker crystals.

Q3: My final product is contaminated with unreacted 3,4,5-trimethoxybenzoic acid. How do I purge it?

The Causality: 3,4,5-trimethoxybenzoic acid is a common hydrolysis byproduct from the Schotten-Baumann synthesis of this molecule. Because it shares the bulky trimethoxy-aromatic structural motif, it easily co-crystallizes or adsorbs onto the surface of the growing glycine derivative. The Solution: Exploit the solubility differences. Wash the final filter cake with cold ethyl acetate (EtOAc) . The starting benzoic acid derivative is highly soluble in EtOAc, whereas the highly polar glycine moiety of your product renders it nearly insoluble in cold EtOAc.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Seeded Anti-Solvent Cooling methodology (Ethanol/Water system) to guarantee high-purity, filterable crystals.

Step 1: Dissolution Suspend the crude N-(3,4,5-trimethoxybenzoyl)glycine in 6 volumes (V) of absolute Ethanol. Heat to 70°C under agitation until fully dissolved.

  • Self-Validating Checkpoint: The solution must be completely transparent. If particulate remains, it is an insoluble impurity and requires hot polish filtration.

Step 2: Metastable Zone Entry Cool the reactor linearly to 55°C at a rate of 0.5°C/min.

  • Self-Validating Checkpoint: Hold at 55°C for 15 minutes. The solution must remain clear. If cloudiness appears, you have bypassed the metastable zone into the labile zone; reheat to 70°C and repeat.

Step 3: Seeding Add 0.5 wt% of pure N-(3,4,5-trimethoxybenzoyl)glycine seed crystals.

  • Self-Validating Checkpoint: Age the suspension for 30 minutes. The seed bed should visibly remain suspended without dissolving (verifying supersaturation) and without causing a massive crash-out (verifying controlled kinetics).

Step 4: Controlled Cooling Cool the suspension from 55°C to 20°C at a strict, linear rate of 0.1°C/min.

Step 5: Anti-Solvent Addition At 20°C, begin dropwise addition of 2 volumes of purified Water (anti-solvent) over 2 hours.

  • Self-Validating Checkpoint: Extract a 1 mL aliquot, filter, and check the mother liquor concentration via ATR-FTIR or gravimetric evaporation. The supernatant concentration must drop below 5 mg/mL before proceeding.

Step 6: Isolation & Washing Filter the slurry under vacuum. Wash the cake with 1 volume of cold (5°C) 1:1 EtOH/Water, followed by 1 volume of cold Ethyl Acetate.

  • Self-Validating Checkpoint: The final EtOAc wash filtrate should run completely clear and colorless, indicating the successful purge of surface-bound trimethoxybenzoic acid impurities. Dry under vacuum at 45°C.

Process Visualizations

Troubleshooting Problem Crystallization Failure Oiling Oiling Out (LLPS) Problem->Oiling Needles Fine Needles (Gelation) Problem->Needles Impurity Impurity Entrapment Problem->Impurity Fix1 Seed in Metastable Zone Lower Cooling Rate Oiling->Fix1 Phase Separation Fix2 Temp Cycling (Ostwald) Add Acetic Acid Needles->Fix2 1D H-Bonding Fix3 Adjust pH < 2.5 Cold EtOAc Wash Impurity->Fix3 Co-crystallization

Logical decision tree for diagnosing N-(3,4,5-trimethoxybenzoyl)glycine crystallization failures.

Workflow S1 1. Dissolve in EtOH (70°C, 5-7 V) S2 2. Polish Filtration (Remove particulates) S1->S2 S3 3. Cool to 55°C (Enter Metastable Zone) S2->S3 S4 4. Add Seeds (0.5 wt%, age 30 min) S3->S4 S5 5. Linear Cooling (0.1°C/min to 20°C) S4->S5 S6 6. Anti-Solvent Addition (Water, 2 V over 2h) S5->S6 S7 7. Filter & Wash (Cold EtOAc/Water) S6->S7

Step-by-step self-validating workflow for seeded anti-solvent crystallization.

References

  • Title: Small molecules, methods of synthesis, and the use of these molecules for the treatment of cancer (US Patent 10,882,852 B2)
  • Title: Trimeglamide, A New Sedative and Soporific Drug Source: Science (Vol 128, Issue 3338) URL: [Link]

Troubleshooting

Technical Support Center: Optimization of N-(3,4,5-trimethoxybenzoyl)glycine Synthesis

Welcome to the technical support center for the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of N-(3,4,5-trimethoxybenzoyl)glycine is most commonly achieved via the Schotten-Baumann reaction. This robust and versatile method involves the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.[1][2] The reaction is typically performed in a two-phase system, consisting of an aqueous solution of glycine and a base, and an organic solvent in which the acyl chloride is dissolved.[1]

The trimethoxybenzoyl moiety is a key structural feature in various biologically active molecules, and N-(3,4,5-trimethoxybenzoyl)glycine serves as a valuable building block in medicinal chemistry and drug discovery.[3] Understanding the nuances of this reaction is therefore critical for the successful synthesis of more complex target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for the synthesis of N-(3,4,5-trimethoxybenzoyl)glycine?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of glycine, in its deprotonated (glycinate) form, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[4]

Q2: What is the primary role of the base in this reaction?

A2: The base serves two critical functions. Firstly, it deprotonates the amino group of glycine, making it a more potent nucleophile. Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is crucial because the HCl would otherwise protonate the unreacted glycine, rendering it non-nucleophilic and halting the reaction.[5]

Q3: What are the most common side reactions that can decrease the yield?

A3: The most significant side reaction is the hydrolysis of the highly reactive 3,4,5-trimethoxybenzoyl chloride by water in the reaction mixture. This leads to the formation of 3,4,5-trimethoxybenzoic acid, which consumes the starting material and can complicate the purification process.[5]

Q4: How do the three methoxy groups on the benzoyl chloride affect the reaction?

A4: The three electron-donating methoxy groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon of the acyl chloride. This makes the acyl chloride less reactive compared to unsubstituted benzoyl chloride or those with electron-withdrawing groups.[6] Consequently, the reaction may require slightly longer reaction times or more optimized conditions to achieve high yields.

Q5: How can I purify the final N-(3,4,5-trimethoxybenzoyl)glycine product?

A5: Purification is typically achieved through acidification and recrystallization. After the reaction is complete, the aqueous layer is acidified with a strong acid, such as hydrochloric acid, to a pH of around 2-3.[7] This protonates the carboxylate group of the product, causing it to precipitate out of the solution. The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect pH: If the pH is too low, glycine will be protonated and non-nucleophilic. If the pH is too high, the hydrolysis of the acyl chloride is accelerated.[5]2. Hydrolysis of Acyl Chloride: The 3,4,5-trimethoxybenzoyl chloride is sensitive to moisture and can hydrolyze before reacting with glycine.[5]3. Poor Reagent Quality: The 3,4,5-trimethoxybenzoyl chloride may have degraded due to improper storage.1. Maintain the pH of the reaction mixture between 9 and 11. Use a pH meter for accurate monitoring.[5]2. Add the 3,4,5-trimethoxybenzoyl chloride solution slowly to the cooled glycine solution with vigorous stirring to promote the desired reaction over hydrolysis.3. Use freshly prepared or properly stored 3,4,5-trimethoxybenzoyl chloride.
Oily Product Instead of a Solid Precipitate 1. Presence of Impurities: Unreacted starting materials or the 3,4,5-trimethoxybenzoic acid byproduct can act as an oiling agent.2. Incomplete Reaction: The presence of unreacted intermediates can lead to an oily product.3. Supersaturation: The product may be slow to crystallize from the solution.1. Ensure the reaction has gone to completion. Wash the crude product with cold water to remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove the acidic byproduct.2. Extend the reaction time or allow the reaction mixture to warm to room temperature after the initial addition of the acyl chloride.3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Product is Difficult to Purify 1. Co-precipitation of Impurities: 3,4,5-trimethoxybenzoic acid can co-precipitate with the desired product upon acidification.2. Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from the impurities.1. Before acidification, wash the reaction mixture with a non-polar organic solvent to remove any unreacted acyl chloride. After acidification and filtration, wash the crude product with a cold, dilute solution of sodium bicarbonate to remove the 3,4,5-trimethoxybenzoic acid.2. Experiment with different recrystallization solvents. An ethanol-water mixture is a good starting point. Other polar solvents or solvent mixtures may also be effective.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of N-(3,4,5-trimethoxybenzoyl)glycine

This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of N-acyl glycines.[7]

Materials:

  • Glycine

  • 3,4,5-trimethoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH probe, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Acyl Chloride Solution: In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (1.05 equivalents) in dichloromethane or toluene.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, add the 3,4,5-trimethoxybenzoyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C.

  • pH Control: During the addition, monitor the pH of the aqueous phase. Maintain the pH between 9 and 11 by adding a 2 M NaOH solution as needed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane to remove any remaining unreacted acyl chloride and the organic solvent.

  • Precipitation of the Product: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A white precipitate of N-(3,4,5-trimethoxybenzoyl)glycine should form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol-water to obtain pure N-(3,4,5-trimethoxybenzoyl)glycine as a white crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Data Presentation

Influence of Substituents on Benzoyl Chloride on Reaction Yield

The electronic nature of the substituents on the benzoyl chloride significantly impacts the reaction yield in Schotten-Baumann reactions. Electron-donating groups, such as the methoxy groups in 3,4,5-trimethoxybenzoyl chloride, tend to decrease the reactivity of the acyl chloride, which can lead to lower yields compared to benzoyl chlorides with electron-withdrawing groups under identical reaction conditions.[6]

Benzoyl Chloride Derivative Substituent(s) Electronic Effect Expected Relative Yield
p-Nitrobenzoyl chloride-NO₂Strong Electron-WithdrawingHighest
p-Chlorobenzoyl chloride-ClElectron-WithdrawingHigh
Benzoyl chloride-HNeutralModerate
p-Methylbenzoyl chloride-CH₃Electron-DonatingModerate to Low
3,4,5-Trimethoxybenzoyl chloride -OCH₃ (x3) Strong Electron-Donating Lowest

This table illustrates the general trend in reactivity and expected yields based on the electronic effects of the substituents. Actual yields will depend on the specific reaction conditions.[6]

Visualizations

Reaction Mechanism Workflow

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products glycinate Glycinate Anion (Nucleophile) tetrahedral Tetrahedral Intermediate glycinate->tetrahedral Nucleophilic Attack acyl_chloride 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral product N-(3,4,5-trimethoxybenzoyl)glycine tetrahedral->product Collapse of Intermediate chloride Chloride Ion tetrahedral->chloride Elimination of Leaving Group

Caption: Schotten-Baumann reaction mechanism for N-(3,4,5-trimethoxybenzoyl)glycine.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of N-(3,4,5-trimethoxybenzoyl)glycine cause1 Incorrect pH pH too low: Glycine protonated pH too high: Acyl chloride hydrolysis start->cause1 cause2 Acyl Chloride Hydrolysis Moisture sensitivity Reaction temperature too high start->cause2 cause3 Poor Reagent Quality Degraded acyl chloride start->cause3 solution1 Maintain pH 9-11 using a pH meter cause1->solution1 solution2 Slow, dropwise addition of acyl chloride at 0-5 °C cause2->solution2 solution3 Use fresh or properly stored acyl chloride cause3->solution3

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

  • A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. Benchchem.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Synthesis of N-(4-methoxybenzoyl)
  • Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Journal of the Chinese Chemical Society.
  • Schotten–Baumann reaction. Wikipedia.
  • Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine. Benchchem.
  • Process for synthesis of N-acetylglycine.
  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Applic
  • Schotten–Baumann reaction. LS College.
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
  • Experimental Procedures. The Royal Society of Chemistry.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor...
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • protocol for the synthesis of Trimetozine using 3,4,5-Trimethoxybenzyl chloride. Benchchem.
  • A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine. Benchchem.
  • Elucidating N-acyl amino acids as a model protoamphiphilic system. PMC.
  • acetylglycine. Organic Syntheses Procedure.
  • Synthesis of substituted N-heterocycles by N-acyl
  • Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. PubMed.
  • Synthesis of Benzoyl glycine and Anti-bacterial screening. Int J Pharm Chem Anal.
  • Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin.
  • Purification and characterization of a novel glycine oxidase
  • Expression, purification, and characterization of mouse glycine N-acyltransferase in Escherichia coli. Semantic Scholar.

Sources

Optimization

Technical Support Center: N-(3,4,5-trimethoxybenzoyl)glycine Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the isolation and purification of N-(3,4,5-trimethoxybenzoyl)glycine (also known as 3,4,5-trimethoxyhippuric acid). This compound is a critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of N-(3,4,5-trimethoxybenzoyl)glycine (also known as 3,4,5-trimethoxyhippuric acid). This compound is a critical synthetic intermediate heavily utilized in the development of tubulin polymerization inhibitors and oxazolone-based anticancer agents .

Because this molecule is typically synthesized via an aqueous Schotten-Baumann reaction (coupling 3,4,5-trimethoxybenzoyl chloride with glycine under alkaline conditions), the primary challenge in purification is separating the target zwitterionic-like amide from the dominant hydrolysis byproduct: 3,4,5-trimethoxybenzoic acid .

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity yields.

Self-Validating Purification Protocol

This methodology relies on exploiting the differential solubility and pKa values of the target amide versus unreacted precursors and hydrolysis byproducts.

Phase 1: Controlled Precipitation & Primary Isolation
  • Thermal Quenching: Upon completion of the Schotten-Baumann coupling, immediately transfer the alkaline reaction mixture (pH 9.0–11.0) to an ice bath. Stir vigorously until the internal temperature stabilizes below 5 °C.

  • pH-Driven Precipitation (Validation Step): Slowly add concentrated hydrochloric acid (HCl) dropwise. Monitor the pH continuously.

    • Causality: The pKa of the glycine carboxylate moiety is approximately 3.6. To force the highly water-soluble sodium salt of N-(3,4,5-trimethoxybenzoyl)glycine into its insoluble, protonated free-acid form, you must drive the pH at least one full unit below the pKa.

    • Validation: Stop addition only when the pH stabilizes strictly between 2.0 and 2.5 . A dense white precipitate should form.

  • Filtration & Desalting: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 50 mL of ice-cold distilled water.

    • Causality: Cold water removes unreacted glycine and inorganic salts (NaCl) generated during the reaction without dissolving the target product.

Phase 2: Impurity Profiling & Advanced Recrystallization
  • TLC Validation (Self-Validation Checkpoint): Before recrystallization, dissolve a 1 mg sample of the crude solid in methanol and run a Thin-Layer Chromatography (TLC) plate using Chloroform:Methanol (9:1) as the mobile phase.

    • Target: N-(3,4,5-trimethoxybenzoyl)glycine (Highly polar, lower Rf​ ).

    • Impurity: 3,4,5-trimethoxybenzoic acid (Less polar, Rf​≈0.6 ).

  • Optional Non-Polar Wash (If Impurity is High): If the TLC shows a dominant acid byproduct spot, suspend the dried crude solid in boiling toluene or carbon tetrachloride (10 mL/g) for 10 minutes. Filter while warm.

    • Causality: The trimethoxyaryl moiety makes the byproduct highly soluble in non-polar solvents, whereas the strong intermolecular hydrogen bonding of the amide/carboxylic acid groups keeps the target molecule completely insoluble .

  • Aqueous Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimal volume of boiling distilled water. Heat until complete dissolution occurs.

  • Controlled Crystal Growth: Allow the clear solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 3 hours.

  • Final Polish: Filter the resulting crystalline needles, wash with minimal ice water, and dry in a vacuum oven at 40 °C to constant weight.

Visualizing the Purification Logic

Purification N1 Schotten-Baumann Mixture (pH 9-11, <5°C) N2 Acidification (HCl) Target pH 2.0-2.5 N1->N2 Protonate Carboxylate N3 Vacuum Filtration & Cold H2O Wash N2->N3 Precipitate Solid N4 TLC Validation (Check Acid Impurity) N3->N4 Isolate Crude N5 Non-Polar Wash (Toluene/CCl4) N4->N5 High Impurity (Rf ~0.6) N6 Recrystallization (Boiling H2O) N4->N6 Low Impurity N5->N6 Remove Byproduct N7 Pure N-(3,4,5-trimethoxybenzoyl)glycine N6->N7 Polish & Dry

Figure 1: Decision-tree workflow for the purification of N-(3,4,5-trimethoxybenzoyl)glycine.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve common experimental failures during the isolation phase.

Experimental IssueQuantitative IndicatorMechanistic CauseCorrective Protocol
Oiling Out During Acidification Melting point depression >5 °C; Viscous liquid forms at pH <3.0High concentration of 3,4,5-trimethoxybenzoic acid disrupts the target's crystal lattice.Triturate with ice-water. If persistent, extract the aqueous phase with diethyl ether before acidification.
Suboptimal Yield Recovery <60% theoretical; TLC shows massive acid spotHydrolysis of the acyl chloride due to elevated reaction temperatures (>5 °C).Maintain reaction vessel strictly at 0–5 °C. Ensure pH is held between 9.0–11.0 during acyl chloride addition.
Incomplete Precipitation Filtrate remains cloudy; Solution pH > 3.5Insufficient protonation. The pKa of the glycine carboxylate is ~3.6.Add concentrated HCl dropwise under vigorous stirring until the solution reaches a stable pH of 2.0–2.5.
Persistent Acid Impurity HPLC purity <95%; Co-crystallization observed3,4,5-trimethoxybenzoic acid co-precipitates during aqueous recrystallization.Suspend crude solid in boiling toluene or CCl4 (10 mL/g) for 10 mins. Filter warm to remove the soluble acid.

Frequently Asked Questions (FAQs)

Q: Why does my product form a sticky oil instead of a solid precipitate upon acidification? A: "Oiling out" occurs when the product separates as a liquid phase rather than crystallizing. In this specific synthesis, it is almost exclusively caused by a high concentration of the hydrolysis byproduct, 3,4,5-trimethoxybenzoic acid. This impurity acts as a solvent/plasticizer that prevents the N-(3,4,5-trimethoxybenzoyl)glycine molecules from organizing into a rigid crystal lattice. Solution: If oiling occurs, do not attempt to force crystallization immediately. Instead, extract the alkaline aqueous phase with a non-polar solvent (like diethyl ether) before you add the HCl. This removes unreacted acyl chloride and non-polar impurities, ensuring that when you do acidify, only the pure target compound precipitates.

Q: Why is temperature control so critical during the initial reaction, and how does it impact my downstream purification? A: The coupling of 3,4,5-trimethoxybenzoyl chloride with glycine is highly exothermic. If the internal temperature exceeds 5 °C, the competing hydrolysis reaction—where water acts as the nucleophile instead of the amine—accelerates exponentially . This generates massive amounts of 3,4,5-trimethoxybenzoic acid. Because this byproduct shares the bulky trimethoxyaryl structure with your target, it will heavily co-precipitate during acidification, forcing you to use harsh, yield-reducing solvent extractions instead of a simple, high-yield aqueous recrystallization.

Q: Can I use organic solvents instead of water for the final recrystallization? A: While water is the classical, greenest, and most effective solvent for hippuric acid derivatives , highly impure batches may resist aqueous dissolution. In such cases, a binary solvent system like ethanol/water (1:9 v/v) can be employed. The ethanol slightly increases the solubility of the lipophilic trimethoxyaryl moiety, allowing for complete dissolution at boiling temperatures, while the high water content ensures a steep solubility drop upon cooling to 0 °C, maximizing your crystal recovery.

Q: My product precipitated as a fine powder that instantly clogs the filter paper. How can I improve the crystal morphology? A: Rapid acidification at near-freezing temperatures causes "flash-precipitation," yielding amorphous powders that trap impurities and blind filter pores. To improve morphology, acidify the mixture slowly while it is slightly warmer (e.g., 15 °C), allowing nucleation seed crystals to form. Once precipitation begins, cool the mixture slowly to 0 °C to drive the process to completion. This controlled thermodynamic crystallization yields larger, easily filterable needles.

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors National Institutes of Health (PMC) URL: [Link]

  • Hippuric Acid - Organic Syntheses Procedure Organic Syntheses URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(3,4,5-trimethoxybenzoyl)glycine

Welcome to the Application Scientist Support Center. The synthesis of N-(3,4,5-trimethoxybenzoyl)glycine via the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride is a foundational workflow in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of N-(3,4,5-trimethoxybenzoyl)glycine via the acylation of glycine with 3,4,5-trimethoxybenzoyl chloride is a foundational workflow in the development of active pharmaceutical ingredients (APIs) and complex peptide intermediates.

While the biphasic is highly robust, researchers frequently encounter yield-limiting side reactions due to the unique electronic properties of the trimethoxy-substituted aromatic ring. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Diagnostics & FAQs

To optimize your synthesis, you must first understand the competing kinetic pathways in your reaction vessel. The diagram below illustrates the delicate balance between the desired aminolysis and the two primary side reactions: hydrolysis and azlactone formation.

Mechanism SM 3,4,5-Trimethoxybenzoyl Chloride + Glycine Main N-(3,4,5-trimethoxybenzoyl)glycine (Target Molecule) SM->Main pH 10-11, 0-5 °C (Aminolysis) Hydrolysis 3,4,5-Trimethoxybenzoic Acid (Hydrolysis Byproduct) SM->Hydrolysis pH > 12, Temp > 10 °C (OH- Attack) Azlactone Oxazolone Derivative (Azlactone Byproduct) Main->Azlactone Excess Acid Chloride (Dehydration)

Mechanistic pathways showing the desired aminolysis versus competitive side reactions.

Q1: Why is my yield low, and why am I recovering a large amount of 3,4,5-trimethoxybenzoic acid?

Mechanistic Causality: You are observing the hydrolysis of your starting material. The is highly electrophilic. If the temperature exceeds 5 °C or the pH exceeds 12, the thermal energy and high concentration of hydroxide ions ( OH− ) kinetically favor oxygen attack (hydrolysis) over nitrogen attack (aminolysis). Solution: Maintain a strict temperature of 0–5 °C. The activation energy for aminolysis is lower than that of hydrolysis; operating in an ice bath kinetically starves the hydrolysis pathway.

Q2: I am observing a highly UV-active byproduct that is less polar than my target on TLC. What is it?

Mechanistic Causality: This is likely an azlactone (oxazolone) derivative. When excess acid chloride is present, it acts as a dehydrating agent. The carboxylic acid of your newly formed N-(3,4,5-trimethoxybenzoyl)glycine attacks the excess acid chloride to form a mixed anhydride, which then rapidly cyclizes into an azlactone. Solution: Enforce strict stoichiometry. Never exceed 1.05 equivalents of the acid chloride.

Q3: Why did the reaction stall with unreacted glycine remaining, even though I added enough acid chloride?

Mechanistic Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If the base is consumed, the pH drops below the pKa of glycine's amino group (~9.6). The amine protonates into an unreactive ammonium ion ( NH3+​ ), halting nucleophilic attack. Solution: Implement continuous, dropwise addition of NaOH to maintain the pH strictly between 10.0 and 11.0.

Part 2: Quantitative Optimization Matrix

To predictably scale this reaction, adhere to the following empirically validated parameters. Deviations will exponentially increase the impurity profile.

ParameterConditionCausality / EffectExpected YieldImpurity Profile
Temperature 0 – 5 °CKinetically favors aminolysis over hydrolysis.> 85%< 5% Hydrolysis
Temperature > 15 °CIncreases thermal energy, accelerating OH− attack.< 60%> 30% Hydrolysis
pH Control 10.0 – 11.0Keeps amine deprotonated while limiting OH− excess.> 85%Minimal
pH Control > 12.0Excess hydroxide rapidly hydrolyzes acid chloride.< 50%High Hydrolysis
pH Control < 9.0Glycine amine protonates ( NH3+​ ), halting reaction.IncompleteUnreacted SM
Stoichiometry 1.05 eq ArCOClEnsures full conversion without excess dehydrating agent.> 85%< 1% Azlactone
Stoichiometry > 1.20 eq ArCOClExcess acid chloride cyclizes the product.< 70%High Azlactone

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology incorporates In-Process Controls (IPCs) to ensure the system confirms its own success at each critical node.

Protocol Step1 1. Dissolve Glycine in 1M NaOH (pH 10-11) Step2 2. Cool to 0-5 °C (Kinetic Control) Step1->Step2 Step3 3. Dropwise Addition of 3,4,5-Trimethoxybenzoyl Chloride Step2->Step3 Step4 4. IPC: Monitor pH Maintain at 10-11 with NaOH Step3->Step4 Step5 5. Acidify to pH 2 with conc. HCl Step4->Step5 Step6 6. Filter & Wash (Target Isolation) Step5->Step6

Step-by-step workflow for the Schotten-Baumann synthesis of the target molecule.

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Nucleophile

  • Action: Dissolve 1.0 equivalent of glycine in a 1M aqueous NaOH solution.

  • Causality: The base deprotonates the zwitterionic glycine, exposing the free amine for nucleophilic attack.

  • Validation Checkpoint 1: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities in the glycine. The initial pH must read ~11 on indicator paper.

Step 2: Kinetic Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Causality: As established, this suppresses the activation energy required for the competitive hydrolysis of the acid chloride [3].

Step 3: Biphasic Acylation

  • Action: Dissolve 1.05 equivalents of 3,4,5-trimethoxybenzoyl chloride in a minimal amount of anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Add this solution dropwise to the vigorously stirred aqueous glycine solution over 30 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the acid chloride, mitigating both thermal runaway and azlactone formation.

  • Validation Checkpoint 2 (IPC): Continuously monitor the pH. As the reaction proceeds, HCl is generated, and the pH will attempt to drop. If the pH remains static without adding base, the reaction has stalled. Add 1M NaOH dropwise concurrently to maintain the pH strictly between 10.0 and 11.0.

Step 4: Product Isolation via Acidification

  • Action: Once the addition is complete and the pH stabilizes (indicating the cessation of HCl production), stir for an additional 30 minutes. Then, slowly add concentrated HCl dropwise until the pH reaches 2.0.

  • Causality: The target molecule, N-(3,4,5-trimethoxybenzoyl)glycine, is highly soluble in basic water as a sodium salt. Acidifying to pH 2 protonates the carboxylic acid, drastically reducing its aqueous solubility and forcing precipitation.

  • Validation Checkpoint 3: Upon reaching pH 2, a dense white crystalline solid should immediately precipitate. If an oil forms, it indicates trapped organic solvent; apply a gentle vacuum to strip residual THF/DCM, and the oil will crystallize.

Step 5: Purification

  • Action: Filter the precipitate under a vacuum and wash thoroughly with ice-cold water to remove residual NaCl and unreacted glycine. Recrystallize from a hot water/ethanol mixture.

  • Causality: Recrystallization exploits the differential solubility between the target acyl glycine (which forms strong hydrogen-bonded networks) and trace amounts of the more hydrophobic 3,4,5-trimethoxybenzoic acid byproduct.

References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal.[Link]

  • Wikipedia. "Schotten–Baumann reaction". Wikipedia, The Free Encyclopedia.[Link]

Optimization

Technical Support Center: N-(3,4,5-trimethoxybenzoyl)glycine Degradation Workflows

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, tracking the metabolic fate of highly substituted aromatic conjugates is a complex challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, tracking the metabolic fate of highly substituted aromatic conjugates is a complex challenge. N-(3,4,5-trimethoxybenzoyl)glycine (also known as 3,4,5-trimethoxyhippuric acid) is a classic Phase II glycine conjugate often encountered during the pharmacokinetic profiling of trimethoxybenzoyl-containing drugs (e.g., reserpine, trimetozine).

This guide is designed to provide authoritative, field-proven methodologies to troubleshoot and validate the degradation pathways of this compound in both mammalian and microbial models.

Mechanistic Pathway Overview

The degradation of N-(3,4,5-trimethoxybenzoyl)glycine operates via a biphasic cascade.

  • Amide Hydrolysis: The initial step requires the enzymatic cleavage of the peptide-like amide bond by amidases or hippuricases, yielding 3,4,5-trimethoxybenzoic acid (TMBA) and free glycine.

  • O-Demethylation & Ring Cleavage: The resulting TMBA undergoes divergent pathways depending on the biological system. In mammalian systems, cytochrome P450 enzymes preferentially target the para-methoxy group due to steric and electronic factors, yielding syringic acid[1]. Conversely, anaerobic microbial consortia (e.g., Pelobacter acidigallici, Pseudomonas sp.) execute sequential O-demethylations to strip all methoxy groups, yielding gallic acid, which subsequently undergoes ring cleavage into aliphatic acids and CO₂[2][3].

Pathway A N-(3,4,5-trimethoxybenzoyl)glycine B 3,4,5-Trimethoxybenzoic Acid A->B Amidase Hydrolysis C Glycine A->C Cleavage D Syringic Acid B->D Mammalian CYP450 (para-Demethylation) E Gallic Acid B->E Bacterial O-Demethylase (Sequential) D->E Further Demethylation F Aliphatic Acids / CO2 E->F Ring Cleavage

Fig 1. Degradation pathways of N-(3,4,5-trimethoxybenzoyl)glycine in biological systems.

Troubleshooting Guides & FAQs

Q: During the in vitro hydrolysis of N-(3,4,5-trimethoxybenzoyl)glycine, the recovery of 3,4,5-trimethoxybenzoic acid (TMBA) plateaus at 60%. Why? A: This is a classic product-inhibition scenario. Hippuricases and amidases are competitively inhibited by the released benzoic acid derivatives. As TMBA accumulates, it occupies the enzyme's active site, shifting the equilibrium. Solution: To drive the reaction to completion, utilize a continuous-flow dialysis setup or a biphasic extraction system (aqueous buffer/ethyl acetate) to partition TMBA out of the aqueous phase as it forms, thereby relieving product inhibition.

Q: We are tracking the bacterial degradation of TMBA, but we cannot detect the gallic acid intermediate. What is going wrong? A: Gallic acid (3,4,5-trihydroxybenzoic acid) is highly susceptible to auto-oxidation at physiological pH (pH > 6.5). It rapidly forms reactive quinones that polymerize into dark, humic-like substances, effectively disappearing from LC-MS detection. Solution: Ensure your extraction buffer contains a strong antioxidant (e.g., 10 mM ascorbic acid or DTT) and maintain strictly anaerobic conditions during sampling[4]. The antioxidant reduces the transient quinones back to the detectable polyphenol.

Q: In mammalian microsomal assays, we primarily detect syringic acid rather than gallic acid. Is our assay incomplete? A: No, this reflects the physiological reality of the mammalian pathway. Mammalian cytochrome P450 enzymes exhibit strong regioselectivity for the para (4-position) methoxy group of TMBA. The meta (3,5-positions) methoxy groups sterically shield the ring, but the para group protrudes directly into the catalytic heme pocket, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid)[1]. Complete demethylation to gallic acid is rare in mammals but is the primary route in anaerobic bacteria[3].

Self-Validating Experimental Protocols

To ensure Trustworthiness , every protocol must act as a self-validating system. The workflows below integrate internal isotopic mass-balance checks to immediately flag matrix suppression or extraction failures.

Workflow S1 1. Substrate Incubation S2 2. Acidic Quenching & Antioxidants S1->S2 Arrest Metabolism S3 3. 13C-Isotope Spike S2->S3 Establish Mass Balance S4 4. Biphasic Extraction S3->S4 Matrix Separation S5 5. LC-MS/MS Quantification S4->S5 Data Acquisition

Fig 2. Self-validating extraction and analytical workflow for degradation metabolites.

Protocol A: In Vitro Enzymatic Hydrolysis Assay

Causality Focus: Acidic quenching stops enzymatic activity instantly, while the immediate addition of a ¹³C-labeled internal standard (IS) ensures that any subsequent physical losses during extraction are mathematically corrected.

  • Incubation: Incubate 50 µM N-(3,4,5-trimethoxybenzoyl)glycine with 0.5 mg/mL amidase in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Quenching (Critical Step): At designated time points, withdraw 100 µL aliquots and immediately quench into 100 µL of ice-cold 1% formic acid in acetonitrile. Why? The low pH protonates the carboxylic acids, rendering them neutral and extractable, while the organic solvent denatures the enzyme.

  • Self-Validation Spike: Add 10 µL of ¹³C₆-TMBA (Internal Standard) directly to the quenched mixture. Logic: Spiking after quenching but before extraction allows you to calculate absolute extraction recovery. If the IS recovery drops below 70%, the assay flags an extraction phase failure.

  • Extraction: Add 400 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 x g. Transfer the upper organic layer to an LC vial and evaporate under N₂. Reconstitute in mobile phase for LC-MS/MS analysis.

Protocol B: Anaerobic Bacterial O-Demethylation Assay

Causality Focus: Strict anaerobiosis prevents the oxidative loss of highly hydroxylated intermediates (like gallic acid)[4].

  • Media Preparation: Prepare defined mineral medium under an N₂/CO₂ (80:20) atmosphere. Supplement with 2 mM TMBA as the sole carbon source.

  • Inoculation: Inoculate with a defined mixed culture (e.g., Acetobacterium woodii and Pelobacter acidigallici)[2]. Include a sterile control flask to validate that degradation is strictly biotic.

  • Sampling & Protection: Withdraw 1 mL samples using gas-tight syringes. Immediately inject into vials containing 50 µL of 200 mM ascorbic acid to prevent auto-oxidation of the newly formed gallic acid[3].

  • Analysis: Derivatize the samples using thermally assisted hydrolysis and methylation (THM) or analyze directly via reverse-phase LC-MS/MS to track the sequential loss of methoxy groups.

Quantitative Data & Analytical Standards

For easy comparison and method calibration, the following table summarizes the expected quantitative parameters and extraction recoveries for the parent compound and its primary degradation products.

AnalyteMW ( g/mol )LogPMRM Transition (m/z)Extraction Recovery (%)Primary Source of Degradation
N-(3,4,5-trimethoxybenzoyl)glycine 269.250.12268.1 → 195.094 ± 2Parent Compound[5]
3,4,5-Trimethoxybenzoic Acid (TMBA) 212.201.45211.0 → 167.088 ± 4Amidase Hydrolysis
Syringic Acid 198.171.04197.0 → 153.085 ± 5Mammalian CYP450[1]
Gallic Acid 170.120.70169.0 → 125.072 ± 8*Bacterial O-Demethylase[2]

*Note: The lower recovery of gallic acid is due to its high polarity and residual susceptibility to oxidation. Always use matrix-matched calibration curves.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of N-(3,4,5-Trimethoxybenzoyl)glycine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to resolve the most complex purification bottlenecks encountered when synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to resolve the most complex purification bottlenecks encountered when synthesizing N-(3,4,5-trimethoxybenzoyl)glycine.

This compound is a highly valued intermediate in medicinal chemistry, frequently utilized as a building block for peptoids and tubulin-polymerization inhibitors[1]. However, its synthesis—typically driven by a Schotten-Baumann coupling between 3,4,5-trimethoxybenzoyl chloride and glycine—frequently suffers from competitive side reactions that compromise both yield and purity[1].

Below, you will find field-proven insights, physicochemical data, and a self-validating protocol engineered to guarantee ultra-high purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my final product heavily contaminated with 3,4,5-trimethoxybenzoic acid? Causality & Mechanism: The Schotten-Baumann reaction operates on a delicate kinetic balance between aminolysis (the desired nucleophilic attack by glycine) and hydrolysis (the undesired attack by hydroxide ions)[2]. 3,4,5-trimethoxybenzoyl chloride is highly electrophilic. If the pH exceeds 10.5, or if the acid chloride is added too rapidly, the local concentration of hydroxide outcompetes the amine, rapidly hydrolyzing the starting material into 3,4,5-trimethoxybenzoic acid[2]. Field-Proven Solution: Implement an automated pH-stat system to maintain the reaction strictly between pH 10.0 and 10.2. Furthermore, dissolve the acid chloride in a miscible, non-reactive co-solvent (like THF or acetone) prior to addition. This prevents biphasic insolubility, which is a primary driver of localized hydrolysis[2].

Q2: My product "oils out" instead of forming filterable crystals upon acidification. How do I force crystallization? Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the N-acyl glycine precipitates at a temperature above its melting point in the specific solvent matrix, or when rapid supersaturation traps lipophilic impurities within the precipitating matrix[3]. Field-Proven Solution: Do not acidify the solution at 0°C. Instead, warm the aqueous phase to 40°C, add 10% v/v ethanol as a co-solvent to increase the solubility threshold, and acidify slowly to pH 2.0. Seed the solution with pure crystals at 35°C and cool at a controlled rate of 5°C/hour to induce proper crystalline nucleation.

Q3: How do I effectively separate unreacted glycine from the final product? Causality & Mechanism: Glycine is a zwitterionic amino acid with high aqueous solubility across a broad pH range. Conversely, N-acyl amino acids lack the basic amine and will precipitate in highly acidic conditions[3]. Field-Proven Solution: A pH-swing extraction is highly effective. By acidifying the aqueous reaction mixture to pH 2.0, the N-(3,4,5-trimethoxybenzoyl)glycine is fully protonated and precipitates, while the unreacted glycine remains highly soluble in the acidic aqueous filtrate and is removed during filtration[3].

Part 2: Quantitative Physicochemical Data

To design a self-validating purification system, we must exploit the physicochemical deltas between the target molecule and its primary impurities.

CompoundEstimated pKaSolubility in Water (pH > 10)Solubility in Water (pH < 2)Solubility in Hot EtOH
N-(3,4,5-trimethoxybenzoyl)glycine ~3.5 High (as Sodium salt) Low (Precipitates) High
3,4,5-trimethoxybenzoic acid (Hydrolysis Impurity)~4.0High (as Sodium salt)Low (Co-precipitates)Very High
Glycine (Starting Material)2.3, 9.6HighHigh (Remains soluble)Low
Part 3: Self-Validating Experimental Protocol

This protocol integrates In-Process Quality Control (IPQC) checkpoints to ensure the system is self-validating—meaning you verify the success of each phase before proceeding to the next.

Phase 1: Controlled Coupling (Aminolysis Optimization)

  • Preparation: Dissolve 1.2 equivalents of glycine in 1M aqueous NaOH. Cool the reactor to 0–5°C using an ice bath.

  • Activation: Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzoyl chloride in dry THF (3 mL/mmol) to ensure homogenous delivery and prevent biphasic hydrolysis[2].

  • Coupling: Add the THF solution dropwise over 60 minutes under vigorous stirring. Concurrently, use an automated syringe pump to add 2M NaOH, maintaining the pH strictly at 10.0–10.2.

  • IPQC 1 (Validation): After 2 hours of stirring at room temperature, sample the reaction. Run a TLC (DCM:MeOH 9:1). The complete absence of the high-Rf acid chloride spot validates that the coupling is complete.

Phase 2: Impurity Extraction & Precipitation 5. Organic Wash: Extract the aqueous phase with Diethyl Ether (2 × 50 mL) to remove any non-polar neutral impurities. Discard the ether layer. 6. Acidification: Warm the aqueous phase to 40°C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0 to precipitate the N-acyl amino acid[3]. 7. IPQC 2 (Validation): Monitor the precipitation. The solution should turn cloudy and form white solids. If an oil forms, immediately add 5 mL of ethanol and stir vigorously until crystallization occurs. 8. Filtration: Filter the crude solid under a vacuum and wash thoroughly with ice-cold acidified water (pH 2.0) to flush out residual unreacted glycine[3].

Phase 3: High-Fidelity Recrystallization 9. Dissolution: Suspend the crude solid in a minimal volume of boiling 3:1 Ethanol/Water. 10. Hot Filtration: Pass the boiling solution through a pre-warmed celite pad to remove any insoluble polymeric particulates. 11. Crystallization: Allow the filtrate to cool to room temperature over 4 hours, then transfer to 4°C for 12 hours to maximize yield. 12. IPQC 3 (Validation): Isolate the crystals, wash with minimal ice-cold ethanol, and dry under vacuum. Analyze via HPLC (254 nm). The target peak must integrate to >98% purity, validating the successful thermodynamic exclusion of 3,4,5-trimethoxybenzoic acid.

Part 4: Process Visualization

PurificationWorkflow A Aqueous Glycine + NaOH (pH 10-10.5, 0-5°C) C Schotten-Baumann Coupling (Aminolysis vs Hydrolysis) A->C B 3,4,5-Trimethoxybenzoyl Chloride in THF B->C D Ether Wash (Removes Non-Polar Organics) C->D Aqueous Phase E Acidification (HCl to pH 2) (Precipitates Crude Product) D->E pH Adjustment F Hot EtOH/H2O Recrystallization (Removes Trimethoxybenzoic Acid) E->F Crude Solid G Ultra-Pure Target Compound F->G Crystallization

Workflow for the synthesis and purification of N-(3,4,5-trimethoxybenzoyl)glycine.

References
  • [1] Title: N-(3,4,5-trimethoxybenzoyl)glycine | 40915-27-3 | Benchchem: Synthetic Approaches to N-(3,4,5-trimethoxybenzoyl)glycine and its Core Structural Elements. Source: Benchchem. URL: 1

  • [2] Title: Efficient Synthesis of Biologically Active Small Molecules. Source: University of Bath. URL: 2

  • [3] Title: US20190091124A1 - Aqueous n-acyl amino acid solutions. Source: Google Patents. URL: 3

Sources

Optimization

Technical Support Center: N-(3,4,5-trimethoxybenzoyl)glycine Handling &amp; Storage

Welcome to the Technical Support Center for N-(3,4,5-trimethoxybenzoyl)glycine (also known as 2-(3,4,5-Trimethoxybenzamido)acetic acid). As a Senior Application Scientist, I have designed this guide to provide researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3,4,5-trimethoxybenzoyl)glycine (also known as 2-(3,4,5-Trimethoxybenzamido)acetic acid). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the storage, handling, and reconstitution of this bioactive screening compound.

Rather than just listing standard operating procedures, this guide explains the physicochemical causality behind each protocol, ensuring you understand how environmental factors interact with the compound's molecular structure to impact your experimental integrity.

Part 1: Physicochemical Profile & Storage Mechanics

To predict how a compound will behave in your assays, you must first understand its structural parameters. N-(3,4,5-trimethoxybenzoyl)glycine consists of a lipophilic trimethoxyphenyl ring conjugated via an amide bond to a hydrophilic glycine backbone[1].

Quantitative Physicochemical Data

The following table summarizes the critical parameters that dictate the compound's solubility and stability[2]:

PropertyValueExperimental Implication
Chemical Name 2-(3,4,5-Trimethoxybenzamido)acetic acidStandard nomenclature for assay reporting.
CAS Number 40915-27-3Primary identifier for inventory tracking.
Molecular Formula C12H15NO6Used for exact mass calculations (269.25 g/mol ).
XLogP3 0.7Indicates slight lipophilicity; requires organic co-solvents for high-concentration stocks.
H-Bond Donors/Acceptors 2 / 6High capacity for hydrogen bonding in aqueous buffers.
Storage Temperature Room TemperatureStable without refrigeration if kept strictly dry[3].
FAQ: Storage & Environmental Risks

Q: Why is standard room temperature storage recommended, and what are the primary environmental risks? A: Unlike highly reactive biologicals or easily oxidized small molecules, N-(3,4,5-trimethoxybenzoyl)glycine lacks auto-oxidizing functional groups. The dry powder is thermodynamically stable at room temperature[3]. However, the primary risk is hygroscopicity . The presence of the carboxylic acid and amide moieties allows the powder to absorb atmospheric moisture. Over long periods, trapped moisture acts as a solvent micro-environment, facilitating slow hydrolysis of the amide bond. Therefore, the compound must be stored in a tightly sealed container, ideally within a desiccator.

DegradationLogic Compound N-(3,4,5-trimethoxybenzoyl)glycine Hydrolysis Amide Bond Hydrolysis Compound->Hydrolysis Subject to Moisture Aqueous Environment (Moisture/Buffer) Moisture->Hydrolysis Primary Driver Heat Elevated Temperature (>25°C) Heat->Hydrolysis Catalyst Products 3,4,5-trimethoxybenzoic acid + Glycine Hydrolysis->Products Yields

Logical relationship of environmental factors driving amide bond hydrolysis.

Part 2: Reconstitution & Solubility Troubleshooting

Q: How should I reconstitute N-(3,4,5-trimethoxybenzoyl)glycine for cell-based screening assays? A: The compound's amphiphilic duality (XLogP3 of 0.7) means it is poorly soluble in pure water but highly soluble in aprotic solvents[2]. Dimethyl Sulfoxide (DMSO) is the optimal solvent for creating stable, high-concentration stock solutions. When diluting into aqueous assay buffers, the pH must be maintained between 7.2 and 7.4. At this pH, the carboxylic acid (pKa ~3.5) is fully deprotonated into a carboxylate ion, maximizing aqueous solubility and preventing precipitation.

Self-Validating Protocol: Preparation of a 10 mM Stock Solution
  • Thermal Equilibration: Allow the sealed vial of N-(3,4,5-trimethoxybenzoyl)glycine to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the stock's precise molarity.

  • Weighing: Accurately weigh 2.69 mg of the powder into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution & Validation: Vortex the mixture vigorously for 30–60 seconds.

    • Validation Check: Hold the tube against a direct light source. The solution must be completely optically clear with no refractive particulates. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the validation check is passed.

  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles induce local concentration gradients and micro-precipitation events, permanently altering the effective molarity.

  • Storage: Store the aliquots at -20°C in a desiccated container.

ReconstitutionWorkflow Start Dry Powder (CAS 40915-27-3) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Start->DMSO Stock 10 mM Stock Solution (Store at -20°C) DMSO->Stock Aqueous Dilute in Assay Buffer (pH 7.2 - 7.4) Stock->Aqueous Just before use Final Working Solution (<0.1% DMSO) Aqueous->Final

Workflow for reconstituting N-(3,4,5-trimethoxybenzoyl)glycine for biological assays.

FAQ: Troubleshooting Precipitation

Q: My working solution is precipitating upon dilution into the assay buffer. What is the mechanistic cause, and how do I fix it? A: You are experiencing a "solvent crash." When diluting from DMSO into an aqueous buffer, the local concentration of the hydrophobic trimethoxyphenyl moiety exceeds its aqueous solubility limit before the bulk solvent can disperse it.

  • The Fix: Pre-warm your assay buffer to 37°C. Ensure the buffer pH is strictly 7.2. Add the DMSO stock dropwise into the center of the buffer volume while it is under continuous vortexing.

  • Validation Check: Measure the OD600 of the final working solution; it should be identical to a blank buffer, indicating the absence of light-scattering micro-precipitates.

Part 3: Handling & Safety Protocols

Q: What are the primary safety and handling protocols for the dry powder? A: As a biologically active screening compound, N-(3,4,5-trimethoxybenzoyl)glycine must be handled using standard laboratory safety procedures to prevent unintended exposure[3].

  • Physical State Risk: The compound is a crystalline powder. The primary exposure route is aerosolization and subsequent inhalation during weighing.

  • PPE Requirements: Always wear nitrile gloves, wrap-around safety goggles, and a standard laboratory coat.

  • Engineering Controls: Weigh the powder exclusively inside a ventilated balance enclosure or a certified chemical fume hood to prevent the inhalation of micro-particulates.

  • Disposal: Do not pour solutions down the drain. Dispose of all DMSO stocks, contaminated tips, and solid waste in accordance with institutional hazardous waste regulations, typically via high-temperature incineration.

References

  • PubChemLite. "N-(3,4,5-trimethoxybenzoyl)glycine (C12H15NO6)." PubChem, [Link]

  • AA Blocks. "40915-27-3 | 2-(3,4,5-Trimethoxybenzamido)acetic acid." AA Blocks Catalog,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Tubulin-Targeting Agents: Combretastatin A-4 vs. the Untested Potential of N-(3,4,5-trimethoxybenzoyl)glycine

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a cornerstone of chemotherapy. Microtubule-targeting a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a cornerstone of chemotherapy. Microtubule-targeting agents, by interfering with the polymerization or depolymerization of tubulin, can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Among the most potent inhibitors of tubulin polymerization is Combretastatin A-4 (CA-4), a natural product that has inspired the development of numerous analogues. This guide provides a comprehensive comparison of the well-documented biological activity of Combretastatin A-4 with the theoretical potential of N-(3,4,5-trimethoxybenzoyl)glycine, a compound sharing a key structural motif but lacking published experimental data on its anticancer or tubulin-inhibiting properties.

This document serves as a resource for researchers by detailing the established efficacy of a benchmark compound, CA-4, and providing the necessary experimental frameworks to investigate the potential of structurally related but uncharacterized molecules like N-(3,4,5-trimethoxybenzoyl)glycine.

Introduction to the Compounds

Combretastatin A-4 (CA-4) is a natural stilbenoid isolated from the African bushwillow tree, Combretum caffrum. It is a potent cytotoxic agent that functions by inhibiting tubulin polymerization.[1] Its simple structure and high potency have made it a lead compound in the development of vascular disrupting agents (VDAs) for cancer therapy.[2] However, its poor water solubility and tendency to isomerize to the less active trans-isomer have driven the synthesis of more stable and soluble analogues.

N-(3,4,5-trimethoxybenzoyl)glycine is a synthetic compound that features a 3,4,5-trimethoxybenzoyl moiety attached to the amino acid glycine. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore found in a multitude of potent tubulin inhibitors that bind to the colchicine site, including combretastatin A-4 itself.[1][3] This structural similarity suggests that N-(3,4,5-trimethoxybenzoyl)glycine could potentially exhibit activity as a tubulin polymerization inhibitor. However, to date, there is a notable absence of publicly available experimental data to confirm its biological activity in the context of cancer or tubulin inhibition.

Mechanism of Action: The Colchicine Binding Site

Combretastatin A-4 exerts its potent antimitotic effect by binding to the colchicine site on β-tubulin.[2] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[4] The binding affinity of CA-4 to β-tubulin is high, with a reported dissociation constant (Kd) of 0.4 μM.[2]

Theoretically, the 3,4,5-trimethoxybenzoyl group of N-(3,4,5-trimethoxybenzoyl)glycine could allow it to also interact with the colchicine binding site on tubulin. The glycine portion of the molecule could influence its solubility and potential interactions with the surrounding amino acid residues in the binding pocket. Without experimental validation, this remains a hypothesis based on structure-activity relationships of other known tubulin inhibitors.[5]

cluster_0 Cellular Effects of Tubulin Polymerization Inhibition CA4 Combretastatin A-4 / N-(3,4,5-trimethoxybenzoyl)glycine (Hypothesized) Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization CA4->Polymerization Causes Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway initiated by tubulin binding inhibitors.

Comparative Biological Activity: A Data-Driven Look at Combretastatin A-4

Due to the lack of available data for N-(3,4,5-trimethoxybenzoyl)glycine, this section focuses on the extensively documented activity of Combretastatin A-4, providing a benchmark for the field.

Inhibition of Tubulin Polymerization

The direct measure of a compound's effect on microtubule dynamics is the in vitro tubulin polymerization assay. Combretastatin A-4 is a potent inhibitor in this assay, with reported IC50 values typically in the low micromolar range.

CompoundAssay TypeParameterValue (µM)
Combretastatin A-4 Tubulin Polymerization InhibitionIC50~2-3[2]
Cytotoxic Activity in Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Combretastatin A-4 has demonstrated potent cytotoxicity across a wide range of human cancer cell lines, with GI50/IC50 values often in the nanomolar range.

Cell LineCancer TypeIC50 / GI50
MCF-7 Breast~10 - 33 nM[1]
A549 Lung~2.1 µM[1]
HeLa Cervical~3.5 µM[1]
1A9 Ovarian3.6 nM[2]
518A2 Melanoma0.02 µM[2]
HCT-116 Colon20 nM[6]

Note: IC50 and GI50 values can vary between studies due to different experimental conditions (e.g., exposure time, assay method).

Experimental Protocols

To facilitate the investigation of N-(3,4,5-trimethoxybenzoyl)glycine or other novel compounds, detailed protocols for key assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures a compound's ability to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution (on ice) B Add test compound (various concentrations) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor absorbance at 340 nm over time C->D E Plot absorbance vs. time and calculate IC50 D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Prepare a stock solution of GTP in the same buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the desired concentrations of the test compound (e.g., N-(3,4,5-trimethoxybenzoyl)glycine) or vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Add the tubulin solution and GTP (final concentration ~1 mM) to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

cluster_workflow Cell Cycle Analysis Workflow A Treat cells with test compound B Harvest and fix cells (e.g., with cold ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify cell populations in G0/G1, S, and G2/M phases D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration (or a range of concentrations) for a relevant time period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.

Conclusion and Future Directions

Combretastatin A-4 stands as a powerful and well-characterized inhibitor of tubulin polymerization with potent anticancer activity. Its mechanism of action, binding to the colchicine site on β-tubulin, is a validated strategy for cancer chemotherapy.

In contrast, N-(3,4,5-trimethoxybenzoyl)glycine remains an enigmatic molecule. Its chemical structure, particularly the presence of the 3,4,5-trimethoxybenzoyl moiety, strongly suggests a potential for interaction with tubulin. The addition of the glycine residue could modulate its physicochemical properties, such as solubility, and potentially its binding characteristics. However, without empirical evidence, its biological activity remains purely speculative.

The lack of published data on N-(3,4,5-trimethoxybenzoyl)glycine highlights a significant knowledge gap but also presents an opportunity for future research. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel compounds. Such studies are essential to determine if the structural promise of N-(3,4,5-trimethoxybenzoyl)glycine translates into tangible biological activity and to further expand the arsenal of tubulin-targeting agents in the fight against cancer.

References

  • Patel, V. K., & Rajak, H. (2018). Synthesis of N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles as Novel Anticancer Agents. Letters in Organic Chemistry, 15(11), 931-939.
  • Bai, R., et al. (2020). 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886.
  • Marelli, M., et al. (2020).
  • MDPI. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

  • ACS Publications. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. [Link]

  • PMC. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. [Link]

Sources

Comparative

Validation of N-(3,4,5-trimethoxybenzoyl)glycine's Anticancer Effects: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Microtubules are highly validated tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Microtubules are highly validated targets in oncology, but the clinical efficacy of standard microtubule-targeting agents (like taxanes and vinca alkaloids) is frequently limited by dose-limiting neurotoxicity and the development of multidrug resistance (MDR) via P-glycoprotein (P-gp) efflux pumps.

Colchicine Binding Site Inhibitors (CBSIs) have emerged as a powerful alternative because they generally evade P-gp-mediated efflux. However, classical CBSIs like colchicine exhibit severe systemic toxicity, while others like Combretastatin A-4 (CA-4) suffer from poor aqueous solubility and chemical instability (cis-trans isomerization).

N-(3,4,5-trimethoxybenzoyl)glycine and its closely related thioester/amide derivatives represent a highly optimized scaffold designed to overcome these limitations.

  • The Pharmacophore (3,4,5-trimethoxybenzoyl): This moiety perfectly mimics the A-ring of colchicine and CA-4. Computational docking and crystallographic studies confirm that the methoxy groups interact directly with the Cys-241 residue in the hydrophobic pocket of β-tubulin, preventing tubulin heterodimer assembly [1, 2].

  • The Glycine Backbone: The incorporation of a glycine-derived backbone significantly enhances the compound's hydrophilicity and bioavailability compared to traditional, highly lipophilic CBSIs, allowing for better formulation and cellular uptake without sacrificing target affinity [3].

Comparative Efficacy Profile

To objectively evaluate N-(3,4,5-trimethoxybenzoyl)glycine derivatives, we must benchmark their performance against established tubulin modulators. The table below synthesizes quantitative data across critical pharmacological parameters.

ParameterN-(3,4,5-trimethoxybenzoyl)glycine DerivativesCombretastatin A-4 (CA-4)ColchicinePaclitaxel (Taxol)
Primary Mechanism Microtubule Destabilization (CBSI)Microtubule Destabilization (CBSI)Microtubule Destabilization (CBSI)Microtubule Stabilization
Average IC₅₀ (Cancer Lines) Low nanomolar to sub-micromolar (15 nM - 2.5 µM)Low nanomolar (1 - 10 nM)Nanomolar (10 - 50 nM)Low nanomolar (2 - 10 nM)
P-gp Substrate Status Poor Substrate (Overcomes MDR)Poor SubstrateModerate SubstrateHigh Substrate (Prone to MDR)
Aqueous Solubility High (Glycine backbone facilitates solubility)Very Low (Requires phosphate prodrug CA-4P)ModerateVery Low (Requires Cremophor EL)
In Vivo Toxicity Profile Favorable (High LD₅₀, targeted mitotic catastrophe)Moderate (Cardiovascular toxicity risks)High (Narrow therapeutic index)High (Peripheral neuropathy, neutropenia)

Visualizing the Mechanism and Workflow

Mechanism of Action Pathway

The following diagram illustrates the causal chain of events triggered by the introduction of the 3,4,5-trimethoxybenzoyl pharmacophore into the intracellular environment.

MOA A N-(3,4,5-trimethoxybenzoyl)glycine (CBSI) B Binds Colchicine Site (β-Tubulin Cys-241) A->B C Inhibits Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Phase Arrest D->E F Apoptosis & Mitotic Catastrophe E->F

Caption: Mechanistic pathway of N-(3,4,5-trimethoxybenzoyl)glycine inducing mitotic catastrophe via tubulin inhibition.

High-Throughput Validation Workflow

To ensure scientific integrity, the validation of this compound must follow a self-validating, orthogonal workflow. Cell-free assays prove direct target engagement, while cellular assays prove functional consequences.

Workflow Step1 Compound Synthesis & LC-MS/NMR Verification Step2 Cell-Free Tubulin Polymerization Assay Step1->Step2 Target Engagement Step3 Cell Viability Assay (MDR vs. Wild-Type Lines) Step1->Step3 Cytotoxicity Step5 In Vivo Xenograft Efficacy Models Step2->Step5 Translation Step4 Flow Cytometry (Cell Cycle & Annexin V) Step3->Step4 Mechanism Step4->Step5

Caption: Orthogonal validation workflow for evaluating novel colchicine binding site inhibitors.

Experimental Validation Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The inclusion of both positive controls (known inhibitors) and negative controls (vehicle) is non-negotiable to establish causality.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Engagement)

Purpose: To isolate the compound's direct effect on the tubulin heterodimer, removing confounding cellular factors like membrane permeability or efflux pumps [4].

Materials:

  • Purified porcine brain tubulin (>99% pure, unlabeled and rhodamine-labeled).

  • GTP (Guanosine-5'-triphosphate), 100 mM stock.

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a fluorescence microplate reader.

  • Reaction Mix: Prepare a tubulin reaction mixture on ice containing 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.

  • Compound Addition: Aliquot 5 µL of N-(3,4,5-trimethoxybenzoyl)glycine (test concentrations: 1 µM, 5 µM, 10 µM) into the wells. Add corresponding controls (Paclitaxel at 10 µM, Colchicine at 10 µM, and 1% DMSO).

  • Initiation: Rapidly add 45 µL of the cold tubulin reaction mixture to each well using a multichannel pipette.

  • Kinetic Read: Immediately begin reading fluorescence (Excitation: 340 nm / Emission: 410 nm or based on specific fluorophore) every 1 minute for 60 minutes at 37°C.

  • Data Interpretation: A successful CBSI will show a dose-dependent decrease in the Vmax of the polymerization curve (similar to colchicine), whereas the DMSO control will show a standard sigmoidal polymerization curve, and paclitaxel will show rapid, accelerated polymerization.

Protocol 2: Cell Cycle Analysis via Flow Cytometry (Functional Consequence)

Purpose: To confirm that the inhibition of tubulin polymerization translates into the expected cellular phenotype: G2/M phase mitotic arrest [1].

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, and the P-gp overexpressing A549/Taxol resistant line).

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 and A549/Taxol cells at a density of 2×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-(3,4,5-trimethoxybenzoyl)glycine at IC₅₀ and 2×IC₅₀ concentrations. Treat control wells with DMSO (0.1%) and Paclitaxel (10 nM). Incubate for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Slowly add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge cells, discard ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Acquisition & Analysis: Analyze the cells using a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Data Interpretation: The compound should induce a massive accumulation of cells in the G2/M peak (4N DNA content) compared to the vehicle control. Crucially, this G2/M arrest should be equally prominent in the A549/Taxol resistant line, proving the compound bypasses P-gp efflux—a stark contrast to the Paclitaxel control, which will fail in the resistant line.

References

  • BZML, a novel colchicine binding site inhibitor, overcomes multidrug resistance in A549/Taxol cells by inhibiting P-gp function and inducing mitotic catastrophe Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

Validation

N-(3,4,5-trimethoxybenzoyl)glycine efficacy in different cancer cell lines

Title: Efficacy and Mechanistic Profiling of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives in Cancer Cell Lines: A Comparative Guide Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine is a highly versatile and privile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy and Mechanistic Profiling of N-(3,4,5-trimethoxybenzoyl)glycine Derivatives in Cancer Cell Lines: A Comparative Guide

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine is a highly versatile and privileged scaffold in modern oncological drug development[1]. It serves as a critical building block for synthesizing potent antimicrotubule agents, combining the well-documented tubulin-destabilizing properties of the 3,4,5-trimethoxybenzoyl (TMB) moiety with a glycine backbone[2]. This unique structural combination not only mimics the A-ring of the potent natural product Combretastatin A-4 (CA-4) but also provides a synthetic handle to create rigid heterocyclic derivatives (such as oxazolones and quinolines) that resist the rapid metabolic inactivation and cis-to-trans isomerization that severely limit CA-4's clinical utility[2][3].

Mechanistic Rationale: The Dual-Axis Vulnerability

The efficacy of N-(3,4,5-trimethoxybenzoyl)glycine derivatives stems from a dual-action mechanism targeting both structural and metabolic vulnerabilities in rapidly proliferating cancer cells:

  • Microtubule Destabilization: The TMB pharmacophore binds with high affinity to the colchicine binding site on the β -tubulin subunit [2]. This interaction inhibits tubulin polymerization, disrupting the dynamic instability of the mitotic spindle. Consequently, cells undergo prolonged G2/M phase cell cycle arrest, which triggers intrinsic apoptosis via the activation of caspases 3, 8, and 9 [4][5].

  • Glycine Metabolic Interference: Rapidly proliferating cancer cells (such as those in the NCI-60 panel) exhibit a pronounced reliance on mitochondrial glycine biosynthesis (via SHMT2) and extracellular glycine uptake (via GLYT1) to fuel de novo purine synthesis [6][7]. The glycine backbone of this scaffold can potentially exploit this metabolic dependency, either by enhancing targeted cellular uptake or acting as a metabolic decoy in specific aggressive cell lines[6].

G Compound N-(3,4,5-trimethoxybenzoyl)glycine Scaffold Tubulin Colchicine Binding Site (β-Tubulin) Compound->Tubulin Inhibits Polymerization Glycine Glycine Metabolic Axis (GLYT1 / SHMT2) Compound->Glycine Metabolic Interference Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase 3, 8, 9) Arrest->Apoptosis

Mechanistic pathways of N-(3,4,5-trimethoxybenzoyl)glycine derivatives in cancer cells.

Comparative Efficacy Across Cancer Cell Lines

To objectively evaluate the product's performance, we compare the in vitro antiproliferative activity of optimized N-(3,4,5-trimethoxybenzoyl)glycine-derived quinoline-oxazolones (e.g., Compound 12c) against standard reference agents: Combretastatin A-4 (CA-4), Colchicine, and Paclitaxel[2].

Table 1: Comparative IC50 Values ( μ M) in Select Human Cancer Cell Lines

Compound / DrugMCF-7 (Breast)HL-60 (Leukemia)HCT-116 (Colon)HeLa (Cervical)Mechanism of Action
TMB-Glycine Derivative (12c) 0.0100.0150.0220.042Tubulin Destabilizer (Colchicine site)
Combretastatin A-4 (CA-4) 0.0040.0030.0050.008Tubulin Destabilizer (Colchicine site)
Colchicine 0.0120.0080.0150.020Tubulin Destabilizer (Colchicine site)
Paclitaxel 0.0020.0010.0030.002Tubulin Stabilizer (Taxane site)

Data Synthesis & Causality: While CA-4 and Paclitaxel exhibit slightly lower IC50 values (single-digit nanomolar range), the TMB-glycine derivative demonstrates highly potent sub-micromolar efficacy (10–42 nM) across diverse histological origins[2]. More importantly, the rigidified oxazolone core synthesized from the glycine linker prevents the spontaneous conformational isomerization that renders CA-4 inactive in vivo, offering a superior pharmacokinetic profile for downstream drug development[2][3].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are recommended for evaluating TMB-glycine derivatives.

Workflow Step1 Cell Culture (MCF-7, HL-60, HeLa) Step2 Compound Treatment (0.01 - 10 µM, 24-72h) Step1->Step2 Step3 Phenotypic Assays (MTT, Flow Cytometry) Step2->Step3 Step4 Mechanistic Assays (Tubulin Polymerization) Step3->Step4

Standardized experimental workflow for evaluating antiproliferative efficacy.

Protocol A: In Vitro Tubulin Polymerization Assay Purpose: To confirm that the observed cytotoxicity is causally linked to direct tubulin interaction.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing purified porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PIPES buffer (pH 6.9)[2].

  • Treatment: Add the TMB-glycine derivative (1-10 μ M), using CA-4 as a positive destabilization control and Paclitaxel as a positive stabilization control.

  • Kinetic Measurement: Monitor fluorescence (Ex: 360 nm, Em: 420 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.

  • Validation: A self-validating run must show a steep logarithmic growth curve for the vehicle (DMSO) control, a flattened curve for the TMB-glycine derivative (indicating destabilization), and an accelerated plateau for Paclitaxel.

Protocol B: Cell Viability and Proliferation (MTT Assay) Purpose: To quantify the antiproliferative IC50 values.

  • Seeding: Seed cancer cell lines (e.g., MCF-7, HL-60) at 5×103 cells/well in 96-well plates. Incubate overnight.

  • Dosing: Treat cells with a logarithmic concentration gradient of the compound (0.001 to 10 μ M) for 48 and 72 hours[2].

  • Detection: Add MTT reagent (5 mg/mL). Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium to purple formazan.

  • Quantification: Solubilize formazan crystals in DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry) Purpose: To map the downstream phenotypic consequences of tubulin inhibition.

  • Treatment & Harvest: Treat cells with the compound at and IC50 concentrations for 24-48 hours. Harvest both adherent and floating cells to capture the entire apoptotic population[4].

  • Cell Cycle Staining: Permeabilize a subset of cells with cold 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Flow cytometry will reveal a distinct accumulation of cells in the G2/M phase (4N DNA content)[2].

  • Apoptosis Staining: Stain the remaining intact cells with Annexin V-FITC and PI.

  • Validation: The dual-stain method is self-validating: Annexin V+/PI- indicates early apoptosis (phosphatidylserine externalization), while Annexin V+/PI+ indicates late apoptosis. TMB-glycine derivatives typically show a dose-dependent shift from early to late apoptosis [2][4].

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation Source: Science (via NIH/PMC) URL:[Link]

  • Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 Source: Pharmaceuticals (Basel) (via NIH/PMC) URL:[Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

Sources

Comparative

Comparative Analysis of N-(3,4,5-Trimethoxybenzoyl)glycine Derivatives: Scaffold Optimization for Tubulin Inhibition

Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a highly versatile, privileged scaffold in medicinal chemistry, primarily utilized in the development of targeted anticancer therapeutics[1]. By combini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a highly versatile, privileged scaffold in medicinal chemistry, primarily utilized in the development of targeted anticancer therapeutics[1]. By combining the well-documented tubulin-binding affinity of the 3,4,5-trimethoxybenzoyl moiety with the structural flexibility of a glycine backbone, researchers can synthesize libraries of peptide mimics and heterocyclic analogues (such as oxazolones and quinolines)[1][2]. This guide provides an in-depth comparative analysis of these derivatives, focusing on their efficacy as tubulin polymerization inhibitors, structure-activity relationships (SAR), and validated experimental protocols for their synthesis and evaluation.

Structural Rationale and SAR

The biological activity of these derivatives hinges on two critical modular components:

  • The 3,4,5-Trimethoxybenzoyl Ring: This moiety is structurally homologous to the A-ring of natural tubulin inhibitors like colchicine and combretastatin A-4 (CA-4)[2][3]. SAR studies consistently demonstrate that modifications to this ring often result in a complete loss of tubulin binding affinity, making it an essential anchor for occupying the colchicine binding site on β -tubulin[3].

  • The Glycine Backbone: As an N-substituted amino acid derivative, the glycine portion enhances proteolytic stability compared to natural peptides[1]. More importantly, it serves as a reactive linker. Through cyclization and condensation, the glycine backbone can be transformed into oxazolone rings, which are then conjugated with various aryl or heteroaryl aldehydes (e.g., quinolines) to probe the limits of the binding pocket[2].

Comparative Performance Data: Quinoline-Based Oxazolone Derivatives

Recent studies have synthesized novel quinoline-based analogues by reacting N-(3,4,5-trimethoxybenzoyl)glycine with quinoline aldehydes[2]. The nature of the substituents on the quinoline ring drastically dictates the antiproliferative potency.

Causality in SAR: Replacing a weak electron-donating methyl group (Compound 12b) with a stronger electron-releasing methoxy group (Compound 12e) significantly increases the electron density of the heteroaromatic system. This enhances π−π stacking and hydrogen bonding interactions within the tubulin binding pocket, leading to a 2.7- to 13-fold increase in cytotoxicity across multiple cancer cell lines[2]. Compound 12c emerged as the optimal derivative, exhibiting low nanomolar IC50​ values and a high selectivity profile against non-cancerous MCF-10A cells[2][4].

Table 1: Comparative Cytotoxicity ( IC50​ in μ M) of Selected Derivatives

DerivativeQuinoline SubstituentMCF-7HL-60HCT-116HeLa
Compound 12b Methyl~0.184~0.151~0.084~0.130
Compound 12e Methoxy0.0680.0560.0310.010
Compound 12c Optimal Heteroaryl0.0420.0210.0330.010

(Note: Data for 12b is derived from comparative fold-changes relative to 12e; 12c represents the most potent reported ranges in tubulin polymerization inhibitor assays[2][4].)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these derivatives. The procedures are designed as self-validating systems, incorporating specific chemical rationale for each step.

Protocol A: Erlenmeyer-Plöchl Synthesis of Oxazolone Derivatives

This workflow describes the conversion of N-(3,4,5-trimethoxybenzoyl)glycine into active oxazolone analogues (e.g., Compounds 12a-h)[2].

  • Reagent Assembly: Combine N-(3,4,5-trimethoxybenzoyl)glycine (1.10 mmol) and the target quinoline aldehyde (1.00 mmol) in a reaction vessel.

    • Expertise Insight: A slight molar excess of the glycine derivative ensures complete consumption of the more complex (and often more expensive) aldehyde.

  • Activation and Cyclization: Add 1 mL of acetic anhydride and 1.2 mmol of fused sodium acetate.

    • Expertise Insight: Acetic anhydride acts dually as the solvent and the dehydrating agent, driving the cyclization of the glycine derivative into an intermediate azlactone. Fused sodium acetate is crucial; as an anhydrous, mild base, it catalyzes the Knoevenagel condensation between the azlactone and the aldehyde without risking the hydrolysis of the methoxy groups[2].

  • Thermal Condensation: Heat the mixture in an oil bath at 80 °C for 2 hours.

    • Expertise Insight: 80 °C provides the optimal thermodynamic energy to overcome the activation barrier for condensation while preventing the thermal degradation of the newly formed conjugated double bonds[2].

  • Precipitation and Isolation: Cool the reaction to room temperature, then incubate at 0 °C for 24 hours. Filter the resulting precipitate and wash three times with ice-cooled ethanol (10 mL).

    • Expertise Insight: The target oxazolones have highly temperature-dependent solubility. Extended cooling at 0 °C maximizes crystal lattice formation, while ice-cold ethanol washes away unreacted sodium acetate and acetic acid byproducts without dissolving the product, ensuring high yields (73–82%)[2].

Workflow Step1 Reactants: Glycine Derivative + Aldehyde Step2 Reagents: Acetic Anhydride + Fused NaOAc Step1->Step2 Step3 Heating: 80°C for 2h Step2->Step3 Step4 Crystallization: 0°C for 24h Step3->Step4 Step5 Product: Oxazolone Analogues (e.g., 12a-h) Step4->Step5

Fig 1: Erlenmeyer-Plöchl synthesis workflow for oxazolone-based tubulin inhibitors.

Protocol B: Competitive Tubulin Binding Assay

To validate that the synthesized derivatives target the intended biological mechanism, a competitive binding assay using [3H] colchicine is employed[2][4].

  • Tubulin Preparation: Incubate purified bovine brain tubulin (in PIPES buffer) with varying concentrations of the test derivative (e.g., Compound 12c) at 37 °C for 1 hour.

  • Radioligand Introduction: Add a fixed concentration of [3H] colchicine to the mixture and incubate for an additional 30 minutes.

    • Expertise Insight: Pre-incubating the tubulin with the test compound allows it to achieve binding equilibrium. If the test compound successfully occupies the colchicine binding site, it will sterically hinder the subsequent binding of the radioactive colchicine.

  • Filtration and Quantification: Filter the protein complex through DEAE-cellulose filters to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.

    • Expertise Insight: A dose-dependent decrease in scintillation counts directly validates that the derivative shares the same binding locus as colchicine, confirming the structure-based design hypothesis[2][3].

Mechanistic Pathway of Action

Upon successful binding to the colchicine site, N-(3,4,5-trimethoxybenzoyl)glycine derivatives initiate a cascading cellular crisis[2][4]. The inhibition of tubulin polymerization prevents the formation of the mitotic spindle. The cell's internal checkpoints detect this structural failure, leading to an irreversible arrest in the G2/M phase of the cell cycle. Prolonged arrest induces severe mitochondrial stress, characterized by the generation of Reactive Oxygen Species (ROS), which ultimately triggers the intrinsic apoptotic pathway[2][4].

Pathway Compound Trimethoxybenzoyl Glycine Derivative (e.g., 12c) ColchicineSite Colchicine Binding Site on β-Tubulin Compound->ColchicineSite Competes with Colchicine Inhibition Inhibition of Tubulin Polymerization ColchicineSite->Inhibition Destabilizes Microtubules CellCycle G2/M Phase Arrest Inhibition->CellCycle Blocks Mitotic Spindle ROS ROS Generation & Mitochondrial Stress CellCycle->ROS Triggers Stress Response Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Activates Caspases

Fig 2: Mechanism of tubulin inhibition and apoptosis by trimethoxybenzoyl glycine derivatives.

References

  • NIH PMC. "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect". nih.gov. URL:[Link]

  • ResearchGate. "Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect". researchgate.net. URL:[Link]

  • MDPI. "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site". mdpi.com. URL:[Link]

Sources

Validation

Comparative Guide: N-(3,4,5-trimethoxybenzoyl)glycine vs. Colchicine Binding Affinity

Executive Summary Microtubule-targeting agents (MTAs) are foundational to modern oncology and structural biology. Colchicine , a natural tropolone alkaloid, serves as the gold standard for binding the colchicine-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubule-targeting agents (MTAs) are foundational to modern oncology and structural biology. Colchicine , a natural tropolone alkaloid, serves as the gold standard for binding the colchicine-binding site (CBS) on β -tubulin, effectively inhibiting microtubule polymerization[1]. Conversely, N-(3,4,5-trimethoxybenzoyl)glycine (TMBG) is a simplified synthetic fragment. While it lacks the complex tricyclic structure of colchicine, it retains the critical 3,4,5-trimethoxyphenyl "A-ring" pharmacophore.

This guide objectively compares the binding affinities of these two molecules. It demonstrates how TMBG serves as a minimal binding model and a crucial building block in fragment-based drug discovery (FBDD) for synthesizing highly potent, rigidified tubulin inhibitors (such as oxazolones and imidazolones)[2].

Mechanistic Overview: The Colchicine Binding Site

The tubulin cytoskeleton is highly dynamic, constantly polymerizing and depolymerizing to facilitate cell division and intracellular transport. Colchicine binds to a deep hydrophobic pocket at the interface of the α/β -tubulin heterodimer[3]. This binding is primarily anchored by its A-ring (a 3,4,5-trimethoxyphenyl group), which prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly.

TMBG contains this exact A-ring attached to a flexible glycine linker. While TMBG alone exhibits weak affinity due to the absence of the B and C rings (which provide rigid spatial locking in colchicine), it validates the A-ring anchor concept. When TMBG is chemically cyclized into rigid derivatives, it mimics colchicine's spatial occupation and restores nanomolar affinity[2].

Mechanism Tubulin α/β-Tubulin Heterodimer CBS Colchicine Binding Site (β-Tubulin Interface) Tubulin->CBS Contains Colchicine Colchicine (Full Molecule) Colchicine->CBS High Affinity Binding (nM) TMBG N-(3,4,5-trimethoxybenzoyl)glycine (A-Ring Fragment) TMBG->CBS Weak/Fragment Binding (µM) Polymerization Microtubule Polymerization CBS->Polymerization Steric Hindrance Arrest G2/M Mitotic Arrest & Apoptosis Polymerization->Arrest Inhibition Leads to

Mechanism of tubulin inhibition by colchicine and its A-ring fragment TMBG.

Structural & Pharmacodynamic Comparison

To understand the causality behind their binding profiles, we must analyze their structural rigidity. Colchicine's rigid tricyclic core perfectly complements the β -tubulin pocket. TMBG's flexibility results in a high entropic penalty upon binding, drastically reducing its standalone affinity. However, when TMBG is synthesized into an oxazolone (e.g., Compound 12c), the conformational restriction restores high-affinity binding comparable to Combretastatin A-4 (CA-4) and colchicine[2].

Table 1: Comparative Binding & Polymerization Data
CompoundStructural RoleTubulin Polymerization ( IC50​ )Colchicine Binding Inhibition (at 5 µM)
Colchicine Natural Product (Gold Standard)~2.5 µM97 - 99%
N-(3,4,5-trimethoxybenzoyl)glycine A-Ring Minimal Pharmacophore>50 µM<10% (Weak/Fragment)
TMBG-Derived Oxazolone (Compound 12c) Optimized Synthetic Analogue~1.5 µM87%

Data extrapolated from standard tubulin binding assays demonstrating the transition from a weak synthetic fragment (TMBG) to a highly potent derivative[1][2].

Experimental Methodologies (Self-Validating Protocols)

To objectively validate these binding affinities, researchers rely on two self-validating orthogonal systems: a functional assay (turbidimetry) and a direct binding assay (radioligand competition)[1][3].

Tubulin Polymerization Turbidimetric Assay

Causality & Principle: Microtubule assembly increases the turbidity of a solution. By measuring absorbance at 340 nm, we can quantify the rate and extent of polymerization. A decrease in the slope of the absorbance curve directly correlates with the compound's inhibitory potency.

Step-by-Step Protocol:

  • Purification: Purify bovine brain tubulin (>99% pure) to eliminate microtubule-associated proteins (MAPs) that could confound polymerization kinetics[1].

  • Pre-incubation: Pre-incubate 10 µM tubulin with the test compound (Colchicine or TMBG) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) containing 0.8 M monosodium glutamate for 15 minutes at 30°C[1]. Expert Insight: Glutamate stabilizes the tubulin heterodimer and unambiguously establishes it as the primary drug target.

  • Equilibration: Transfer the mixture to a spectrophotometer cuvette pre-chilled to 0°C to establish a baseline.

  • Initiation: Add 0.4 mM GTP to provide the energy required for assembly[1].

  • Measurement: Rapidly increase the temperature to 30°C and measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the IC50​ based on the 50% reduction in steady-state polymer mass compared to the untreated DMSO control.

[3H] -Colchicine Competitive Binding Assay

Causality & Principle: This assay measures the ability of a test compound to displace tritiated colchicine. The critical step utilizes DEAE-cellulose filters. Because tubulin is a highly acidic protein, it binds strongly to the positively charged DEAE resin, while unbound, neutral [3H] -colchicine washes through. This creates a self-validating separation of bound vs. free radioligand[1][3].

Step-by-Step Protocol:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 1.0 µM tubulin and 5.0 µM [3H] -colchicine in the presence of the test compound (at 1.0 µM or 5.0 µM)[3].

  • Incubation: Incubate the mixture at 37°C for exactly 10 minutes. Expert Insight: At 10 minutes, baseline colchicine binding is at 40-50% of maximum, ensuring that the inhibition rate is measured in the linear, highly sensitive phase of the reaction[1].

  • Filtration: Terminate the reaction by pouring the sample onto a stack of two DEAE-cellulose filters under reduced vacuum[3].

  • Washing: Wash the filters with three successive 2 mL aliquots of ice-cold water to flush out all unbound radioligand[3].

  • Quantification: Place the filters in vials containing 5 mL of scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter[3].

Workflow Step1 1. Purify Bovine Brain Tubulin (>99% pure) Step2 2. Incubate Tubulin + [3H]-Colchicine (37°C, 10 mins) Step1->Step2 Step3 3. Add Competitor (Colchicine or TMBG) Step2->Step3 Step4 4. DEAE-Cellulose Filtration (Separate Bound/Free) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Step6 6. Calculate IC50 & Kd (Determine Binding Affinity) Step5->Step6

Step-by-step workflow for the [3H]-colchicine competitive binding assay.

Therapeutic Implications in Drug Development

While colchicine possesses exceptional binding affinity, its clinical utility in oncology is severely limited by high systemic toxicity and susceptibility to P-glycoprotein (P-gp) efflux pumps. N-(3,4,5-trimethoxybenzoyl)glycine represents a vital starting point in rational drug design. By utilizing TMBG to synthesize novel, conformationally restricted analogues (like quinoline-based oxazolones), researchers can achieve the nanomolar tubulin-binding affinity of colchicine while bypassing multidrug resistance mechanisms and improving the therapeutic index[2].

References

  • Title : Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect Source : Taylor & Francis (tandfonline.com) URL :[Link]

  • Title : Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization Source : RSC Publishing URL :[Link]

  • Title : Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells Source : JNCI - Oxford Academic URL :[Link]

Sources

Comparative

A Comparative Cross-Validation of N-(3,4,5-trimethoxybenzoyl)glycine: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of N-(3,4,5-trimethoxybenzoyl)glycine, a molecule of interest in medicinal chemistry. In the absence of extensi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-(3,4,5-trimethoxybenzoyl)glycine, a molecule of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific compound, this guide establishes its scientific context through a cross-validation approach. We will dissect its structural components and compare them to well-characterized analogues to project its potential biological activities and guide future experimental design. This comparative framework will benchmark N-(3,4,5-trimethoxybenzoyl)glycine against its parent scaffold, N-benzoylglycine, and the broader class of gallic acid and 3,4,5-trimethoxybenzoyl derivatives.

Deconstructing the Scaffold: The Significance of the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl group is a key pharmacophore in numerous biologically active compounds. Its presence suggests a high potential for therapeutic applications, drawing from the well-documented activities of related molecules. This moiety is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a widely studied natural phenolic compound.[1] The methylation of the hydroxyl groups in gallic acid to form the trimethoxybenzoyl group can increase lipophilicity, which may enhance cellular uptake and binding to hydrophobic pockets of enzymes.[2]

Derivatives of 3,4,5-trimethoxybenzaldehyde, a closely related compound, have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties.[3] Furthermore, the 3,4,5-trimethoxybenzoyl scaffold is found in potent inhibitors of tubulin polymerization and phosphodiesterase 5 (PDE5), highlighting its versatility in drug design.[4][5]

Comparative Analysis: Benchmarking Against Key Analogues

To build a predictive profile for N-(3,4,5-trimethoxybenzoyl)glycine, we will compare it with two key structural relatives: N-benzoylglycine (hippuric acid) and the derivatives of gallic acid.

The Parent Scaffold: N-Benzoylglycine (Hippuric Acid)

N-benzoylglycine, the simplest form of our target molecule without the methoxy substitutions, serves as a fundamental baseline. It is a metabolite formed from the conjugation of benzoic acid and glycine.[6] While its primary role is in metabolism and as a biomarker, derivatives of N-benzoylglycine have been explored for their antimicrobial properties.[7][8] The addition of electron-withdrawing groups to the benzoyl ring has been shown to enhance antibacterial activity.[8] This provides a crucial insight: the substitutions on the benzoyl ring are pivotal in defining the biological activity of N-acylglycines.

The Natural Precursor: Gallic Acid and its Derivatives

Gallic acid and its derivatives are renowned for their broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][9] The three hydroxyl groups of gallic acid are key to its potent radical scavenging abilities.[1] By methylating these hydroxyls to get the 3,4,5-trimethoxybenzoyl moiety, a shift in the biological activity profile is expected. While antioxidant capacity might be reduced due to the absence of free hydroxyls, as seen in a 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin analogue, other activities like antiproliferative effects can be retained or enhanced.[10]

Predicted Biological Activities and Experimental Validation

Based on the comparative analysis, N-(3,4,5-trimethoxybenzoyl)glycine is predicted to possess a range of biological activities. The following sections outline these potential activities and suggest experimental protocols for their validation.

Anticancer Potential

The 3,4,5-trimethoxybenzoyl moiety is a hallmark of several potent anticancer agents, particularly tubulin polymerization inhibitors.[5]

Experimental Protocol: MTT Cytotoxicity Assay

A standard MTT assay can be employed to screen for in vitro cytotoxic activity against a panel of human cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3,4,5-trimethoxybenzoyl)glycine. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 1: Comparative in vitro Cytotoxic Activity (IC₅₀ values) of 3,4,5-Trimethoxybenzaldehyde Derivatives [3]

Compound/DerivativeCell Line 1Cell Line 2Cell Line 3
Derivative AX µMY µMZ µM
Derivative BX µMY µMZ µM
Doxorubicin (Control)X µMY µMZ µM
Antimicrobial Activity

Both N-benzoylglycine and gallic acid derivatives have demonstrated antimicrobial properties.[8][11] The presence of the lipophilic trimethoxybenzoyl group could facilitate passage through microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC can be determined using the tube dilution method to assess the antimicrobial efficacy.[11]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial dilutions of N-(3,4,5-trimethoxybenzoyl)glycine in a suitable broth medium.

  • Inoculation: Inoculate each dilution with the microbial suspension.

  • Incubation: Incubate at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Table 2: Antimicrobial Activity of Gallic Acid Derivatives (pMIC in µM/mL) [11]

CompoundS. aureusE. coliC. albicansA. niger
Gallic Acid Derivative 1XYZA
Gallic Acid Derivative 2XYZA
Standard AntibioticXYZA

Visualizing the Scientific Context

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

cluster_0 Structural Relationships Gallic Acid Gallic Acid N-(3,4,5-trimethoxybenzoyl)glycine N-(3,4,5-trimethoxybenzoyl)glycine Gallic Acid->N-(3,4,5-trimethoxybenzoyl)glycine Methylation & Glycine Conjugation N-Benzoylglycine N-Benzoylglycine N-Benzoylglycine->N-(3,4,5-trimethoxybenzoyl)glycine Trimethoxylation

Caption: Logical relationship of N-(3,4,5-trimethoxybenzoyl)glycine to its precursors.

cluster_1 Experimental Workflow: Cytotoxicity Screening A Cell Seeding B Compound Treatment A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50) D->E

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

While direct experimental data on N-(3,4,5-trimethoxybenzoyl)glycine is sparse, a comprehensive cross-validation based on its structural components provides a strong foundation for predicting its biological activities. The presence of the 3,4,5-trimethoxybenzoyl moiety suggests a high probability of significant anticancer and antimicrobial properties. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research should focus on the synthesis and in-depth biological evaluation of N-(3,4,5-trimethoxybenzoyl)glycine and its derivatives to fully elucidate their therapeutic potential.

References

  • N-(1-Oxo-2-((3,4,5-trimethoxybenzoyl)thio)propyl)glycine - Benchchem.
  • Synthesis, antimicrobial evaluation and QSAR studies of gallic acid deriv
  • Benchmarking N-Benzylglycine Hydrochloride: A Comparative Guide to Novel Glycine Deriv
  • The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Deriv
  • Buy N-benzoyl-d5-glycine (EVT-1467282) | 53518-98-2 - EvitaChem.
  • 3,4,5-Trimethoxybenzaldehyde - Wikipedia.
  • Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
  • Synthesis of Benzoyl glycine and Anti-bacterial screening - ResearchG
  • Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal.
  • N-benzoylglycinate | C9H8NO3- | CID 4402710 - PubChem - NIH.
  • Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom.org.
  • Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - Bentham Science Publishers.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gall

Sources

Validation

comparing synthetic routes for N-(3,4,5-trimethoxybenzoyl)glycine

Title: Comparative Guide to the Synthetic Routes for N-(3,4,5-Trimethoxybenzoyl)glycine Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine (also known as 3,4,5-trimethoxyhippuric acid) is a highly versatile pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Synthetic Routes for N-(3,4,5-Trimethoxybenzoyl)glycine

Executive Summary N-(3,4,5-trimethoxybenzoyl)glycine (also known as 3,4,5-trimethoxyhippuric acid) is a highly versatile pharmacophore building block. It is frequently utilized in the design of antimicrotubule agents, ROCK inhibitors, and P-glycoprotein (P-gp) modulators[1],[2]. The formation of the amide linkage between the electron-rich 3,4,5-trimethoxybenzoyl moiety and the glycine backbone can be achieved through multiple synthetic paradigms. As a Senior Application Scientist, I have evaluated these methodologies to provide an objective comparison of their mechanistic causality, scalability, and green chemistry metrics (such as Process Mass Intensity)[3].

This guide compares the three most prevalent synthetic routes: the Schotten-Baumann Acylation, Carbodiimide-Mediated Coupling, and the Mixed Anhydride Method.

Mechanistic Pathways & Experimental Protocols

Route A: Schotten-Baumann Acylation (The Industrial Standard)

Expertise & Causality: The primary and most direct method for synthesizing this compound is through the acylation of unprotected glycine with 3,4,5-trimethoxybenzoyl chloride[1]. Because glycine exists as an insoluble zwitterion at neutral pH, the reaction is performed in an aqueous sodium hydroxide solution. The base deprotonates glycine into its highly soluble, nucleophilic sodium glycinate form while simultaneously acting as an acid scavenger to neutralize the HCl byproduct. To prevent the competing hydrolysis of the acid chloride back to 3,4,5-trimethoxybenzoic acid, the acyl chloride is dissolved in a water-miscible co-solvent (like THF) and added strictly at 0 °C to favor the kinetics of aminolysis.

Step-by-Step Protocol:

  • Preparation: Dissolve glycine (1.20 eq) in 1.0 M aqueous NaOH (2.50 eq). Cool the solution to 0 °C in an ice-water bath.

  • Activation: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.00 eq) in a minimal volume of anhydrous THF.

  • Coupling: Add the THF solution dropwise to the rapidly stirring aqueous glycine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Maturation: Remove the ice bath and stir the biphasic mixture for 2 hours at room temperature.

  • Purification: Wash the aqueous layer with ethyl acetate (2x) to extract any unreacted acid chloride and organic impurities.

  • Isolation: Slowly acidify the aqueous layer to pH 2.0 using 2.0 M HCl. The target product, N-(3,4,5-trimethoxybenzoyl)glycine, will precipitate as a dense white solid. Filter, wash with cold deionized water, and dry under vacuum.

Route B: Carbodiimide-Mediated Coupling (The Discovery Approach)

Expertise & Causality: In discovery chemistry and high-throughput library synthesis, handling moisture-sensitive acid chlorides is often avoided[2]. Instead, 3,4,5-trimethoxybenzoic acid is coupled with a protected glycine ester (e.g., Gly-OMe) using EDC and HOBt. EDC activates the carboxylic acid into an O-acylisourea intermediate. Because this intermediate is prone to rearranging into an inactive N-acylurea, HOBt is added to intercept it, forming a stable but highly reactive OBt-active ester. This route requires a subsequent deprotection (saponification) step to yield the free acid. While highly reliable, this method suffers from poor atom economy and a high Process Mass Intensity (PMI) due to the mass of the coupling reagents and extraction solvents[3].

Step-by-Step Protocol:

  • Activation: Suspend 3,4,5-trimethoxybenzoic acid (1.00 eq) and Gly-OMe·HCl (1.10 eq) in anhydrous dichloromethane (DCM).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.00 eq) to liberate the free base of the glycine ester.

  • Coupling: Add HOBt (1.20 eq) and EDC·HCl (1.20 eq) sequentially at 0 °C. Stir the mixture at room temperature for 14–16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure to yield the intermediate methyl ester.

  • Deprotection: Dissolve the ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.00 eq) and stir for 2 hours at room temperature.

  • Isolation: Evaporate the organic solvents. Acidify the remaining aqueous phase to pH 2 with 1M HCl and extract with ethyl acetate. Dry and concentrate the organic layer to afford the final product.

Route C: Mixed Anhydride Method (The Middle Ground)

Expertise & Causality: This method serves as a compromise between the harshness of Route A and the high cost of Route B. 3,4,5-trimethoxybenzoic acid is reacted with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride. The steric bulk of the isobutyl group forces the incoming glycine nucleophile to attack the less hindered trimethoxybenzoyl carbonyl, ensuring high regioselectivity. Strict temperature control (-20 °C) is critical; if the reaction warms prematurely, the mixed anhydride can disproportionate into symmetrical anhydrides, drastically lowering the yield.

Step-by-Step Protocol:

  • Anhydride Formation: Dissolve 3,4,5-trimethoxybenzoic acid (1.00 eq) in anhydrous THF and cool to -20 °C under a nitrogen atmosphere.

  • Activation: Add NMM (1.10 eq) followed by the dropwise addition of isobutyl chloroformate (1.05 eq). Stir for 30 minutes at -20 °C.

  • Nucleophile Preparation: In a separate flask, dissolve glycine (1.20 eq) in a minimum amount of 1.0 M NaOH and cool to 0 °C.

  • Coupling: Rapidly transfer the aqueous glycine solution into the mixed anhydride mixture.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the mixture to remove THF. Acidify the remaining aqueous layer with 1M HCl, and collect the precipitated product by vacuum filtration.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of each synthetic route. Process Mass Intensity (PMI) estimates are derived from standard green chemistry assessments for amide bond formations[3].

MetricRoute A (Schotten-Baumann)Route B (EDC/HOBt Coupling)Route C (Mixed Anhydride)
Typical Overall Yield 85 – 92%70 – 80% (Over 2 steps)75 – 85%
Atom Economy High (HCl is the only byproduct)Low (Generates urea/OBt waste)Moderate (Generates CO2/isobutanol)
Estimated PMI (g/g) ~10 – 15 (Highly Efficient)> 50 (Solvent/Reagent Heavy)~25 – 35 (Moderate)
Reaction Time 2 – 3 Hours16 – 18 Hours3 – 4 Hours
Reagent Cost Very LowHigh (EDC/HOBt are expensive)Low
Scalability Excellent (Industrial Standard)Poor (Limited to Discovery/R&D)Good (Pilot Scale)

Visualizations: Synthetic Workflows

SynthesisRoutes SM_Acid 3,4,5-Trimethoxybenzoic Acid SM_Chloride 3,4,5-Trimethoxybenzoyl Chloride SM_Acid->SM_Chloride SOCl2 RouteB Route B: Carbodiimide Coupling (EDC, HOBt, DIPEA, DCM) SM_Acid->RouteB RouteC Route C: Mixed Anhydride (iBuOCOCl, NMM, THF, -20°C) SM_Acid->RouteC RouteA Route A: Schotten-Baumann (NaOH, H2O/THF, 0°C) SM_Chloride->RouteA Gly_Free Glycine (Free Acid) Gly_Free->RouteA Gly_Free->RouteC (Aqueous Base) Gly_Ester Glycine Ester (e.g., Gly-OMe) Gly_Ester->RouteB Product N-(3,4,5-Trimethoxybenzoyl)glycine (Target Product) RouteA->Product Acidification Deprotect Saponification (LiOH, THF/H2O) RouteB->Deprotect RouteC->Product Acidification Deprotect->Product Acidification

Comparison of three synthetic routes for N-(3,4,5-trimethoxybenzoyl)glycine from common precursors.

References

  • Title: N-(3,4,5-trimethoxybenzoyl)
  • Source: National Institutes of Health (PMC)
  • Title: Why we might be misusing Process Mass Intensity (PMI)

Sources

Comparative

N-(3,4,5-trimethoxybenzoyl)glycine bioisosteric replacement studies

An authoritative comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating structural modifications of tubulin polymerization inhibitors. Executive Summary The pursu...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating structural modifications of tubulin polymerization inhibitors.

Executive Summary

The pursuit of vascular disrupting agents (VDAs) and antimitotic therapeutics has long been anchored by Combretastatin A-4 (CA-4), a potent natural product that binds the colchicine site of β -tubulin. However, the clinical utility of CA-4 is severely limited by the chemical instability of its cis-olefinic bridge, which readily isomerizes into the thermodynamically stable, but biologically inactive, trans-isoform.

To circumvent this, N-(3,4,5-trimethoxybenzoyl)glycine has emerged as a premier synthetic scaffold. The 3,4,5-trimethoxybenzoyl moiety perfectly mimics the A-ring pharmacophore of CA-4, while the glycine backbone serves as a versatile handle for bioisosteric replacement —allowing chemists to construct conformationally restricted heterocycles (e.g., oxazolones, imidazolones, and triazoles) that lock the molecule in the active cis-orientation.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these bioisosteric replacements, elucidate the causality behind their structure-activity relationships (SAR), and provide self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: Why Bioisosteric Replacement?

The primary objective of utilizing N-(3,4,5-trimethoxybenzoyl)glycine is to execute a "scaffold hop" from a flexible, unstable alkene to a rigid heterocyclic core [1].

  • Conformational Locking: Five-membered heterocycles (oxazolones, imidazolones) restrict the dihedral angle between the A-ring (trimethoxyphenyl) and the B-ring (e.g., quinoline or indole), mimicking the bioactive cis-configuration required to fit into the hydrophobic pocket of the colchicine binding site.

  • Electronic Tuning & Metabolic Stability: Replacing the olefin with an imidazolone introduces a nitrogen atom that acts as both a hydrogen-bond donor and acceptor, improving aqueous solubility and binding affinity with residues like β Cys241 [2].

  • Overcoming Resistance: Cancer cells often develop resistance via β -tubulin mutations. Rigid bioisosteres possess distinct steric profiles that can bypass these mutations while maintaining potent microtubule depolymerization [3].

G CA4 Combretastatin A-4 (CA-4) Unstable cis-double bond Scaffold N-(3,4,5-trimethoxybenzoyl)glycine Stable Precursor CA4->Scaffold Scaffold Hopping Oxazolone Oxazolone Bioisostere Conformationally Locked Scaffold->Oxazolone Ac2O / NaOAc Imidazolone Imidazolone Bioisostere Enhanced H-Bonding Scaffold->Imidazolone Amination Target Colchicine Binding Site Tubulin Inhibition Oxazolone->Target Binds Imidazolone->Target Binds

Workflow of CA-4 bioisosteric replacement using N-(3,4,5-trimethoxybenzoyl)glycine.

Performance Comparison: Bioisosteres vs. CA-4

To objectively evaluate the success of these replacements, we must look at two critical metrics: Tubulin Polymerization Inhibition ( IC50​ ) and Antiproliferative Cytotoxicity ( IC50​ ) against standard cancer cell lines (e.g., MCF-7 breast cancer).

The table below synthesizes quantitative data comparing the native CA-4 against various bioisosteres synthesized from the N-(3,4,5-trimethoxybenzoyl)glycine scaffold.

Table 1: Quantitative Comparison of Tubulin Inhibitors
Compound ClassLinker / B-Ring ModificationTubulin Inhibition IC50​ ( μM )Cytotoxicity (MCF-7) IC50​ ( μM )Key Pharmacological Advantage
CA-4 (Reference) cis-Olefin / Phenol1.0 - 1.20.003High potency; poor in vivo stability.
Oxazolone Derivative Oxazolone / Quinoline1.2 - 2.20.015 - 0.050Excellent conformational rigidity; mimics cis-state [2].
Imidazolone Derivative Imidazolone / Quinoline0.8 - 1.50.010 - 0.042Superior H-bonding; submicromolar potency [2].
Boronic Acid Analog cis-Olefin / Boronic Acid3.5 - 5.00.020 - 0.080High metabolic stability (pKa 9-10); lower tubulin affinity [4].
Indole Derivative Aroyl / Indole1.5 - 2.50.040 - 0.100Good selectivity profile against non-cancer cells.

Analytical Insight: While the boronic acid bioisostere of the B-ring improves metabolic stability, it sacrifices direct tubulin binding affinity. Conversely, converting the glycine moiety of our core scaffold into an imidazolone ring yields the best balance. The imidazolone derivatives (e.g., 7-methylquinoline-imidazolone) achieve tubulin inhibition ( IC50​≈0.8μM ) that slightly outperforms CA-4, while maintaining exceptional nanomolar cytotoxicity against MCF-7 cells [2].

Downstream Signaling & Apoptotic Induction

Binding of these bioisosteres to the colchicine site triggers a highly specific cascade. By preventing the polymerization of α and β tubulin heterodimers, the microtubule dynamics are frozen. The cell fails to form a functional mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to G2/M phase arrest . Prolonged arrest collapses the mitochondrial membrane potential, generating Reactive Oxygen Species (ROS) and activating the intrinsic apoptotic pathway via Caspase 9 and 3 [3].

Pathway Drug Imidazolone Bioisostere Tubulin Tubulin Heterodimer (Colchicine Site) Drug->Tubulin Binds Arrest G2/M Phase Arrest Tubulin->Arrest Blocks Assembly Mito Mitochondrial Stress (ROS Generation) Arrest->Mito Prolonged Stress Caspase Caspase 9/3 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Signaling cascade triggered by N-(3,4,5-trimethoxybenzoyl)glycine derived tubulin inhibitors.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the oxazolone intermediate from N-(3,4,5-trimethoxybenzoyl)glycine and the subsequent validation via a tubulin polymerization assay. These are designed as self-validating systems.

Protocol A: Erlenmeyer-Plöchl Synthesis of Oxazolone Bioisostere

Purpose: To conformationally lock the flexible glycine linker into a rigid 5-membered oxazolone ring.

  • Preparation: In a flame-dried round-bottom flask, combine N-(3,4,5-trimethoxybenzoyl)glycine (1.10 mmol) and the target B-ring aldehyde (e.g., 7-methylquinoline-3-carbaldehyde, 1.00 mmol) [2].

  • Activation: Add freshly fused sodium acetate (1.2 mmol) and anhydrous acetic anhydride (1.0 mL). Causality: Acetic anhydride acts as both solvent and dehydrating agent, cyclizing the glycine derivative into an azlactone (oxazolone) intermediate, which then undergoes aldol condensation with the aldehyde.

  • Reaction: Heat the mixture on an oil bath at 80°C for 2 hours under an inert argon atmosphere. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting materials are consumed.

  • Precipitation: Cool the reaction mixture to room temperature and quench by pouring over crushed ice. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Check: Confirm the formation of the Z-isomer of the oxazolone via 1H -NMR. The vinylic proton should appear as a singlet around δ 7.2 - 7.5 ppm. The absence of the broad carboxylic acid OH stretch in FTIR ( 3000 cm −1 ) and the appearance of a strong lactone C=O stretch ( 1790 cm −1 ) confirms cyclization.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay

Purpose: To quantify the IC50​ of the synthesized bioisostere against microtubule assembly.

  • Reagent Prep: Prepare a solution of MAP-rich porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 10μM fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation).

  • Compound Dosing: Plate the synthesized bioisostere in a 96-well half-area plate at varying concentrations (0.01 μM to 10 μM ) in DMSO (final DMSO concentration <1%). Include CA-4 as a positive control and DMSO as a vehicle control.

  • Incubation: Add the tubulin solution to the wells and incubate at 37°C for 10 minutes to allow pre-binding to the colchicine site.

  • Initiation: Trigger polymerization by adding GTP to a final concentration of 1 mM.

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Ex: 360 nm, Em: 420 nm for DAPI) at 37°C, taking measurements every minute for 60 minutes.

  • Self-Validation Check: The vehicle control must show a standard sigmoidal nucleation-elongation-plateau curve. The IC50​ is calculated based on the concentration that reduces the final plateau fluorescence (Vmax of assembly) by 50% compared to the vehicle.

Conclusion

N-(3,4,5-trimethoxybenzoyl)glycine is not merely a building block; it is a strategic scaffold that solves the inherent chemical instability of Combretastatin A-4. By converting the glycine moiety into rigid oxazolone or imidazolone bioisosteres, researchers can successfully lock the pharmacophore in its bioactive cis-conformation. The experimental data confirms that imidazolone derivatives, in particular, offer a superior pharmacological profile, achieving submicromolar tubulin inhibition and nanomolar cytotoxicity while providing enhanced hydrogen-bonding capabilities for in vivo stability.

References

  • Benchchem. "N-(3,4,5-trimethoxybenzoyl)glycine | 40915-27-3 | Benchchem." Benchchem,
  • Ibrahim et al. "United States Patent: Quinoline compounds containing imidazolone cyclic moiety as a bioisostere.
  • Chawla, Ayushi. "COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS." NeuroQuantology,
  • ODU Digital Commons. "Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents." ODU Digital Commons,

Safety & Regulatory Compliance

Safety

N-(3,4,5-trimethoxybenzoyl)glycine proper disposal procedures

As a Senior Application Scientist, I have developed this procedural guide to address the operational, safety, and disposal requirements for handling N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) [1]. Also known as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this procedural guide to address the operational, safety, and disposal requirements for handling N-(3,4,5-trimethoxybenzoyl)glycine (CAS: 40915-27-3) [1]. Also known as 2-(3,4,5-trimethoxybenzamido)acetic acid, this compound is a critical building block in medicinal chemistry. Its 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore that mimics the binding of colchicine to tubulin, thereby inhibiting microtubule polymerization[1].

Because of its potent biological activity and its classification as a serious eye irritant, standardizing your laboratory's handling and disposal protocols is not just a regulatory formality—it is a scientific necessity to prevent cross-contamination and ensure environmental safety.

Part 1: Physicochemical Profile & Hazard Assessment

Before executing any operational workflow, it is crucial to understand the physicochemical properties that dictate our safety choices. All quantitative data and associated hazards are summarized below to inform your risk assessment [2].

Table 1: Chemical Specifications and Operational Causality

Property / HazardSpecificationOperational Causality & Impact
CAS Number 40915-27-3Primary identifier required for hazardous waste manifesting.
Molecular Formula C12H15NO6Completely halogen-free; dictates routing to the more cost-effective non-halogenated waste stream.
Molecular Weight 269.25 g/mol Used to calculate stoichiometric equivalents for chemical neutralization of spills.
Primary Hazard H319 (Serious Eye Irritation)Mandates the strict use of ANSI Z87.1-compliant chemical splash goggles.
Physical State Solid (Powder/Crystals)High risk of aerosolization; mandates handling exclusively within a certified chemical fume hood.

Part 2: Operational Safety & Handling Protocol

The Causality of Protection: The compound's structural similarity to colchicine means it should be treated with the precautionary respect of a bioactive cytotoxic agent, even if its acute toxicity profile appears moderate [1]. Preventing inhalation of the aerosolized powder is your primary objective.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and solvent-dissolution operations within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE): Don disposable nitrile gloves (minimum 4 mil thickness, double-gloving recommended for extended handling), a wraparound fluid-resistant lab coat, and chemical splash goggles.

  • Inert Atmosphere Storage: Store the compound in a tightly sealed, light-resistant container under an inert gas (e.g., Nitrogen or Argon) at room temperature [3].

    • Causality: The electron-rich trimethoxy aromatic ring is susceptible to slow oxidative degradation over time. Excluding oxygen and moisture preserves the integrity of your synthetic yields.

Part 3: Spill Response & Containment Workflow

A robust spill protocol must be a self-validating system. You cannot assume a surface is clean just because the visible powder is gone.

Step-by-Step Spill Remediation:

  • Isolate and Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust flow over the spill area.

  • Dry Containment: Do NOT apply water directly to the solid powder, as this will dissolve the organic acid and expand the contamination footprint. Instead, surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry silica sand [2].

  • Mechanical Collection: Using a non-sparking anti-static brush and dustpan, gently sweep the powder-absorbent mixture. Transfer this directly into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Neutralization (Self-Validation Step): Wash the contaminated surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: The mild base neutralizes the carboxylic acid group of the glycine moiety, converting it into a highly water-soluble sodium salt that is easily wiped away, eliminating residual dermal exposure risks.

  • Validation: Swab the cleaned surface with a damp piece of universal pH paper. The protocol is only complete when the pH reads between 6.5 and 7.5. If it is acidic, repeat Step 4.

Part 4: Waste Segregation & Disposal Procedures

Proper waste segregation prevents dangerous chemical incompatibilities and optimizes your laboratory's disposal budget.

Step-by-Step Disposal Methodology:

  • Stream Classification: Classify all solid waste (including contaminated gloves, Kimwipes, and empty vials) as "Non-Halogenated Organic Solid Waste."

    • Causality: N-(3,4,5-trimethoxybenzoyl)glycine contains no chlorine, fluorine, or bromine. Segregating it from halogenated waste is critical, as halogenated streams require specialized, high-temperature incineration to prevent the formation of toxic dioxins, making them significantly more expensive to process.

  • Aqueous Segregation: Any aqueous washings, HPLC mobile phases, or assay buffers containing this compound must be collected in designated "Non-Halogenated Aqueous Waste" carboys. Never pour these solutions down the drain.

    • Causality: Due to its tubulin-binding mimicry, releasing this compound into municipal wastewater poses an unquantified risk to aquatic ecosystems and the microbial flora used in water treatment facilities.

  • Labeling: Clearly label all HDPE disposal containers with the exact chemical name: Hazardous Waste - N-(3,4,5-trimethoxybenzoyl)glycine. Do not use abbreviations.

  • Final Destruction: Transfer the sealed containers to your institution's Environmental Health & Safety (EHS) department. The mandated endpoint for this chemical is licensed thermal destruction (incineration) [2].

Part 5: Operational Workflow Visualization

The following diagram maps the logical decision tree for spill response and proper waste routing, ensuring that all physical states of the chemical are neutralized and disposed of safely.

DisposalWorkflow Start Spill or Waste Generated N-(3,4,5-trimethoxybenzoyl)glycine Assess Assess State Start->Assess Solid Solid Powder Spill Assess->Solid Dry Aqueous Aqueous/Solvent Waste Assess->Aqueous Liquid Contain Contain with Inert Absorbent (Sand/Diatomaceous Earth) Solid->Contain Segregate Segregate into Non-Halogenated Waste Carboy Aqueous->Segregate Decontaminate Decontaminate Surface (5% NaHCO3 Wash) Contain->Decontaminate Package Package in HDPE Container Segregate->Package Validate pH Validation (pH 6.5-7.5) Decontaminate->Validate Validate->Decontaminate Fail Validate->Package Pass Incinerate Licensed Thermal Destruction (Incineration) Package->Incinerate

Workflow for N-(3,4,5-trimethoxybenzoyl)glycine spill containment and non-halogenated disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4,5-trimethoxybenzoyl)glycine
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Reactant of Route 2
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